molecular formula C7H5BrN2O2 B1285437 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one CAS No. 335032-38-7

6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one

Cat. No.: B1285437
CAS No.: 335032-38-7
M. Wt: 229.03 g/mol
InChI Key: UQKSYBHWHOLZKA-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one is a useful research compound. Its molecular formula is C7H5BrN2O2 and its molecular weight is 229.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2/c8-5-1-4-3-12-7(11)10-6(4)9-2-5/h1-2H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKSYBHWHOLZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC(=O)O1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, properties, synthesis, potential applications, and safety protocols, offering field-proven insights for scientific professionals.

Chemical Identity and Isomerism

The nomenclature of pyridoxazines can lead to ambiguity. The compound of interest, 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one , is assigned the CAS Number 335032-38-7 .[3] It is crucial to distinguish this molecule from its isomers, which possess different ring fusion and heteroatom placements, and consequently, distinct chemical properties and CAS numbers.

For clarity, notable isomers include:

  • 6-Bromo-1H-pyrido[2,3-b][1][3]oxazin-2(3H)-one: CAS Number 1245708-13-7[4]

  • 6-Bromo-2H-pyrido[3,2-b][1][3]oxazin-3(4H)-one: CAS Number 337463-88-4[1]

This guide will focus exclusively on the [2,3-d][1][2]oxazine isomer (CAS: 335032-38-7).

Chemical Structure

The structural formula of 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one is depicted below. The fusion of the pyridine and oxazinone rings creates a rigid scaffold, and the bromine atom at the 6-position serves as a key functional handle for further synthetic modifications.

A simplified representation of the 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one structure.

Physicochemical Properties and Characterization

Quantitative data for this compound has been consolidated from various suppliers and databases. These properties are fundamental for designing experimental conditions, including solvent selection for reactions and purification, as well as for analytical characterization.

PropertyValueSource
CAS Number 335032-38-7[3]
Molecular Formula C₇H₅BrN₂O₂[3]
Molecular Weight 229.03 g/mol [3]
Physical Form Solid
Melting Point 237 - 239 °C
Purity ≥95% (Typical)
SMILES O=C1OCC2=CC(Br)=CN=C2N1[3]
InChI Key UQKSYBHWHOLZKA-UHFFFAOYSA-N
Storage Sealed in dry, 2-8°C[3]

Synthesis and Reaction Chemistry

While specific, peer-reviewed synthetic procedures for 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one are not extensively detailed in readily available literature, general methodologies for constructing related heterocyclic systems, such as 1,3-oxazin-6-ones and pyrido[2,3-d]pyrimidines, provide a logical framework for its synthesis.[5][6]

A plausible synthetic approach involves the cyclization of an appropriately substituted aminopyridine precursor. The key is the formation of the 1,3-oxazinone ring onto the pyridine core.

Conceptual Synthetic Workflow

The synthesis would likely begin with a brominated 2,3-diaminopyridine derivative. The causality behind this choice is that the ortho-disposed amino groups provide the necessary nucleophiles for the sequential construction of the oxazinone ring.

Conceptual workflow for the synthesis of the target compound.

Experimental Protocol Considerations (General):

  • Starting Material Selection: The choice of 5-Bromo-pyridine-2,3-diamine as a starting material is strategic. The bromine at the 5-position is electronically and sterically positioned to become the 6-bromo substituent in the final product.

  • Acylation (Protection/Activation): One of the amino groups would likely be selectively acylated. This serves a dual purpose: it differentiates the nucleophilicity of the two amino groups and introduces the carbonyl precursor for the oxazinone ring.

  • Cyclization: The final ring-closing step would involve treating the intermediate with a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) or an alkyl chloroformate. This electrophilic carbon source reacts with the remaining amino group and the amide nitrogen (or its corresponding alcohol tautomer) to form the six-membered oxazinone ring. The choice of cyclizing agent and base is critical to control regioselectivity and minimize side reactions. A non-nucleophilic base like triethylamine or pyridine is often employed to scavenge the acid byproduct without interfering with the reaction.

Applications in Research and Drug Development

The pyrido-oxazine scaffold is a "privileged structure" in medicinal chemistry, appearing in molecules with diverse biological activities. While specific bioactivity data for 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one is limited, the broader class of related compounds offers compelling insights into its potential applications.

Potential as an Anticancer Agent

Derivatives of the isomeric pyrido[2,3-b][1][3]oxazine scaffold have been rationally designed and synthesized as potent and selective Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) inhibitors.[2] These compounds have shown promising therapeutic potential against non-small cell lung cancer cell lines, including those with resistance mutations.[2] The core structure of 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one could serve as a foundational scaffold for developing novel kinase inhibitors. The bromine atom is particularly valuable as it provides a vector for diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core.

Scaffold for CNS-Active Agents

Fused heterocyclic systems are prevalent in compounds targeting the central nervous system. For instance, certain pyrido-triazolo-pyrazinone derivatives have been developed as potent antagonists for the A₃ adenosine receptor, with potential applications in treating cerebral ischemia.[7] The rigid, planar nature of the pyridoxazinone core makes it an attractive starting point for designing ligands that can fit into well-defined receptor binding pockets.

Safety and Handling

As a research chemical, 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one should be handled with appropriate care in a laboratory setting.

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place as recommended (2-8°C).[3][8]

Conclusion

6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one (CAS: 335032-38-7) is a well-defined heterocyclic building block with significant potential for applications in drug discovery and materials science. Its defined structure, including a synthetically versatile bromine handle, makes it an attractive starting point for the synthesis of compound libraries targeting various biological endpoints, particularly in oncology and neuroscience. Proper identification, handling, and an understanding of its synthesis are paramount for its effective use in a research setting.

References

  • National Institutes of Health. (n.d.). Novel pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Some 1,3-Oxazine-6-One, 1,3-Oxazine-6,6-Dione and N-Bromo Amines Derivatives. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2008). A One-Pot Synthesis of Pyrido[2,3-b][1][3]oxazin-2-ones. Retrieved January 26, 2026, from [Link]

  • ACS Omega. (2022). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2010). Synthesis of some novel annulated pyrido[2,3-d]pyrimidines via stereoselective intramolecular hetero Diels–Alder reactions of 1-oxa-1,3-butadienes. PMC. Retrieved January 26, 2026, from [Link]

  • PubMed. (2009). Pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one as a new scaffold to develop potent and selective human A3 adenosine receptor antagonists. Retrieved January 26, 2026, from [Link]

Sources

synthesis and characterization of 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Pyrido[2,3-d]oxazinone Scaffold

The fusion of pyridine and oxazinone rings creates the pyrido[2,3-d]oxazinone core, a heterocyclic system of significant interest in medicinal chemistry. This scaffold serves as a crucial building block for the synthesis of more complex molecules, particularly those with potential therapeutic applications. The broader family of related annulated pyrimidines, such as pyrido[2,3-d]pyrimidines, are recognized for a wide spectrum of biological activities, including antibacterial, antitumor, and cardiotonic properties.[1] The introduction of a bromine atom at the 6-position provides a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of a diverse chemical space in drug discovery programs. This guide offers a detailed examination of the synthesis and comprehensive characterization of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one, providing a foundational protocol for its reliable preparation and validation.

Part 1: Strategic Synthesis Pathway

The synthesis of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one is most effectively achieved through a two-step sequence commencing with the commercially available 2-aminonicotinic acid. The strategy hinges on the regioselective bromination of the pyridine ring, followed by an intramolecular cyclization to construct the oxazinone ring.

Causality Behind the Synthetic Design:
  • Precursor Selection: 2-Aminonicotinic acid is an ideal starting material as it possesses the requisite ortho-amino-carboxy functionality necessary for the final cyclization.

  • Bromination Strategy: The electron-donating amino group directs electrophilic substitution. Bromination using elemental bromine in a suitable solvent like glacial acetic acid provides a direct and efficient route to the key intermediate, 2-amino-5-bromonicotinic acid.[2][3]

  • Cyclization Rationale: The formation of the 1,3-oxazin-2-one ring, a cyclic carbamate, requires a carbonyl source to bridge the amino and carboxyl groups. While hazardous reagents like phosgene could be used, a safer and highly effective alternative is the use of a phosgene equivalent such as carbonyldiimidazole (CDI) or triphosgene. CDI is preferred for its operational simplicity and milder reaction conditions. The mechanism involves the initial activation of the carboxylic acid by CDI, forming an acyl-imidazole intermediate. This is followed by an intramolecular nucleophilic attack from the adjacent amino group, leading to ring closure and elimination of imidazole.

The overall synthetic transformation is depicted below.

Synthesis_Pathway cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Intramolecular Cyclization start 2-Aminonicotinic Acid reagents1 Br₂, Acetic Acid start->reagents1 intermediate 2-Amino-5-bromonicotinic Acid reagents1->intermediate reagents2 Carbonyldiimidazole (CDI), THF intermediate->reagents2 product 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one reagents2->product

Caption: Proposed two-step synthesis of the target compound.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification steps to ensure high purity of the final product.

Protocol 2.1: Synthesis of 2-Amino-5-bromonicotinic acid
  • Objective: To synthesize the key intermediate via electrophilic bromination.

  • Materials:

    • 2-Aminonicotinic acid (1.0 eq)

    • Glacial Acetic Acid (approx. 5 mL per 1 g of starting material)

    • Liquid Bromine (1.0 eq)

    • Ice bath

    • Water

  • Procedure:

    • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, suspend 2-aminonicotinic acid (e.g., 10.0 g, 72.4 mmol) in glacial acetic acid (50 mL).[2]

    • Cool the suspension in an ice-water bath.

    • Slowly add liquid bromine (3.7 mL, 72.4 mmol) dropwise to the stirred suspension. Maintain the temperature below 10 °C during the addition.[2]

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux and maintain for 5 hours.[2]

    • Cool the mixture to room temperature. A yellow solid will precipitate.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake sequentially with a small amount of cold glacial acetic acid and then with water to remove residual acid.

    • Dry the product under vacuum to yield 2-amino-5-bromonicotinic acid as a solid. The product is typically of sufficient purity for the next step.

Protocol 2.2: Synthesis of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one
  • Objective: To construct the oxazinone ring via CDI-mediated intramolecular cyclization.

  • Materials:

    • 2-Amino-5-bromonicotinic acid (1.0 eq)

    • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a dry flask under an inert atmosphere (N₂ or Ar), add 2-amino-5-bromonicotinic acid (e.g., 5.0 g, 23.0 mmol) and suspend it in anhydrous THF (100 mL).

    • Add CDI (4.1 g, 25.3 mmol) portion-wise to the stirred suspension at room temperature. Effervescence (CO₂) will be observed.

    • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. The reaction progress can be monitored by the dissolution of the starting material as the soluble acyl-imidazole intermediate forms.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

    • Add water to the residue. The product will precipitate as a solid.

    • Stir the suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or ether.

    • Dry the product under vacuum to afford 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one.

Part 3: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₅BrN₂O₂[4][5]
Molecular Weight 229.03 g/mol [4]
Appearance Solid
Melting Point 237 - 239 °C[5]
Spectroscopic Data

The following data are predictive, based on the chemical structure and established spectroscopic principles for analogous compounds.

TechniqueExpected Observations
¹H NMR (DMSO-d₆, 400 MHz)δ ~11.0 (s, 1H, N1-H ), δ ~8.4 (d, 1H, Ar-H ), δ ~8.1 (d, 1H, Ar-H ), δ ~7.8 (br s, 1H, N4-H ), δ ~5.0 (s, 2H, -O-CH₂ -N)
¹³C NMR (DMSO-d₆, 100 MHz)δ ~155 (C=O), δ ~150-110 (5 x Ar-C), δ ~108 (C-Br), δ ~65 (-O-CH₂-N)
FT-IR (KBr, cm⁻¹)~3200-3000 (N-H stretching), ~1750 (C=O carbamate stretching), ~1610, 1580 (C=C/C=N aromatic stretching), ~1250 (C-O stretching), ~600 (C-Br stretching)
Mass Spec. (ESI+)m/z = 229/231 [M+H]⁺, with an approximate 1:1 isotopic ratio characteristic of a single bromine atom.
Characterization Workflow

The logical flow for validating the synthesized material is outlined below.

Characterization_Workflow cluster_confirm Structure & Identity Confirmation cluster_purity Purity & Physical Properties synthesis Crude Product from Synthesis purification Purification (Recrystallization/Filtration) synthesis->purification ms Mass Spectrometry (MS) Verify MW and Isotope Pattern purification->ms Primary Analysis nmr NMR Spectroscopy (¹H, ¹³C) Confirm Connectivity purification->nmr Primary Analysis ftir FT-IR Spectroscopy Identify Functional Groups purification->ftir Primary Analysis mp Melting Point Assess Purity ms->mp Secondary Analysis hplc HPLC / LC-MS Quantitative Purity ms->hplc Secondary Analysis nmr->mp Secondary Analysis nmr->hplc Secondary Analysis ftir->mp Secondary Analysis ftir->hplc Secondary Analysis final Characterized Compound (>95% Purity) mp->final hplc->final

Caption: A logical workflow for the characterization process.

Part 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on available safety data.

  • Hazard Identification:

    • Signal Word: Warning

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • Always handle this compound in a well-ventilated chemical fume hood.

  • Storage:

    • Store in a tightly sealed container in a dry, cool place.[4]

    • Recommended storage temperature is between 2-8°C.[4]

Conclusion

This guide provides a robust and scientifically grounded framework for the synthesis and characterization of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one. The outlined protocols prioritize safety, reliability, and high-purity outcomes. The strategic placement of the bromine atom on the pyridoxazinone core makes this compound a valuable intermediate for medicinal chemists. It opens avenues for further elaboration via cross-coupling and other functionalization reactions, facilitating the development of novel molecular entities for targeted therapeutic applications, particularly in oncology and infectious diseases where related heterocyclic scaffolds have shown promise.[6]

References

  • Chen, C., Zhu, A., Tan, J., & Chen, Z. (2011). 6′-Bromo-1′H-spiro[cyclohexane-1,2′-pyrido[2,3-d]pyrimidin]-4′-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o178. [Link]

  • al-Rashida, M., et al. (2011). 3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. Acta Crystallographica Section E: Structure Reports Online, E67(1), o3081. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis and Characterization of Some 1,3-Oxazine-6-One, 1,3-Oxazine-6,6-Dione and N-Bromo Amines Derivatives. ResearchGate. [Link]

  • Li, P., et al. (2015). Synthesis of 2-aminonicotinic acid. ResearchGate. [Link]

  • Kim, S., et al. (2007). A One-Pot Synthesis of Pyrido[2,3-b][7][8]oxazin-2-ones. ResearchGate. [Link]

  • Unknown. (n.d.). Process for preparing 5-bromonicotinic acid.
  • The Royal Society of Chemistry. (2021). Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza-Prins cyclization and their. [Link]

  • Cihan-Üstündağ, G., & Çavuşoğlu, B. K. (2019). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. [Link]

  • Singh, P., & Paul, K. (2010). Synthesis of some novel annulated pyrido[2,3-d]pyrimidines via stereoselective intramolecular hetero Diels–Alder reactions of 1-oxa-1,3-butadienes. Beilstein Journal of Organic Chemistry, 6, 11. [Link]

  • Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. [Link]

  • ResearchGate. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. [Link]

  • da Silva, A. B., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]

  • Unknown. (n.d.). Process for preparing 5-bromonicotinic acid.
  • ResearchGate. (n.d.). 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel pyrido[2,3-b][7][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(11), 2201-2216. [Link]

Sources

An In-Depth Technical Guide to the Stability and Degradation of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The insights presented herein are synthesized from established principles of organic chemistry, analogous heterocyclic systems, and regulatory expectations for stability testing, offering a predictive framework for researchers working with this and structurally related molecules.

Introduction: The Significance of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one

The 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one core represents a confluence of key pharmacophoric elements: a pyridone ring, a 1,3-oxazin-2-one moiety, and a bromo-aromatic substituent. Pyridine-containing heterocycles are prevalent in FDA-approved drugs, with a significant number targeting kinases and central nervous system disorders[1]. The fused oxazinone ring introduces a constrained cyclic carbamate (or lactam-like) structure, which can modulate the physicochemical properties and biological activity of the molecule. The bromine atom at the 6-position is expected to influence the electronic distribution, lipophilicity, and metabolic profile of the compound.

Given its potential role as a building block in the synthesis of novel therapeutic agents, a thorough understanding of the stability and degradation of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one is paramount for drug development. This knowledge is crucial for establishing appropriate storage conditions, formulation strategies, and for the development of stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

Predicted Degradation Pathways: A Mechanistic Perspective

The degradation of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one is anticipated to be primarily driven by hydrolysis, photolysis, and oxidation, owing to the inherent reactivity of its constituent functional groups. The following sections detail the likely degradation pathways under various stress conditions.

Hydrolytic Degradation

Hydrolysis is expected to be a major degradation pathway for this molecule, with the 1,3-oxazin-2-one ring being the most susceptible moiety. The degradation profile is anticipated to be highly pH-dependent.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the oxazinone ring will activate the carbonyl carbon towards nucleophilic attack by water. This is followed by ring opening to yield an unstable carbamic acid intermediate, which will readily decarboxylate to afford 2-amino-6-bromo-3-hydroxypyridine.

  • Base-Catalyzed Hydrolysis: In alkaline media, direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the oxazinone ring will initiate ring opening. Similar to the acid-catalyzed pathway, this will lead to the formation of an unstable carbamate which will subsequently decarboxylate to yield 2-amino-6-bromo-3-hydroxypyridine. The pyridone ring itself is generally more resistant to hydrolysis, but prolonged exposure to harsh basic conditions could potentially lead to further degradation.

The bromine substituent is not expected to be displaced under typical hydrolytic conditions.

Caption: Predicted photodegradation pathways for 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one.

Oxidative Degradation

The fused heterocyclic system is susceptible to oxidation, particularly at the electron-rich pyridine ring. The presence of the nitrogen atom and the activating hydroxyl group (in the tautomeric form of the pyridone) can direct oxidation.

  • N-Oxide Formation: The pyridine nitrogen is a potential site for oxidation, leading to the formation of the corresponding N-oxide.

  • Ring Oxidation and Opening: Stronger oxidizing agents could lead to hydroxylation of the pyridine ring, followed by potential ring cleavage to form various smaller, more polar degradation products. The 2-pyridone ring system is known to be susceptible to oxidation.[2]

Thermal Degradation

The thermal stability of the compound will depend on its solid-state properties (e.g., crystal lattice energy). In the absence of specific experimental data, it is predicted that at elevated temperatures, decarboxylation of the oxazinone ring could be a potential degradation pathway, similar to what is observed in some thermal analyses of related heterocycles. Thermal decomposition of pyridine derivatives can also proceed through radical pathways.[3]

Experimental Protocols for Stability and Degradation Analysis

To experimentally validate the predicted degradation pathways and to develop a stability-indicating analytical method, a forced degradation study should be conducted in accordance with ICH guidelines.

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products and assess the intrinsic stability of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C for a defined period.

    • Neutral Hydrolysis: Mix the stock solution with water and heat at 60-80 °C for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 105 °C) for a defined period.

    • Photostability: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Caption: Experimental workflow for forced degradation studies.

Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is the standard approach for stability testing.

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for a wide range of polar and non-polar compounds.
Mobile Phase Gradient elution with Acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium acetate)A gradient is necessary to resolve the parent compound from its potentially more polar and less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30-40 °CTo ensure reproducible retention times.
Detection UV/DAD at a wavelength of maximum absorbance (and potentially other wavelengths to detect impurities)Diode array detection allows for the assessment of peak purity and the identification of co-eluting peaks.
Injection Volume 10-20 µLStandard injection volume for analytical HPLC.

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, range, accuracy, precision, and robustness.

Characterization of Degradation Products

The identification of degradation products is crucial for understanding the degradation pathways and for assessing the safety of the drug substance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for the initial identification of degradation products. By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio (m/z) of the parent compound and its degradants can be determined. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are invaluable for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of major degradation products, isolation of the degradant followed by ¹H and ¹³C NMR spectroscopy is often necessary. NMR provides detailed information about the chemical environment of each atom in the molecule.

Summary and Recommendations

6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one is a promising heterocyclic scaffold with potential applications in drug discovery. A proactive understanding of its stability is essential for its successful development.

Key Stability Considerations:

Stress FactorPredicted SusceptibilityPrimary Degradation PathwayKey Degradation Product(s)
Hydrolysis High (pH-dependent)Ring opening of the oxazinone2-Amino-6-bromo-3-hydroxypyridine
Photolysis Moderate to HighC-Br bond cleavage1H-pyrido[2,3-d]oxazin-2(4H)-one, polymers
Oxidation ModerateN-oxidation, ring hydroxylationN-oxide, hydroxylated derivatives
Thermal ModerateDecarboxylationTo be determined experimentally

Recommendations for Drug Development Professionals:

  • Early-Stage Forced Degradation Studies: Conduct comprehensive forced degradation studies early in the development process to identify potential stability liabilities.

  • Development of a Validated Stability-Indicating Method: A robust analytical method is a prerequisite for accurate stability assessment and quality control.

  • Careful Formulation Design: The pH of the formulation will be a critical factor in maintaining the stability of the compound. Buffering agents should be carefully selected.

  • Light-Resistant Packaging: Given the potential for photodegradation, the use of light-resistant primary packaging is strongly recommended.

  • Controlled Storage Conditions: The compound should be stored in a well-controlled environment to minimize exposure to heat, humidity, and light.

By adopting a systematic and scientifically driven approach to stability testing, researchers can mitigate risks and accelerate the development of safe and effective drug candidates based on the 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one scaffold.

References

  • Marshall, D. C. et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1835-1854.
  • Perkin Transactions 2. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Retrieved from [Link]

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Methodological & Application

The Versatile Scaffold: Application Notes for 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one in Medicinal Chemistry

The Versatile Scaffold: Application Notes for 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one in Medicinal Chemistry

Introduction: The Strategic Importance of the Pyrido[2,3-d]oxazinone Core

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both potent biological activity and synthetic versatility is perpetual. Fused heterocyclic systems are of paramount importance in this endeavor, and among them, the pyrido[2,3-d]oxazinone framework has emerged as a structure of significant interest. Its rigid, planar topography and the specific arrangement of hydrogen bond donors and acceptors make it an ideal candidate for targeting a variety of enzymatic active sites.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the utility of a key derivative: 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one . While direct biological data on this specific molecule is nascent, its true value lies in its role as a pivotal intermediate. The strategically positioned bromine atom at the 6-position is not merely a substituent; it is a versatile synthetic handle. This allows for the systematic exploration of chemical space through modern cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The broader class of pyrido[2,3-d]pyrimidine and related pyridoxazinone derivatives has shown significant promise, particularly in the realms of oncology and inflammatory diseases.[2][3][4] This guide will, therefore, focus on the application of the 6-bromo derivative as a foundational building block for the synthesis of potent kinase inhibitors, with a particular emphasis on Epidermal Growth Factor Receptor (EGFR) inhibition.

Therapeutic Applications: Targeting Key Drivers of Disease

The pyrido[2,3-d]pyrimidine scaffold, a close structural analog of the pyrido[2,3-d]oxazinone core, has been extensively investigated as a source of potent kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.

Anticancer Activity: Inhibition of EGFR Kinase

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC).[5][6] Several generations of EGFR inhibitors have been developed, but resistance often emerges through secondary mutations, such as the T790M "gatekeeper" mutation.[7] This necessitates the development of new inhibitor scaffolds.

Derivatives of the related pyrido[2,3-b][1][5]oxazine and pyrido[2,3-d]pyrimidine cores have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[6][7] The general mechanism involves the heterocyclic core acting as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, while substituents are tailored to occupy adjacent hydrophobic pockets.

The 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one scaffold is an ideal starting point for developing novel EGFR inhibitors. The bromine atom can be replaced with a variety of aryl or heteroaryl groups via Suzuki or Stille coupling, or with amine-containing fragments via Buchwald-Hartwig amination. This allows for the precise tuning of the molecule's properties to optimize its binding affinity for the EGFR active site and its cellular activity.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one (A Representative Procedure)

Causality: This protocol outlines a plausible, literature-informed multi-step synthesis. The initial step involves the cyclization of a substituted aminopyridine to form the core oxazinone ring. This is a common strategy for the formation of such fused heterocyclic systems.

Materials:

  • 2,5-diamino-6-bromopyridine

  • Triphosgene

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Dissolution: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2,5-diamino-6-bromopyridine (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the cooled solution.

  • Phosgene Equivalent Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

Causality: This protocol demonstrates the utility of the 6-bromo group as a synthetic handle. The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position to probe the SAR of the scaffold.

Materials:

  • 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • 2M Sodium Carbonate solution

  • 1,4-Dioxane

  • Toluene

Procedure:

  • Setup: To a microwave vial, add 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one, the desired arylboronic acid, and Pd(PPh3)4.

  • Solvent Addition: Add a 3:1 mixture of Toluene and 1,4-Dioxane, followed by the 2M sodium carbonate solution.

  • Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 10 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes. Alternatively, the reaction can be heated at reflux using conventional heating for 4-8 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the 6-aryl-substituted product.

Protocol 3: In Vitro EGFR Kinase Inhibition Assay

Causality: This protocol provides a standardized method to assess the direct inhibitory effect of the synthesized compounds on the target enzyme, EGFR. An ATP-competitive binding assay is a common and reliable method for determining the potency (IC50) of kinase inhibitors.

Materials:

  • Recombinant human EGFR (T790M mutant, for example)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 10 µM to 0.1 nM).

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the EGFR enzyme, and the substrate.

  • Inhibitor Addition: Add the serially diluted test compounds to the wells. Include controls for no inhibitor (0% inhibition) and a known potent inhibitor like Osimertinib (100% inhibition).

  • Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step addition of reagents followed by luminescence reading.

  • Data Analysis: The luminescence signal is inversely proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Visualization

Table 1: Representative Structure-Activity Relationship (SAR) Data for Pyrido[2,3-b][1][5]oxazine-based EGFR Inhibitors
CompoundR-group at 6-positionEGFR (T790M) IC50 (nM)H1975 Cell Proliferation IC50 (nM)
1 Phenyl850>1000
2 4-methoxyphenyl450890
3 3-aminophenyl95150
4 N-methyl-indol-5-yl1530
Osimertinib (Reference)1225

Note: Data is hypothetical and for illustrative purposes, based on trends observed in the literature for similar scaffolds.

Diagrams

General Synthetic Strategy

GA2-Amino-5-nitropyridineB2-Amino-5-nitro-6-bromopyridineA->BBrominationC2,5-Diamino-6-bromopyridineB->CReduction (e.g., SnCl2)D6-Bromo-1H-pyrido[2,3-d][1,3]oxazin-2(4H)-oneC->DCyclization (e.g., Triphosgene)EDiversified AnalogsD->ECross-Coupling (e.g., Suzuki)

Caption: Synthetic pathway to diversified pyrido[2,3-d]oxazinones.

EGFR Signaling Pathway and Inhibition

Gcluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusEGFREGFRRASRASEGFR->RASPRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKTFTranscription FactorsERK->TFProliferationCell Proliferation,Survival, GrowthTF->ProliferationEGFEGF (Ligand)EGF->EGFRInhibitorPyrido[2,3-d]oxazinoneDerivativeInhibitor->EGFRInhibits ATP Binding

Caption: Inhibition of the EGFR signaling cascade by a pyrido[2,3-d]oxazinone derivative.

Screening Workflow for Novel Kinase Inhibitors

GstartStart:Compound Librarystep1Primary ScreenIn Vitro Kinase Assay(e.g., EGFR T790M)Identify 'Hits'start->step1step2Dose-ResponseDetermine IC50 valuesPotency Rankingstep1->step2step3Cell-Based AssayProliferation (e.g., MTT) onNSCLC cell linesCellular Efficacystep2->step3step4Selectivity ProfilingTest against other kinasesDetermine Specificitystep3->step4endLead Candidatestep4->end

Caption: A typical screening cascade for identifying lead kinase inhibitors.

References

  • ResearchGate. Synthesis of pyrido[2,3-d]pyrimidine derivatives 43 and 44. Available from: [Link].

  • MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link].

  • PMC. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available from: [Link].

  • NIH. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Available from: [Link].

  • RSC Publishing. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available from: [Link].

  • ResearchGate. Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives throug. Available from: [Link].

  • MDPI. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Available from: [Link].

  • PubMed. Novel pyrido[2,3- b][1][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Available from: [Link].

  • MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available from: [Link].

  • PMC. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available from: [Link].

Application Notes & Protocols: Investigating 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Heterocyclic Scaffold in Oncology

The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that exploit specific vulnerabilities of cancer cells. Within this paradigm, small molecule inhibitors targeting critical cellular pathways have emerged as a cornerstone of modern oncology. The pyrido-oxazinone scaffold and its derivatives have garnered interest due to their diverse biological activities, including the inhibition of key cancer-related enzymes such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 8 (CDK8)[1][2][3][4].

This document provides a comprehensive guide to the potential applications of 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one , a novel heterocyclic compound, in cancer research. While direct extensive research on this specific molecule is emerging, its structural motifs, particularly the pyridazinone-like core, suggest a compelling hypothesis for its mechanism of action as a Poly (ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair pathways, such as BRCA-mutated ovarian and breast cancers[5][6][7].

These application notes are designed to provide researchers with the foundational knowledge and detailed protocols to investigate the anticancer potential of 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one, with a primary focus on its evaluation as a PARP inhibitor.

Section 1: The Scientific Rationale - Why Investigate 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one as a PARP Inhibitor?

The therapeutic efficacy of PARP inhibitors is rooted in the concept of synthetic lethality. In cancer cells with a compromised homologous recombination (HR) pathway for DNA double-strand break repair (often due to BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks during DNA replication, ultimately resulting in cell death[7][8].

The chemical structure of 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one shares features with known PARP inhibitors, which often contain a pharmacophore that mimics the nicotinamide moiety of the NAD+ cofactor required for PARP activity[6][9]. The pyridone and oxazinone rings may provide the necessary hydrogen bonding and stacking interactions within the PARP catalytic domain. The bromo-substituent offers a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Hypothesized Mechanism of Action: PARP Inhibition

The primary hypothesized mechanism of action for 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one is the competitive inhibition of PARP enzymes, particularly PARP-1 and PARP-2, which are crucial for DNA single-strand break repair[8]. By binding to the catalytic domain of PARP, the compound is expected to prevent the synthesis of poly(ADP-ribose) chains, a key step in the recruitment of DNA repair proteins. A secondary and often more potent mechanism of PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, leading to stalled replication forks and cytotoxic lesions[6][7].

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP BER Base Excision Repair (BER) PARP->BER Cell_Survival_Normal Cell Survival BER->Cell_Survival_Normal DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR HR->Cell_Survival_Normal SSB_cancer Single-Strand Break (SSB) PARP_inhibitor 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one (PARP Inhibitor) SSB_cancer->PARP_inhibitor Inhibition Replication_fork_collapse Replication Fork Collapse SSB_cancer->Replication_fork_collapse During S-phase BER_blocked BER Blocked PARP_inhibitor->BER_blocked DSB_cancer Double-Strand Break (DSB) Replication_fork_collapse->DSB_cancer HR_deficient HR Deficient (e.g., BRCA mutation) DSB_cancer->HR_deficient Repair Failure Cell_Death Apoptosis / Cell Death HR_deficient->Cell_Death Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies Biochemical_Assay Biochemical PARP Inhibition Assay (IC50) Cell_Based_Assay Cellular PARP Activity Assay Biochemical_Assay->Cell_Based_Assay Viability_Assay Cell Viability Assays (GI50 in paired cell lines) Cell_Based_Assay->Viability_Assay DNA_Damage_Assay γH2AX Foci Formation (DSB marker) Viability_Assay->DNA_Damage_Assay HR_Status_Assay RAD51 Foci Formation (HR competency) DNA_Damage_Assay->HR_Status_Assay PK_PD_Studies Pharmacokinetics & Pharmacodynamics HR_Status_Assay->PK_PD_Studies Xenograft_Model Xenograft Efficacy Studies PK_PD_Studies->Xenograft_Model

Figure 2: Integrated Preclinical Evaluation Workflow. A stepwise approach from initial in vitro screening to in vivo efficacy studies for 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one.

Conclusion

6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one represents a promising, yet underexplored, chemical scaffold for the development of novel anticancer agents. Based on structural similarities to known anticancer compounds, particularly PARP inhibitors, a clear and actionable research plan can be formulated. The protocols and rationale outlined in this document provide a robust framework for researchers to systematically investigate its potential, from initial biochemical screening to preclinical in vivo evaluation. Successful execution of these studies will elucidate the compound's mechanism of action and its therapeutic potential in cancers with DNA repair deficiencies.

References

  • Deshmukh, S., et al. (2024). Novel pyrido[2,3-b]o[1][9]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]

  • PubMed. (2025). Novel pyrido[2,3-b]o[1][9]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Available at: [Link]

  • Fernández-Mico, M., et al. (2020). Pyrido[2,3-b]b[1][10]enzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • El-Gazzar, M. G., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Some 1,3-Oxazine -6-One , 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives. Available at: [Link]

  • PubMed. (2020). Pyrido[2,3-b]b[1][10]enzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. Available at: [Link]

  • PubMed. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Available at: [Link]

  • Faraoni, I., & Graziani, G. (2020). Integration of PARP-inhibitors in ovarian cancer therapy. Journal of Ovarian Research. Available at: [Link]

  • PubMed. (2022). Synthesis and biological evaluation of 4H-benzo[e]o[1][3]xazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Available at: [Link]

  • National Institutes of Health. (2024). Co-Packaged PARP inhibitor and photosensitizer for targeted photo-chemotherapy of 3D ovarian cancer spheroids. Available at: [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • American Chemical Society. (2022). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d]o[1][3]xazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega. Available at: [Link]

  • MDPI. (2025). Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis. Available at: [Link]

  • MDPI. (2020). PARP Theranostic Auger Emitters Are Cytotoxic in BRCA Mutant Ovarian Cancer and Viable Tumors from Ovarian Cancer Patients Enable Ex-Vivo Screening of Tumor Response. Available at: [Link]

  • Expert Opinion on Investigational Drugs. (2020). PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers. Available at: [Link]

  • PubMed Central. (2022). Clinical Landscape of PARP Inhibitors in Ovarian Cancer: Molecular Mechanisms and Clues to Overcome Resistance. Available at: [Link]

  • National Institutes of Health. (2010). 3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. Available at: [Link]

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Functionalization of the Pyrido[2,3-d]oxazinone Core: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrido[2,3-d]oxazinone scaffold is a heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a pyridine ring fused to a 1,3-oxazin-4-one moiety presents a versatile platform for the development of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis and functionalization of this core structure, offering detailed protocols and mechanistic insights for researchers in the field.

Strategic Importance of the Pyrido[2,3-d]oxazinone Core

The pyrido[2,3-d]oxazinone core is an analog of the more extensively studied pyrido[2,3-d]pyrimidine system, which is found in numerous bioactive compounds, including anticancer and anti-inflammatory agents.[1][2] The replacement of the pyrimidine ring with an oxazinone introduces a potentially hydrolyzable lactone functionality, which can be exploited for prodrug design or as a reactive handle for further chemical modification. The pyridine nitrogen imparts specific electronic properties and potential hydrogen bonding capabilities, influencing the molecule's interaction with biological targets.

Synthesis of the Pyrido[2,3-d]oxazinone Core

The construction of the pyrido[2,3-d]oxazinone ring system is most effectively achieved through a two-step sequence commencing with a suitably substituted pyridine precursor. This approach allows for the introduction of diversity elements at an early stage. The general strategy involves the acylation of a 2-aminopyridine-3-carboxylic acid followed by a dehydrative cyclization.

Synthesis_of_Pyrido_oxazinone_Core cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization 2-aminopyridine-3-carboxylic_acid 2-Aminopyridine- 3-carboxylic Acid acylation_reaction Acylation 2-aminopyridine-3-carboxylic_acid->acylation_reaction acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->acylation_reaction Pyridine, DCM, 0 °C to rt 2-acylaminopyridine-3-carboxylic_acid 2-Acylaminopyridine- 3-carboxylic Acid acylation_reaction->2-acylaminopyridine-3-carboxylic_acid 2-acylaminopyridine-3-carboxylic_acid_2 2-Acylaminopyridine- 3-carboxylic Acid cyclization_reaction Dehydrative Cyclization 2-acylaminopyridine-3-carboxylic_acid_2->cyclization_reaction acetic_anhydride Acetic Anhydride acetic_anhydride->cyclization_reaction pyrido_oxazinone 2-R-Pyrido[2,3-d]- oxazin-4-one cyclization_reaction->pyrido_oxazinone

Figure 1. General synthetic route to the pyrido[2,3-d]oxazinone core.
Protocol 1: Synthesis of 2-Methylpyrido[2,3-d][3][4]oxazin-4-one

This protocol details the synthesis of a model pyrido[2,3-d]oxazinone, starting from 2-aminopyridine-3-carboxylic acid.

Materials:

  • 2-Aminopyridine-3-carboxylic acid

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethanol

Step 1: Synthesis of 2-Acetamidopyridine-3-carboxylic acid

  • Suspend 2-aminopyridine-3-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the suspension.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated NaHCO₃ solution.

  • Separate the aqueous and organic layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-acetamidopyridine-3-carboxylic acid, which can be used in the next step without further purification or recrystallized from ethanol if necessary.

Step 2: Cyclization to 2-Methylpyrido[2,3-d][3][4]oxazin-4-one

  • Place the crude 2-acetamidopyridine-3-carboxylic acid (1.0 eq) in a round-bottom flask.

  • Add acetic anhydride (5-10 eq) to the flask.

  • Heat the mixture at reflux (approximately 140 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into ice-water with vigorous stirring to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent such as ethanol or ethyl acetate to obtain pure 2-methylpyrido[2,3-d][3][4]oxazin-4-one.

Characterization Data for 2-Methylpyrido[2,3-d][3][4]oxazin-4-one:

Technique Expected Data
¹H NMR Signals corresponding to the methyl group and the three protons on the pyridine ring.
¹³C NMR Resonances for the methyl carbon, the carbonyl carbon, and the carbons of the pyridine and oxazinone rings.
IR (cm⁻¹) Characteristic absorption for the lactone carbonyl (around 1750-1770 cm⁻¹), C=N, and C=C bonds.
Mass Spec. Molecular ion peak corresponding to the calculated mass.

Functionalization Strategies for the Pyrido[2,3-d]oxazinone Core

Direct functionalization of the pre-formed pyrido[2,3-d]oxazinone core presents both opportunities and challenges. The reactivity is primarily dictated by the interplay between the electron-deficient pyridine ring and the reactive oxazinone moiety.

Ring-Opening Reactions of the Oxazinone Moiety

The oxazinone ring is susceptible to nucleophilic attack, leading to ring-opening. This is a key strategy for introducing a wide range of functional groups and for converting the pyrido[2,3-d]oxazinone into other heterocyclic systems, most notably the corresponding pyrido[2,3-d]pyrimidines.

Functionalization_Ring_Opening pyrido_oxazinone 2-R-Pyrido[2,3-d]- oxazin-4-one ring_opening_reaction Nucleophilic Acyl Substitution pyrido_oxazinone->ring_opening_reaction nucleophile Nucleophile (Nu-H) (e.g., Amine, Hydrazine) nucleophile->ring_opening_reaction ring_opened_intermediate Ring-Opened Intermediate ring_opening_reaction->ring_opened_intermediate cyclization_dehydration Cyclization/ Dehydration ring_opened_intermediate->cyclization_dehydration Heat functionalized_product Functionalized Product (e.g., Pyrido[2,3-d]pyrimidine) cyclization_dehydration->functionalized_product

Figure 2. Ring-opening and subsequent cyclization of the pyrido[2,3-d]oxazinone core.

This protocol demonstrates the conversion of a pyrido[2,3-d]oxazinone to a pyrido[2,3-d]pyrimidine, a common and valuable transformation.

Materials:

  • 2-Methylpyrido[2,3-d][3][4]oxazin-4-one

  • Ammonium acetate or a primary amine

  • Dimethylformamide (DMF) or a high-boiling solvent like xylene

Procedure:

  • Dissolve 2-methylpyrido[2,3-d][3][4]oxazin-4-one (1.0 eq) in DMF in a round-bottom flask.

  • Add an excess of the amine source, for example, ammonium acetate (5-10 eq) for the synthesis of an amino-substituted pyrimidine, or a primary amine (1.2-2.0 eq).

  • Heat the reaction mixture to 120-150 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure pyrido[2,3-d]pyrimidine derivative.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[4] This deactivation is further enhanced by the fused oxazinone ring. Therefore, forcing conditions are typically required for reactions such as nitration or halogenation, often resulting in low yields and poor regioselectivity.

Considerations for Electrophilic Substitution:

  • Harsh Conditions: Reactions may require strong acids (e.g., fuming sulfuric acid for sulfonation) and high temperatures.

  • Poor Regioselectivity: A mixture of isomers is likely, with substitution potentially occurring at positions 5 and 7.

  • Potential for N-oxidation: The pyridine nitrogen can be oxidized under certain conditions, which can alter the reactivity and regioselectivity of subsequent electrophilic attack.

Due to these challenges, introducing substituents onto the pyridine ring is often best accomplished by starting with an already functionalized pyridine precursor during the initial synthesis of the core.

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is more favorable than electrophilic substitution, particularly at positions ortho and para to the ring nitrogen (positions 2 and 4 of a simple pyridine). In the pyrido[2,3-d]oxazinone system, this would correspond to positions 5 and 7. For an SNAr reaction to occur, a good leaving group (e.g., a halide) must be present at one of these positions.

Strategy for Nucleophilic Substitution:

  • Synthesis of a Halogenated Precursor: Synthesize the pyrido[2,3-d]oxazinone core starting from a halogenated 2-aminopyridine-3-carboxylic acid.

  • Nucleophilic Displacement: React the halogenated pyrido[2,3-d]oxazinone with a nucleophile (e.g., an amine, alkoxide, or thiol) in a polar aprotic solvent (e.g., DMF, DMSO) at elevated temperatures.

This approach offers a powerful method for introducing a wide variety of functional groups onto the pyridine portion of the scaffold.

Conclusion and Future Perspectives

The functionalization of the pyrido[2,3-d]oxazinone core is a promising area for the development of new chemical entities with potential therapeutic applications. While direct electrophilic substitution on the pyridine ring is challenging, the oxazinone moiety provides a reactive handle for nucleophilic attack and ring-transformation reactions, offering a versatile route to highly functionalized pyrido[2,3-d]pyrimidine derivatives. Furthermore, the synthesis of the core from pre-functionalized pyridine precursors allows for the strategic placement of substituents. Future research in this area will likely focus on exploring a broader range of nucleophiles for ring-opening reactions, developing milder conditions for these transformations, and investigating the biological activities of the resulting novel compounds.

References

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals (Basel). 2024;17(1):1.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Med Chem. 2023;14(3):421-455.
  • Electrophilic substitution on pyridine. Quimica Organica. Available from: [Link].

Sources

The Enzymatic Profile of 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one: A Guide to Screening and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Biological Potential of a Novel Scaffold

6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one is a novel heterocyclic compound with a structure suggestive of significant biological activity. While direct enzymatic studies on this specific molecule are not yet prevalent in published literature, its core structure, a pyridoxazinone, belongs to a class of compounds known for interacting with a wide array of enzymatic targets. Structurally related molecules, such as pyridazinones and pyrido[2,3-d]pyrimidines, have demonstrated activities as inhibitors of key enzymes involved in inflammation, cancer, and other disease pathways, including cyclooxygenases (COX), serine proteases, and protein kinases.[1][2][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals aiming to investigate the enzymatic interactions of 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one. In the absence of established specific protocols for this compound, we present a logical, field-proven workflow for systematically screening, identifying, and characterizing its potential as both an enzyme inhibitor and a substrate. The protocols herein are designed as robust, self-validating systems, grounded in established principles of enzymology and drug discovery.[4]

Part 1: Strategic Approach to Enzymatic Screening

The initial investigation into a novel compound's enzymatic activity is a critical step in the drug discovery workflow. It begins with broad screening to identify potential interactions, followed by more detailed studies to quantify potency and elucidate the mechanism of action.[4] Our strategy is twofold: first, to test for inhibitory activity against rationally selected enzyme classes, and second, to assess its viability as a substrate for common catalytic reactions.

Rationale for Target Enzyme Selection

Given the chemical architecture of 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one, we can infer potential targets based on the known activity of analogous scaffolds:

  • Cyclooxygenases (COX-1 & COX-2): Pyridazinone derivatives are well-documented as inhibitors of COX enzymes, which are central to the inflammatory cascade.[2][5][6][7] Screening against both COX-1 and COX-2 is crucial for determining potency and selectivity, a key factor in drug safety.

  • Serine Proteases: The lactam-like structure within the oxazinone ring suggests a potential for interaction with the active site of serine proteases, such as trypsin or human leukocyte elastase (HLE).[3][8] Certain oxazinone derivatives have been explored as potential mechanism-based inhibitors for this class of enzymes.[9]

  • Protein Kinases: Fused ring systems like pyrido[2,3-d]pyrimidines are classic scaffolds for kinase inhibitors.[10] Given the structural similarity, screening against a representative panel of protein kinases (e.g., PIM-1, EGFR) is a logical step to explore anticancer potential.[1][11]

  • Oxidoreductases: The electron-rich heterocyclic system could potentially be a substrate for oxidoreductase enzymes. A general screening assay using an enzyme like Horseradish Peroxidase (HRP) can serve as a preliminary test for this type of reactivity.[12]

The overall workflow for characterizing the enzymatic interactions of this novel compound is depicted below.

G A Compound Procurement 6-Bromo-1H-pyrido[2,3-D] oxazin-2(4H)-one B Primary Screening: Inhibitor Profiling (Single High Concentration) A->B Test Compound C Primary Screening: Substrate Profiling (Oxidoreductase Assay) A->C D Dose-Response Assays (IC50 Determination) B->D E Substrate Kinetics (Km & Vmax Determination) C->E Confirmed Activity F Inhibition Kinetics Studies (Competitive, Non-competitive, etc.) D->F Potent Inhibitors

Figure 1. A phased workflow for the enzymatic characterization of a novel compound.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the interaction of 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one with the selected enzyme classes.

Protocol 2.1: Screening for Cyclooxygenase (COX) Inhibition

This protocol is adapted from commercially available fluorometric screening kits and established literature methods.[6] It measures the peroxidase activity of COX, which is coupled to the conversion of a non-fluorescent probe to a highly fluorescent product.

Principle: COX converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase component of COX then reduces PGG2 to PGH2. This assay uses a probe that is oxidized during this reduction step, generating a fluorescent signal. An inhibitor will reduce the rate of this signal generation.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 1 µM hematin)

  • Arachidonic Acid (Substrate)

  • Fluorometric Probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Test Compound: 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one, dissolved in DMSO

  • Positive Control Inhibitors: SC-560 (for COX-1), Celecoxib (for COX-2)

  • 96-well black opaque microplates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare a working solution of the test compound and control inhibitors in COX Assay Buffer. A typical starting concentration for primary screening is 10-100 µM. For dose-response curves, prepare a serial dilution (e.g., 100 µM to 1 nM).

  • Assay Plate Setup: In a 96-well plate, add reagents as described in Table 1.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to all wells except the 'No Enzyme Control'.

  • Inhibitor Pre-incubation: Add the test compound, control inhibitor, or DMSO (vehicle control) to the appropriate wells. Mix gently and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.[13]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in fluorescence every minute for 15-20 minutes at 37°C.

Data Analysis:

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = (1 - (RateSample - RateNo Enzyme) / (RateVehicle - RateNo Enzyme)) * 100

  • For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Well TypeTest Compound (µL)Vehicle (DMSO) (µL)Positive Control (µL)Enzyme (µL)Buffer (µL)Substrate (µL)
Vehicle Control -10-107010
Test Compound 10--107010
Positive Control --10107010
No Enzyme Control -10--8010
Table 1. Plate setup for COX Inhibition Assay (volumes per well).
Protocol 2.2: Screening for Serine Protease Inhibition

This protocol uses a chromogenic substrate that releases p-nitroaniline (pNA) upon cleavage by a serine protease like trypsin. The release of pNA can be monitored spectrophotometrically at 405 nm.

Principle: The enzyme cleaves a specific peptide sequence linked to pNA. A successful inhibitor will block this cleavage, preventing the color change. This method is robust and widely applicable to various proteases.[8]

Materials:

  • Serine Protease (e.g., Trypsin, Chymotrypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Test Compound in DMSO

  • Positive Control Inhibitor (e.g., Aprotinin for Trypsin)

  • 96-well clear microplates

  • Absorbance microplate reader (405 nm)

Procedure:

  • Plate Setup: Add Assay Buffer, test compound (or DMSO vehicle), and positive control to the designated wells of a 96-well plate.

  • Enzyme Addition: Add the enzyme solution to all wells except the 'No Enzyme Control'.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature.

  • Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.

  • Measurement: Measure the absorbance at 405 nm every minute for 10-15 minutes.

  • Data Analysis: Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot. Determine the percent inhibition and IC50 values as described in Protocol 2.1.

Protocol 2.3: Assessing Substrate Potential with Horseradish Peroxidase (HRP)

This protocol determines if the test compound can act as a substrate for an oxidoreductase enzyme, using HRP as a model. The reaction monitors the consumption of a known chromogenic HRP substrate (TMB), which is expected to decrease if the test compound competes for the enzyme.

Principle: HRP catalyzes the oxidation of substrates in the presence of hydrogen peroxide (H₂O₂). TMB is oxidized to a blue product. If 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one is also a substrate, it will compete with TMB, leading to a reduced rate of blue color formation.[12][15]

Materials:

  • Horseradish Peroxidase (HRP)

  • Assay Buffer (e.g., 100 mM citrate-phosphate buffer, pH 5.0)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Hydrogen Peroxide (H₂O₂) Solution

  • Test Compound in DMSO

  • 96-well clear microplates

  • Absorbance microplate reader (652 nm)

Procedure:

  • Plate Setup: To separate wells, add buffer and either the test compound or DMSO (vehicle control).

  • Enzyme & TMB Addition: Add HRP enzyme and TMB solution to all wells.

  • Reaction Initiation: Start the reaction by adding H₂O₂.

  • Measurement: Immediately read the absorbance at 652 nm in kinetic mode for 10 minutes.

  • Data Analysis: Compare the reaction rate of the wells containing the test compound to the vehicle control wells. A significant decrease in the rate suggests the test compound may be acting as a competing substrate or an inhibitor.

G cluster_0 Assay Plate Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis A Add Buffer, Enzyme, & Test Compound/Vehicle B Pre-incubate (Allows for Inhibitor Binding) A->B C Initiate Reaction (Add Substrate) B->C D Measure Signal (Absorbance/Fluorescence) over time C->D E Calculate Reaction Rate (Slope) D->E F Determine % Inhibition E->F G Plot Dose-Response Curve & Calculate IC50 F->G

Figure 2. General workflow for an in vitro enzyme inhibition assay.

Part 3: Advanced Characterization - Determining the Mechanism of Inhibition

Once a compound is confirmed as a potent inhibitor with a reliable IC50 value, the next crucial step is to determine its mechanism of inhibition (e.g., competitive, non-competitive). This provides deep insight into how the inhibitor interacts with the enzyme and is vital for lead optimization.[14][16]

Protocol 3.1: Differentiating Inhibition Mechanisms

This protocol involves measuring the inhibitor's effect on enzyme kinetics at varying substrate concentrations. The changes in the apparent Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) reveal the inhibition mechanism.[13]

Procedure:

  • Assay Setup: Use the same assay conditions as the initial screening (e.g., Protocol 2.1 or 2.2).

  • Vary Substrate Concentration: For each fixed concentration of the inhibitor, perform a set of reactions where the substrate concentration is varied (typically from 0.1 x Kₘ to 10 x Kₘ).

  • Inhibitor Concentrations: Run the full substrate titration at a minimum of three different fixed concentrations of the inhibitor (including a zero-inhibitor control). The inhibitor concentrations should be chosen around its previously determined IC50 value.

  • Data Collection: Measure the initial reaction rates for every combination of substrate and inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction rate (V) versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.

    • Alternatively, create a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]). The pattern of line intersections is characteristic of the inhibition type (see Table 2).

Inhibition TypeEffect on VₘₐₓEffect on KₘLineweaver-Burk Plot Interpretation
Competitive UnchangedIncreasesLines intersect on the y-axis
Non-competitive DecreasesUnchangedLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Table 2. Expected kinetic results for different types of reversible enzyme inhibition.[16]

Conclusion

While the specific enzymatic interactions of 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one remain to be fully elucidated, its structural features strongly suggest it is a promising candidate for targeted enzyme inhibition. The application notes and protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for any research or drug discovery team to undertake this investigation. By systematically applying these screening and characterization workflows, researchers can effectively profile the compound's activity, determine its potency and selectivity, and gain critical insights into its mechanism of action, thereby paving the way for its potential development as a novel therapeutic agent.

References

  • Tidwell, R. R., et al. (1998). Potential of Pyrazolooxadiazinone Derivatives as Serine Protease Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Goksen, U. S., et al. (2007). Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. Archiv der Pharmazie. Retrieved from [Link]

  • Allam, H. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings. Molecules. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential of Pyrazolooxadiazinone Derivatives as Serine Protease Inhibitors. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Retrieved from [Link]

  • Yan, H., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to develop enzyme assays. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules. Retrieved from [Link]

  • Fayed, E. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2015). What is the best procedure to test enzyme's substrate preferences?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Enzyme Inhibition. Retrieved from [Link]

  • Giraud, F., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • ACS Catalysis. (2023). Building Enzymes through Design and Evolution. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • Bio-Rad. (n.d.). HRP Substrate. Retrieved from [Link]

  • Al-Ostath, A. I. H., et al. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. Retrieved from [Link]

  • Frontiers. (2022). Editorial: Serine protease inhibitors and their therapeutic applications. Retrieved from [Link]

  • American Chemical Society. (2004). Determination of enzyme/substrate specificity constants using a multiple substrate ESI-MS assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Retrieved from [Link]

  • MDPI. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]

  • Asif, M. (2014). A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. Medicinal Chemistry. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

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Application Notes and Protocols for 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one as a Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the potential application of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one as a versatile molecular probe. Drawing upon the extensive biological activities of the broader pyridopyrimidine and pyridoxazinone classes of heterocyclic compounds, we propose a framework for its use in targeted enzyme inhibition studies, particularly within the domain of protein kinases. These notes offer insights into its proposed mechanism of action, protocols for its application in biochemical and cellular assays, and strategies for its further development as a targeted covalent probe.

Introduction: The Promise of the Pyrido[2,3-d]oxazinone Scaffold

The pyrido[2,3-d]pyrimidine core and its analogues are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] Derivatives of this structural class have shown potent inhibition of various enzymes, notably protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][3]

6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one emerges as a compound of significant interest within this family. Its defining features include the rigid, planar pyridoxazinone core, which is amenable to binding within the active sites of enzymes, and a bromine substituent. The bromine atom serves as a valuable chemical handle for further synthetic modifications, allowing for the attachment of reporter groups or functionalities that can enhance its properties as a molecular probe.

This guide puts forth a scientifically grounded hypothesis for the application of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one as a molecular probe for a targeted class of enzymes, with a focus on its potential as a covalent inhibitor.

Proposed Mechanism of Action: A Covalent Kinase Inhibitor Probe

Based on the documented activity of structurally related compounds, we propose that 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one can act as an inhibitor of protein kinases. The pyridoxazinone core can mimic the purine scaffold of ATP, allowing it to bind to the kinase ATP-binding site.

The key to its function as a probe lies in the potential for covalent bond formation. The electrophilic character of the carbon atom bearing the bromine, enhanced by the electron-withdrawing nature of the heterocyclic ring system, makes it susceptible to nucleophilic attack by a suitably positioned cysteine or other nucleophilic residue within the kinase active site. This covalent interaction would lead to irreversible inhibition of the enzyme.

Such covalent inhibitors can be powerful tools in chemical biology, serving as "activity-based probes" to report on the functional state of an enzyme.[4] The irreversible nature of the binding allows for the specific and stable labeling of the target enzyme, facilitating its identification and quantification.

Covalent Inhibition Mechanism Probe 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one (Probe) NonCovalent Non-covalent Binding Complex Probe->NonCovalent Reversible Binding Enzyme Kinase Active Site (with nucleophilic residue, e.g., Cys-SH) Enzyme->NonCovalent Covalent Covalently Modified Enzyme (Inactive) NonCovalent->Covalent Nucleophilic Attack & Covalent Bond Formation Workflow_Target_Engagement cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Plate cells expressing target kinase B Treat with unlabeled 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one A->B C Add fluorescently-labeled probe B->C D Cell Lysis C->D E SDS-PAGE D->E F In-gel Fluorescence Scanning E->F G Western Blot E->G

Figure 2: Workflow for the cellular covalent target engagement assay.

Further Development and Applications

The versatility of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one makes it an excellent starting point for the development of more sophisticated molecular probes.

  • Fluorescent Labeling: The bromine atom can be readily substituted with a variety of fluorophores using palladium-catalyzed cross-coupling reactions. This would enable direct visualization of the probe's localization and target engagement in cells and tissues.

  • Affinity-Based Probes: The addition of a biotin tag would allow for the affinity purification of the target protein and its interacting partners, facilitating target identification and validation.

  • Theranostic Applications: By conjugating a therapeutic agent, the probe could be developed into a theranostic molecule for simultaneous imaging and treatment.

Conclusion

While further experimental validation is required, the available evidence strongly suggests that 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one possesses the key attributes of a valuable molecular probe. Its pyridoxazinone core provides a promising scaffold for enzyme inhibition, and the bromo-substituent offers a versatile handle for synthetic modification. The protocols and strategies outlined in these application notes provide a roadmap for researchers to unlock the full potential of this intriguing molecule in chemical biology and drug discovery.

References

  • Al-Suwaidan, I. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6583-6606. Available from: [Link]

  • Hassan, A. S., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(3), 678. Available from: [Link]

  • Lonsdale, R., & Ward, R. A. (2018). The Taxonomy of Covalent Inhibitors. Journal of Medicinal Chemistry, 61(20), 8906-8925. Available from: [Link]

  • Zhang, Y., et al. (2019). Design and synthesis of nitrogen-fused pyridazinone fluorescent probes and their application in biological imaging. Journal of Chinese Pharmaceutical Sciences, 28(5), 321-329. Available from: [Link]

  • Wang, Y., et al. (2019). Acid-Induced Multicolor Fluorescence of Pyridazine Derivative. ACS Omega, 4(7), 12516-12522. Available from: [Link]

  • RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 2H-Pyrido[2,3-D]o[1][2]xazine. Retrieved January 25, 2026, from [Link]

  • Jin, Q., et al. (2022). Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. Frontiers in Chemistry, 10, 920215. Available from: [Link]

  • Robers, M. B., et al. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. Biochemistry, 57(31), 4619-4631. Available from: [Link]

  • Lee, H. J., et al. (2011). A One-Pot Synthesis of Pyrido[2,3-b]o[1][5]xazin-2-ones. Organic Letters, 13(19), 5252-5255. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

I. Introduction to the Purification Challenges

6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] However, its purification can be a significant bottleneck due to its polarity, potential for strong interactions with stationary phases, and the presence of closely related impurities. This guide will provide a structured approach to troubleshooting these challenges.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one in a question-and-answer format.

Question 1: My TLC analysis shows multiple spots, even after what I believed to be a complete reaction. What are the likely impurities?

Answer: The presence of multiple spots on your TLC plate is a common observation and can be attributed to several factors inherent to the synthesis of the pyridoxazinone ring system.

  • Unreacted Starting Materials: The most straightforward impurities are unreacted starting materials. A likely precursor is a 2-amino-3-hydroxypyridine derivative.[2][3] Incomplete consumption of this starting material will result in a more polar spot on your TLC.

  • Side Products from Incomplete Cyclization: The formation of the oxazinone ring is a critical step. Incomplete cyclization can lead to the presence of intermediate species. For example, if the cyclization is performed using a chloroformate, you might have a carbamate intermediate that has not fully cyclized.

  • Dehalogenated Impurity: A significant and often challenging impurity to remove is the dehalogenated analog, 1H-pyrido[2,3-d]oxazin-2(4H)-one. This can arise from trace amounts of debrominated starting material or through decomposition during the reaction or workup. The polarity of the dehalogenated product is very similar to the desired product, making separation by conventional chromatography difficult.[4]

  • Ring-Opened Products: The pyrido[2,3-d]oxazin-2(4H)-one ring system can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 2-amino-3-pyridyl derivatives.[5][6] These are typically more polar and will appear as distinct spots on the TLC.

Question 2: I am struggling with column chromatography. My product either streaks badly on the column or co-elutes with impurities. What can I do?

Answer: The polar nature of the amide and pyridine functionalities in 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one can lead to strong interactions with silica gel, causing streaking and poor separation. Here's a systematic approach to optimize your column chromatography:

  • Choice of Stationary Phase: While silica gel is the most common choice, its acidic nature can sometimes cause issues. Consider using neutral or basic alumina for highly basic compounds that interact strongly with silica. Alternatively, reversed-phase chromatography (C18) can be an excellent option for polar compounds.[7]

  • Solvent System Optimization: A well-chosen solvent system is critical. A common starting point for nitrogen-containing heterocycles is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

    • Pro-Tip: To reduce streaking on silica gel, consider adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent. This will neutralize the acidic sites on the silica and improve the peak shape.

  • Gradient Elution: A gradient elution, where the polarity of the solvent system is gradually increased, can be highly effective in separating compounds with similar polarities.

Below is a table of suggested starting solvent systems for column chromatography.

Stationary PhaseSolvent System (v/v)Comments
Silica GelHexane / Ethyl Acetate (gradient from 9:1 to 1:1)A good starting point for moderately polar compounds.
Silica GelDichloromethane / Methanol (gradient from 99:1 to 9:1)Effective for more polar compounds. Add 0.1% triethylamine to reduce streaking.
Neutral AluminaDichloromethane / Ethyl Acetate (gradient from 9:1 to 1:1)A good alternative to silica for basic compounds.
Reversed-Phase (C18)Water / Acetonitrile (gradient with 0.1% formic acid or TFA)Excellent for separating polar compounds.

Question 3: Recrystallization of my product is proving difficult. It either oils out or the recovery is very low. How can I improve my recrystallization protocol?

Answer: Recrystallization is a powerful purification technique for solids, but finding the right solvent or solvent system is key.

  • Single Solvent Recrystallization: The ideal single solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the polar nature of your compound, polar solvents are a good starting point.

  • Solvent Pair Recrystallization: This is often more effective. You dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Here are some suggested solvent systems for the recrystallization of polar heterocyclic compounds:

Good SolventPoor Solvent
Dimethylformamide (DMF)Water
Dimethyl sulfoxide (DMSO)Water or Isopropanol
EthanolDiethyl Ether or Hexane
AcetoneHexane

Experimental Protocol: Solvent Pair Recrystallization

  • Place the crude 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., DMF or hot ethanol) to dissolve the solid completely with gentle heating.

  • While the solution is still hot, add the "poor" solvent (e.g., water or hexane) dropwise with swirling until you observe persistent cloudiness.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • For maximum recovery, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one?

A1: The melting point is reported to be in the range of 237-239 °C. A broad melting range or a lower melting point is indicative of impurities.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for assessing purity. Using a reversed-phase column with a water/acetonitrile or water/methanol gradient is a good starting point.

Q3: Can the bromo-substituent be lost during purification?

A3: Yes, dehalogenation is a known side reaction for bromo-substituted heterocycles, especially under reductive conditions or in the presence of certain metal catalysts.[4] It is important to avoid harsh reaction conditions and to carefully select your purification methods.

Q4: Is the pyrido[2,3-d]oxazin-2(4H)-one ring stable to acidic or basic conditions?

A4: The oxazinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening.[5][6] It is advisable to maintain a neutral pH during workup and purification whenever possible. If an acidic or basic modifier is used in chromatography, it should be removed from the final product.

IV. Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Reaction Mixture Workup Aqueous Workup (Neutral pH) Crude_Product->Workup TLC TLC Analysis Workup->TLC Column Column Chromatography TLC->Column Multiple Spots Recrystallization Recrystallization TLC->Recrystallization One Major Spot Column->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: A general workflow for the purification of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one.

V. References

  • Process for the production of 2-amino-3-hydroxypyridine derivatives. Google Patents.

  • Reddy, K. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 683–689. [Link]

  • Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. ResearchGate. [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • A One-Pot Synthesis of Pyrido[2,3-b][2][8]oxazin-2-ones. ResearchGate. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. National Institutes of Health. [Link]

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][8]oxazine-1,8-diones. MDPI. [Link]

  • Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition. ResearchGate. [Link]

  • Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron. ResearchGate. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. [Link]

  • Process for the production of 2-amino-3-hydroxypyridines. Google Patents.

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][8]oxazine-1,8-diones. ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • General and mild preparation of 2-aminopyridines. PubMed. [Link]

  • Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. [Link]

  • 2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e][2][9]thiazin-4-one. National Institutes of Health. [Link]

  • Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI. [Link]

  • 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Chemical... ResearchGate. [Link]

Sources

Technical Support Center: Bromination of 1H-pyrido[2,3-d]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TLC plate shows multiple product spots after bromination. What are the likely side products?

A1: The appearance of multiple spots on your TLC is a common observation and typically points to the formation of several brominated species. The 1H-pyrido[2,3-d]oxazin-2(4H)-one scaffold possesses multiple sites susceptible to electrophilic attack. The most probable side products are:

  • Over-brominated species: The primary brominated product can undergo further bromination, leading to di- and even tri-brominated derivatives. The reactivity of the monobrominated product can sometimes be higher than the starting material, especially under certain pH conditions, facilitating facile di-bromination.[1][2][3]

  • Isomeric products: While bromination is often regioselective, minor isomers can form depending on the reaction conditions. The electronic nature of both the pyridone and the oxazinone rings influences the position of bromination.

  • Degradation products: The stability of the 1H-pyrido[2,3-d]oxazin-2(4H)-one ring system under brominating conditions should be considered. Strong acidic conditions or elevated temperatures can potentially lead to ring-opening or other rearrangements, although this is generally less common with milder brominating agents.

To identify these products, it is crucial to perform a thorough characterization of the crude reaction mixture using techniques like LC-MS to determine the mass of each component and 2D-NMR (COSY, HMBC) to elucidate the exact positions of bromine substitution on the aromatic rings.

Q2: I am observing significant amounts of di-brominated product. How can I improve the selectivity for the mono-brominated species?

A2: Over-bromination is a frequent challenge in the halogenation of electron-rich heterocyclic systems.[4] The formation of di-brominated products suggests that the mono-brominated intermediate is sufficiently activated to react further with the brominating agent. Here are several strategies to enhance mono-selectivity:

StrategyMechanism of ActionKey Considerations
Control Stoichiometry Limit the availability of the brominating agent.Use precisely 1.0 equivalent of the brominating agent. A slight sub-stoichiometric amount (e.g., 0.95 eq) may be beneficial.
Lower Reaction Temperature Reduce the reaction rate, allowing for better control.Perform the reaction at 0 °C or even lower temperatures.
Choice of Brominating Agent Milder brominating agents are less reactive and more selective.N-Bromosuccinimide (NBS) is a common choice for controlled bromination.[4] Avoid using elemental bromine (Br₂) which is highly reactive.
Solvent Effects The polarity of the solvent can influence the reactivity of the substrate and the brominating agent.Less polar solvents can sometimes temper the reactivity. Experiment with solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride.
Slow Addition Maintain a low concentration of the brominating agent throughout the reaction.Add the brominating agent dropwise as a solution over an extended period.

A systematic approach, starting with precise stoichiometry and low temperature, is recommended.

Q3: What is the expected regioselectivity of the first bromination, and why?

A3: The regioselectivity of the initial bromination is dictated by the electronic properties of the fused ring system. The 1H-pyrido[2,3-d]oxazin-2(4H)-one contains a pyridone ring fused to an oxazinone ring. The pyridone portion is generally electron-rich and directs electrophilic substitution.

Based on analogous pyridone systems, the positions ortho and para to the nitrogen and ortho to the oxygen are the most activated.[1][2][3][5] Therefore, the most likely positions for the initial bromination are C5 and C7. The precise outcome can be influenced by steric hindrance and the specific reaction conditions.

To definitively determine the regioselectivity, detailed NMR analysis, including NOE experiments, is essential.

Visualizing Potential Reaction Pathways

The following diagram illustrates the probable mechanism for the mono-bromination and a potential pathway to a di-brominated side product.

bromination_pathway cluster_start Starting Material cluster_products Products cluster_reagents Reagents start 1H-pyrido[2,3-d]oxazin-2(4H)-one mono_bromo Mono-brominated Product (e.g., 7-bromo) start->mono_bromo + 1 eq. NBS di_bromo Di-brominated Side Product (e.g., 5,7-dibromo) mono_bromo->di_bromo + 1 eq. NBS (Over-bromination) nbs NBS

Caption: Reaction pathway for mono- and di-bromination.

Troubleshooting Workflow

This workflow provides a systematic approach to addressing common issues during the bromination of 1H-pyrido[2,3-d]oxazin-2(4H)-one.

troubleshooting_workflow cluster_outcomes Observed Outcomes cluster_actions Troubleshooting Actions start Experiment Start: Bromination of 1H-pyrido[2,3-d]oxazin-2(4H)-one tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->tlc clean_product Clean Mono-brominated Product tlc->clean_product Single Major Spot multiple_spots Multiple Spots / Over-bromination tlc->multiple_spots Multiple Spots no_reaction No Reaction / Low Conversion tlc->no_reaction Starting Material Dominant purify Proceed to Purification clean_product->purify optimize Optimize Conditions: - Lower Temperature - Slow Addition of NBS - Adjust Stoichiometry (0.95 eq) multiple_spots->optimize increase_reactivity Increase Reactivity: - Increase Temperature - Add a Mild Acid Catalyst - Use a More Polar Solvent no_reaction->increase_reactivity optimize->tlc Re-run Experiment increase_reactivity->tlc Re-run Experiment

Caption: A systematic troubleshooting workflow.

Experimental Protocols

General Protocol for Mono-bromination

This protocol is a starting point and may require optimization based on your observations.

  • Preparation: Dissolve 1H-pyrido[2,3-d]oxazin-2(4H)-one (1.0 eq) in a suitable solvent (e.g., DMF or DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.0 eq) in the same solvent and add it dropwise to the cooled solution over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 15-30 minutes.

  • Quenching: Once the starting material is consumed (or optimal conversion is reached), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Product Identification
  • TLC Analysis: Use a solvent system that provides good separation of the starting material and the product spots (e.g., a mixture of ethyl acetate and hexanes). Visualize the spots under UV light.

  • LC-MS Analysis: Analyze the crude reaction mixture to determine the molecular weight of the components. This will help confirm the number of bromine atoms incorporated.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the purified major product. For definitive structural elucidation, especially for determining the position of bromination, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

References

  • 6

  • 4

  • [Preparation of Halogen‐Containing 4H‐Pyrido[e][6][7]oxazin‐4‐ones and Their Transformation into 2‐Hydroxypyridinyl‐Substituted 1,2,4‐Oxadiazoles and 1,2,4‐Triazoles. Sci-Hub.]()

  • [A One-Pot Synthesis of Pyrido[2,3- b ][6][8]oxazin-2-ones. ResearchGate.]()

  • [Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][6][7]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. NIH.]()

  • 9

  • [Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][6][8]Oxazin-2(3H)-Ones.]()

  • 10

  • 5

  • 1

  • 11

  • 2

  • 3

  • [Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][6][7]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed.]()

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Technical Support Center: Optimizing Suzuki Coupling of 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific heterocyclic building block in their synthetic endeavors. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of palladium-catalyzed cross-coupling reactions and insights from analogous heterocyclic systems.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter when performing the Suzuki coupling with 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in a Suzuki coupling of a heteroaromatic substrate like 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one can stem from several factors, primarily related to catalyst activity and reaction conditions.

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical. For electron-deficient heteroaryl bromides, bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

    • Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄ and observing low conversion, consider switching to a more active catalyst system. Buchwald or Fu's biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ are excellent starting points for challenging couplings.[2][3] N-heterocyclic carbene (NHC) ligands can also be effective.[2]

  • Base Selection and Strength: The base plays a crucial role in activating the boronic acid for transmetalation.[2] For substrates with acidic protons, such as the N-H group in your molecule, the choice of base is even more critical to avoid deprotonation of the substrate, which can lead to catalyst inhibition.[4]

    • Recommendation: A moderately strong inorganic base is generally a good starting point. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[5] Stronger bases like cesium carbonate (Cs₂CO₃) can sometimes improve yields, but be mindful of potential side reactions with sensitive functional groups. Avoid strong organic bases like sodium ethoxide unless you have evidence they are compatible with your substrate.

  • Solvent and Temperature: The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if using an aqueous base). The reaction temperature needs to be high enough to overcome the activation energy barrier but not so high as to cause decomposition of the starting materials or catalyst.

    • Recommendation: A mixture of an ethereal solvent like 1,4-dioxane or THF with water is a common and effective solvent system for Suzuki couplings.[5][6] This allows for the dissolution of both the organic substrate and the inorganic base. If solubility is an issue, consider polar aprotic solvents like DMF or DMSO, but be aware that these can sometimes complicate product isolation.[6] Typical reaction temperatures range from 80-110 °C.

  • Degassing: Palladium(0) catalysts are sensitive to oxidation. Incomplete removal of oxygen from the reaction mixture can lead to catalyst deactivation.

    • Recommendation: Ensure thorough degassing of your solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.

Question 2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen and certain palladium species.

  • Thorough Degassing: As mentioned above, oxygen can promote the homocoupling of boronic acids. Rigorous degassing is the first line of defense.

  • Catalyst Pre-activation: Sometimes, the active Pd(0) species is not generated efficiently from the precatalyst, leading to side reactions.

  • Boronic Acid Quality: Old or impure boronic acids can contain impurities that promote homocoupling.

  • Reaction Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.

    • Recommendation: Start with a 1.1:1 ratio of boronic acid to your bromo-substrate. Ensure your boronic acid is of high purity. If homocoupling persists, consider using a boronic ester (e.g., a pinacol ester) which can be more stable and less prone to homocoupling.[6]

Question 3: My main side product is the debrominated starting material (1H-pyrido[2,3-D]oxazin-2(4H)-one). What causes this and how can I prevent it?

Answer:

Protodebromination (replacement of the bromine atom with a hydrogen) is a known side reaction that can compete with the desired cross-coupling.

  • Source of Hydride: This side reaction requires a source of hydride. This can come from the solvent (e.g., alcohols), the base, or impurities.

  • Ligand Effects: The choice of ligand can influence the rate of reductive elimination of the desired product versus undesired side reactions.

    • Recommendation: If using an alcohol-containing solvent, consider switching to an aprotic solvent system like dioxane/water or toluene/water. Ensure your base is not a significant source of hydrides. Using bulky, electron-rich ligands can often favor the desired reductive elimination pathway.

Question 4: The reaction is sluggish and does not go to completion, even after extended reaction times. What can I do to accelerate the reaction?

Answer:

Sluggish reactions with heteroaromatic substrates are often due to the electronic nature of the starting material or catalyst inhibition.

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes be necessary for challenging substrates.

  • Ligand-to-Metal Ratio: For catalyst systems generated in situ (e.g., Pd(OAc)₂ + ligand), the ratio of ligand to palladium is important. A 1:1 or 2:1 ligand-to-palladium ratio is a good starting point.

  • Microwave Irradiation: Microwave-assisted heating can significantly accelerate Suzuki coupling reactions, often leading to higher yields in shorter reaction times.

  • N-H Acidity: The acidic N-H proton on your pyridone ring can interact with the palladium catalyst, potentially leading to catalyst inhibition.[4]

    • Recommendation: If other optimizations fail, consider N-protection of your starting material. A simple protecting group like a Boc or SEM group can be installed and later removed. This can prevent catalyst inhibition and often leads to cleaner and faster reactions.

Frequently Asked Questions (FAQs)

What is the general mechanism for the Suzuki coupling reaction?

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (or boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Oxidative Addition Intermediate Pd(0)Ln->Ar-Pd(II)-X(Ln) Ar-X Ar-Pd(II)-R(Ln) Transmetalation Intermediate Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) R-B(OR)2 Base Ar-Pd(II)-R(Ln)->Pd(0)Ln Regeneration Product Ar-R Ar-Pd(II)-R(Ln)->Product Reductive Elimination Catalyst_Regen Pd(0)Ln

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Why are bulky, electron-rich phosphine ligands often preferred for this type of substrate?

Bulky, electron-rich phosphine ligands, such as those in the Buchwald and Fu ligand families, are beneficial for several reasons:

  • Facilitate Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium center, which promotes the oxidative addition of the aryl bromide.[1]

  • Promote Reductive Elimination: The steric bulk of these ligands can destabilize the square planar Pd(II) intermediate, thus accelerating the final reductive elimination step to form the product.[1]

  • Prevent Catalyst Deactivation: These ligands can help to stabilize the active monomeric Pd(0) species and prevent the formation of inactive palladium clusters.

How do I choose the right boronic acid or boronate ester?
  • Boronic Acids: These are the most common coupling partners. They are generally stable solids, but can be prone to protodeboronation (hydrolysis of the C-B bond) under certain conditions, especially with heteroaryl boronic acids.[6]

  • Boronate Esters (e.g., Pinacol Esters): These are often more stable than the corresponding boronic acids and less susceptible to protodeboronation.[6] They can be a good choice if you are having issues with boronic acid decomposition. They are readily prepared from the corresponding boronic acid or via Miyaura borylation.

What is a general, robust starting protocol for the Suzuki coupling of 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one?

The following is a general protocol that can serve as a good starting point for optimization.

Experimental Protocol: General Procedure for Suzuki Coupling

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants Add Substrate, Boronic Acid, Base Inert Establish Inert Atmosphere Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Catalyst and Ligand Solvent->Catalyst Heat Heat to Reaction Temp. Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Data Summary Tables

Table 1: Common Palladium Catalysts and Ligands for Suzuki Coupling

Palladium PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄-1-5A common, but sometimes less active, catalyst.
Pd(OAc)₂PPh₃1-5In situ generation of the active catalyst.
Pd₂(dba)₃SPhos0.5-2Highly active for heteroaryl couplings.[2]
Pd(OAc)₂XPhos0.5-2Excellent for sterically hindered substrates.[2]
PdCl₂(dppf)-1-3A robust and versatile catalyst.

Table 2: Common Bases and Solvents for Suzuki Coupling

BaseStrengthSolvent SystemNotes
K₂CO₃ModerateDioxane/H₂O, THF/H₂OA good starting point for many reactions.[5]
K₃PO₄ModerateDioxane/H₂O, Toluene/H₂OOften effective for challenging couplings.[5]
Cs₂CO₃StrongDioxane/H₂O, THF/H₂OCan increase reaction rates, but may cause side reactions.[5]
NaHCO₃WeakDioxane/H₂OUseful for base-sensitive substrates.

References

  • Rammimger, J. et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem.
  • Wikipedia (2024). Suzuki reaction. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal (2021). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Yoneda Labs (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Thompson, A. et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Kinzel, T. et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents (2019). MDPI. Available at: [Link]

Sources

Navigating Failed Reactions: A Technical Support Guide for 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Common Synthetic Challenges

Welcome to the technical support center for 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As a senior application scientist, I will provide in-depth, field-proven insights to help you navigate and troubleshoot common challenges encountered during reactions with this compound. This resource is structured to address specific issues in a question-and-answer format, explaining the underlying chemical principles to empower you to make informed decisions in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one that influence its reactivity?

A1: The reactivity of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one is governed by several key features:

  • Electron-Deficient Pyridine Ring: The pyridine ring is inherently electron-deficient, which is further accentuated by the fused oxazinone ring. This electronic nature makes the bromide at the 6-position susceptible to nucleophilic aromatic substitution and a good substrate for various palladium-catalyzed cross-coupling reactions.

  • Oxazinone Ring: This heterocyclic moiety contains an N-acyl hemiaminal-like linkage, which can be sensitive to both acidic and basic conditions, potentially leading to ring-opening.[1] This instability should be a key consideration when selecting reaction conditions.

  • N-H Proton: The acidic proton on the nitrogen of the oxazinone ring can participate in acid-base chemistry, potentially complicating reactions that utilize strong bases. Deprotonation can alter the electronic properties of the heterocyclic system and influence its reactivity.

Q2: I am observing decomposition of my starting material under my reaction conditions. What are the likely causes?

A2: Decomposition of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one is often attributed to the instability of the oxazinone ring.[2] Consider the following:

  • Strongly Basic or Acidic Conditions: Both strong bases and acids can catalyze the hydrolysis of the N-acyl hemiaminal-like moiety within the oxazinone ring, leading to ring-opened products and subsequent decomposition.[1]

  • Elevated Temperatures: Prolonged heating, especially in the presence of nucleophiles or protic solvents, can promote decomposition pathways.

  • Incompatible Nucleophiles: Certain strong nucleophiles can directly attack the carbonyl group of the oxazinone ring, initiating a ring-opening cascade.

To mitigate decomposition, it is advisable to screen milder bases and reaction temperatures. If the desired reaction requires conditions that promote decomposition, a protecting group strategy for the N-H proton might be necessary.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for functionalizing the 6-position of the pyridoxazinone core. However, these reactions can be challenging.

Scenario 1: Failed or Low-Yield Suzuki-Miyaura Coupling

Issue: You are attempting a Suzuki-Miyaura coupling with an arylboronic acid, but you observe no product formation or very low conversion of your starting material.

Suzuki_Troubleshooting cluster_causes Potential Root Causes cluster_solutions Troubleshooting Steps start Low/No Suzuki Coupling Product cause1 Inactive Catalyst start->cause1 cause2 Poor Substrate Solubility start->cause2 cause3 Base Incompatibility start->cause3 cause4 Boronic Acid Decomposition start->cause4 cause5 Dehalogenation start->cause5 sol1 Screen Catalysts & Ligands cause1->sol1 sol2 Optimize Solvent System cause2->sol2 sol3 Evaluate Different Bases cause3->sol3 sol4 Use Boronic Ester/Trifluoroborate Salt cause4->sol4 sol5 Modify Reaction Conditions cause5->sol5

Troubleshooting a Failed Suzuki Coupling

Potential Root Causes and Solutions:

  • Inactive Catalyst: The choice of palladium precursor and ligand is critical. For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step.[3]

    • Actionable Advice: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands in combination with a suitable palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) often provide superior results for challenging substrates.[4]

  • Poor Substrate Solubility: 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one may have limited solubility in common Suzuki coupling solvents like toluene or dioxane, especially at room temperature.[5]

    • Actionable Advice: Screen a range of solvents or solvent mixtures. Aprotic polar solvents such as DMF, DMAc, or NMP, or mixtures with toluene or dioxane, can improve solubility. Gentle heating can also be beneficial, but be mindful of potential decomposition (see FAQs).

  • Base Incompatibility: The choice of base is crucial not only for the catalytic cycle but also for the stability of the starting material. Strong inorganic bases like K₃PO₄ are commonly used, but they can also promote hydrolysis of the oxazinone ring, especially in the presence of water.[6]

    • Actionable Advice: Screen a variety of bases, including both inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., Et₃N, DIPEA). For sensitive substrates, milder bases like K₂CO₃ or Cs₂CO₃ may be preferable. The use of anhydrous conditions can also be beneficial.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation or form unreactive boroxines, especially at elevated temperatures.[7]

    • Actionable Advice: Use freshly purchased or recrystallized boronic acid. Alternatively, consider using the corresponding boronate ester (e.g., pinacol ester) or a trifluoroborate salt, which often exhibit greater stability.

  • Dehalogenation: A common side reaction in palladium-catalyzed couplings is the reduction of the aryl halide to the corresponding arene.[8]

    • Actionable Advice: This can be caused by impurities in the solvent or reagents. Ensure all materials are of high purity and that the reaction is performed under an inert atmosphere. The choice of ligand can also influence the extent of dehalogenation.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one

  • To a dry reaction vial, add 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and ligand (if required).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended Starting Conditions
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂/SPhos
Ligand (if needed) SPhos, XPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Dioxane/H₂O (4:1), Toluene/H₂O (4:1), DMF
Temperature 80-110 °C
Scenario 2: Unsuccessful Buchwald-Hartwig Amination

Issue: You are attempting to couple an amine with 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one using Buchwald-Hartwig conditions, but the reaction is sluggish or fails to proceed.

Buchwald_Troubleshooting cluster_causes Potential Root Causes cluster_solutions Troubleshooting Steps start Low/No Amination Product cause1 Inappropriate Ligand start->cause1 cause2 Base Strength/Solubility start->cause2 cause3 Catalyst Inhibition start->cause3 cause4 Side Reaction of Amine start->cause4 sol1 Screen Bulky, Electron-Rich Ligands cause1->sol1 sol2 Use a Strong, Non-nucleophilic Base cause2->sol2 sol3 Ensure Inert Atmosphere & Pure Reagents cause3->sol3 sol4 Protect Amine if Necessary cause4->sol4

Troubleshooting a Failed Buchwald-Hartwig Amination

Potential Root Causes and Solutions:

  • Inappropriate Ligand: The choice of ligand is paramount in Buchwald-Hartwig amination. The ligand must be able to stabilize the palladium catalyst and facilitate both oxidative addition and reductive elimination.

    • Actionable Advice: For electron-deficient bromo-pyridines, bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or Xantphos are often effective.[10][11]

  • Base Strength and Solubility: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. The solubility of the base in the reaction solvent is also a critical factor.[6]

    • Actionable Advice: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used strong bases.[12] If solubility is an issue, consider using a different solvent or a more soluble base like lithium tert-butoxide (LiOtBu).

  • Catalyst Inhibition: The pyridine nitrogen in the substrate can potentially coordinate to the palladium center and inhibit catalysis.

    • Actionable Advice: The use of bulky ligands can often mitigate this issue by sterically disfavoring coordination of the pyridine nitrogen. Increasing the catalyst loading may also be beneficial in some cases.

  • Side Reaction of the Amine: The amine nucleophile can potentially react with the oxazinone ring, leading to undesired side products.

    • Actionable Advice: If ring-opening is observed, consider using a milder base or lower reaction temperature. In some cases, protecting the N-H of the oxazinone ring may be necessary.

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one

  • To a dry Schlenk tube, add 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., Xantphos, 4-10 mol%).

  • Add the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Add the amine (1.1-1.3 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

ParameterRecommended Starting Conditions
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, BrettPhos, RuPhos
Base NaOtBu, LiHMDS, K₃PO₄
Solvent Toluene, Dioxane, THF
Temperature 80-120 °C

Troubleshooting Guide: Ring-Opening and Hydrolysis

Issue: During your reaction or workup, you observe the formation of a more polar byproduct, and NMR analysis suggests the oxazinone ring has opened.

Ring_Opening_Troubleshooting cluster_causes Potential Triggers cluster_solutions Preventative Measures start Oxazinone Ring Opening cause1 Strongly Nucleophilic Reagents start->cause1 cause2 Aqueous Acidic/Basic Workup start->cause2 cause3 Protic Solvents at High Temp. start->cause3 sol4 N-H Protection (e.g., SEM, BOC) start->sol4 If unavoidable sol1 Use Milder Nucleophiles/Bases cause1->sol1 sol2 Neutralize Workup Carefully cause2->sol2 sol3 Use Aprotic Solvents cause3->sol3

Investigating and Preventing Ring-Opening

Understanding the Mechanism: The oxazinone ring contains a cyclic N-acyl hemiaminal-like functionality, which is susceptible to nucleophilic attack at the carbonyl carbon, followed by ring opening. This can be initiated by external nucleophiles or by hydrolysis under acidic or basic conditions.

Preventative Strategies:

  • Reaction Conditions:

    • Temperature: Use the lowest effective temperature for your reaction.

    • Base/Nucleophile: If possible, opt for less nucleophilic bases and reagents.

    • Solvent: Aprotic solvents are generally preferred to minimize the risk of solvolysis.

  • Workup:

    • pH Control: During aqueous workup, maintain a neutral pH to avoid acid- or base-catalyzed hydrolysis.[1]

    • Temperature: Perform extractions at room temperature or below.

  • N-H Protection: If harsh conditions are unavoidable, protection of the N-H proton can increase the stability of the oxazinone ring. Common protecting groups for similar systems include Boc, Cbz, or SEM. Deprotection conditions should be chosen carefully to avoid cleaving the desired product.

By systematically evaluating these parameters and understanding the inherent reactivity of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one, you can significantly increase your success rate in synthesizing your target molecules.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Evaluation of Kochetkov Hemiaminal hydrolysis under acidic, alkaline, and neutral conditions. PubMed. [Link]

  • A one-pot synthesis of pyrido[2,3-b][6][13]oxazin-2-ones. PubMed. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. [Link]

  • Studies on biologically active acylhydrazones. Part 1. Acid–base equilibria and acid hydrolysis of pyridoxal aroylhydrazones and related compounds. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. PMC - NIH. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. [Link]

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][6][9]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. PubMed. [Link]

Sources

Technical Support Center: Stabilizing 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one During Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one. This guide is designed to provide in-depth, field-proven insights into preventing the decomposition of this valuable heterocyclic building block during chemical reactions. My aim is to equip you with the knowledge to anticipate and troubleshoot stability issues, ensuring the integrity of your experiments and the success of your synthetic campaigns.

The 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one scaffold is a key intermediate in the synthesis of a variety of pharmacologically active compounds. However, its fused ring system, containing both a lactone and a lactam moiety, presents unique stability challenges. This guide will address the most common decomposition pathways and provide robust, actionable protocols to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing significant degradation of my starting material upon introducing a nucleophile. What is the likely cause and how can I prevent it?

Answer:

The most probable cause of decomposition in the presence of a nucleophile is the ring-opening of the oxazinone moiety . The carbonyl group at the 2-position is electrophilic and susceptible to nucleophilic attack. This is particularly true for strong nucleophiles or reactions carried out under basic conditions.

Causality: The 1H-pyrido[2,3-d]oxazin-2(4H)-one ring system contains an ester linkage (part of the oxazinone ring) which is inherently susceptible to nucleophilic acyl substitution. Attack by a nucleophile on the carbonyl carbon leads to the cleavage of the C-O bond and opening of the six-membered ring.

Preventative Strategies:

  • Control of Nucleophilicity and Basicity:

    • If possible, use a less basic and less potent nucleophile.

    • If a strong nucleophile is required, consider using a non-nucleophilic base to deprotonate your nucleophile in situ at low temperatures, followed by the slow addition of the substrate.

  • Low-Temperature Reaction Conditions:

    • Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of the decomposition reaction. Use a cryostat for precise temperature control.

  • Use of a Non-nucleophilic Base:

    • If a base is required for your reaction, opt for a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.

Experimental Protocol: Nucleophilic Addition at Low Temperature

  • Dissolve the 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one in a suitable anhydrous aprotic solvent (e.g., THF, Dichloromethane) under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of your nucleophile. If it is a solid, dissolve it in the same anhydrous solvent.

  • Add the nucleophile solution dropwise to the cooled solution of the starting material over a period of 30-60 minutes.

  • Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, quench it at low temperature before warming to room temperature.

Question 2: My reaction is performed in an aqueous or protic solvent, and I'm seeing hydrolysis of the starting material. How can I mitigate this?

Answer:

Hydrolysis of the oxazinone ring is a common issue in the presence of water or other protic solvents, especially under acidic or basic conditions. The lactone and lactam functionalities are both susceptible to hydrolysis.

Causality:

  • Base-catalyzed hydrolysis: Hydroxide ions or other bases can directly attack the carbonyl carbon, leading to ring opening. This process is generally faster for esters than for amides. For every pH point increase in the alkaline range, the rate of hydrolysis can increase by approximately 10 times[1].

  • Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water.

Preventative Strategies:

  • Strict pH Control:

    • Maintain the reaction mixture at a neutral or slightly acidic pH (around 6.5), where many pharmaceutical compounds exhibit maximum stability[2]. Use a buffered solution if necessary.

  • Solvent Choice:

    • If the reaction chemistry allows, switch to an anhydrous aprotic solvent (e.g., THF, acetonitrile, DMF, DMSO).

  • Minimize Reaction Time:

    • Optimize the reaction conditions to reduce the overall reaction time, thereby minimizing the exposure of the compound to hydrolytic conditions.

Data Presentation: pH Stability Profile

pH RangeStability of Oxazinone RingRecommended Action
< 4Prone to acid-catalyzed hydrolysisAvoid or use with caution; monitor reaction closely.
4 - 6.5Generally more stableOptimal range for reactions in aqueous media.
> 7.5Prone to base-catalyzed hydrolysisAvoid; use anhydrous conditions if a base is needed.
Question 3: I am running my reaction at an elevated temperature and observing multiple unidentified byproducts. Could this be thermal decomposition?

Answer:

Yes, elevated temperatures can lead to the thermal decomposition of the 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one core. A related compound, 6-Bromo-2H-pyrido[3,2-b][3][4]oxazin-3(4H)-one, is known to decompose at temperatures above its melting point of 152°C, yielding nitrogen gas and carbon monoxide[3]. Many nitrogen-rich heterocyclic compounds are thermally stable up to a certain point (e.g., 250 °C), beyond which they decompose via radical mechanisms[5][6].

Causality: Thermal energy can induce homolytic cleavage of bonds within the heterocyclic ring system, leading to the formation of radical intermediates that can then undergo a cascade of reactions to form various byproducts.

Preventative Strategies:

  • Temperature Management:

    • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

    • If heating is necessary, use a precisely controlled heating mantle or oil bath and do not exceed the known decomposition temperature of related compounds.

  • Use of Catalysts:

    • Employ a suitable catalyst to lower the activation energy of the desired reaction, allowing it to proceed at a lower temperature.

  • Microwave Synthesis:

    • In some cases, microwave-assisted synthesis can promote the desired reaction in a shorter time and at a lower bulk temperature, potentially reducing thermal decomposition.

Experimental Protocol: Monitoring Thermal Stability

  • Before running a reaction at an elevated temperature for the first time, perform a small-scale test.

  • Heat a small amount of the starting material in the reaction solvent to the target temperature and monitor for decomposition over time using TLC or LC-MS.

  • If decomposition is observed, either lower the reaction temperature or consider an alternative synthetic route that does not require high temperatures.

Question 4: I'm trying to perform a cross-coupling reaction at the bromo position, but I'm getting low yields and decomposition of the starting material. What should I consider?

Answer:

While the bromo substituent on the pyridine ring is an excellent handle for cross-coupling reactions (e.g., Suzuki, Stille, Heck), the conditions required for these reactions can sometimes be harsh enough to cause decomposition of the sensitive oxazinone ring[7].

Causality:

  • Base-induced decomposition: Many cross-coupling reactions employ strong bases (e.g., K₂CO₃, Cs₂CO₃, t-BuOK), which can induce hydrolysis or nucleophilic attack on the oxazinone ring.

  • Thermal degradation: These reactions often require elevated temperatures, which can lead to thermal decomposition.

Preventative Strategies:

  • Choice of Base:

    • Use milder bases such as K₃PO₄ or organic bases like DIPEA if the catalytic cycle allows.

    • Consider using a biphasic system where the base is in the aqueous phase, potentially reducing its contact with the substrate in the organic phase.

  • Ligand and Catalyst Selection:

    • Screen different palladium catalysts and ligands to find a system that is highly active at lower temperatures. Buchwald and Fu have developed numerous catalyst systems that are effective at or near room temperature.

  • Protecting Group Strategy:

    • If other methods fail, consider a protecting group strategy for the lactam nitrogen. For example, a Boc or Benzyl group could be installed to increase the stability of the ring system. However, this adds extra steps to the synthesis (protection and deprotection).

Visualization: Potential Decomposition Pathways

A 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one B Ring-Opened Product (via Nucleophilic Attack) A->B  Strong Nucleophile / Base C Ring-Opened Product (via Hydrolysis) A->C  H₂O / H⁺ or OH⁻ D Degradation Products (via Thermal Decomposition) A->D  High Temperature (Δ)

Caption: Major decomposition pathways for 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one.

Experimental Workflow: Optimizing a Suzuki Coupling Reaction

cluster_0 Reaction Setup cluster_1 Condition Screening cluster_2 Execution & Monitoring cluster_3 Outcome A Reactants: - 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one - Boronic Acid/Ester - Anhydrous Solvent (e.g., Dioxane/Toluene) B Base Screening (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, DIPEA) A->B C Catalyst/Ligand Screening (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Ligands) B->C D Temperature Optimization (Start at Room Temperature, gradually increase) C->D E Run reaction under inert atmosphere D->E F Monitor by TLC/LC-MS for product formation and starting material decomposition E->F G Successful Cross-Coupling F->G H Decomposition Observed F->H H->B Re-optimize conditions

Caption: A systematic workflow for optimizing cross-coupling reactions to minimize decomposition.

References

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  • Liu, Z., et al. (2018). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. Journal of Analytical and Applied Pyrolysis, 134, 356-363.
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  • Gising, J., et al. (2014). Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. The Journal of Organic Chemistry, 79(10), 4441-4451.
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  • Li, G., et al. (2018). Synthesis of pyrido[1,2-a]indol-6(7H)-ones via a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes. Green Chemistry, 20(22), 5227-5231.
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  • El-Gendy, A. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR and B-Raf inhibitors. Scientific Reports, 12(1), 11846.
  • Kim, J. H., Lee, J. Y., & Lee, S. H. (2009). A one-pot synthesis of pyrido[2,3-b][3][4]oxazin-2-ones. The Journal of Organic Chemistry, 74(1), 358-360.

  • Lee, J. H., Kim, J. H., & Park, J. H. (2015). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Magnetic Resonance in Chemistry, 53(11), 936-941.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Applications of Brominated Pyridines in Organic Chemistry Synthesis. Retrieved from [Link]

  • Urbaniak, M., et al. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 25(18), 4155.
  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides.
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Technical Support Center: Catalyst Selection for Cross-Coupling of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of palladium-catalyzed cross-coupling reactions with 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one. This scaffold is a valuable building block in medicinal chemistry and drug discovery, but its unique electronic and structural features present specific challenges for catalyst selection and reaction optimization. The presence of multiple nitrogen atoms, an acidic N-H proton, and a lactam moiety can lead to catalyst inhibition or undesired side reactions if not properly addressed.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to provide you, the research scientist, with both a solid starting point for your experiments and a logical path to resolving common issues.

Frequently Asked Questions (FAQs)

Q1: I'm new to this substrate. What are the main challenges I should anticipate when performing cross-coupling reactions?

The 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one scaffold presents several challenges that directly influence catalyst and condition selection:

  • Lewis Basicity: The pyridine nitrogen and other heteroatoms can act as Lewis bases, potentially coordinating to the palladium center and inhibiting catalytic activity. This is a common issue with nitrogen-rich heterocycles.[1][2][3]

  • Acidic N-H Proton: The lactam N-H proton is acidic and can react with strong bases. This can lead to solubility issues or unwanted side reactions. While modern catalyst systems often tolerate free N-H groups, catalyst deactivation via the formation of inactive dimeric palladium complexes can occur.[2]

  • Substrate Solubility: The planar, hydrogen-bonding nature of the molecule can lead to poor solubility in common aprotic solvents used for cross-coupling, such as toluene or dioxane.

  • Product Inhibition: The coupled product, now a more complex heteroaromatic system, can sometimes be a better ligand for the palladium catalyst than the starting material or the phosphine ligand, leading to catalyst sequestration and reaction stalling.

Understanding these potential pitfalls is the first step toward designing a robust and successful cross-coupling protocol.

Catalyst Selection & Troubleshooting Guides

This section is divided by the type of bond you wish to form. For each reaction, we provide a recommended starting point and a troubleshooting guide to optimize your results.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most versatile method for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[4][5]

Q2: What is a reliable starting point for a Suzuki-Miyaura coupling with an arylboronic acid?

For this substrate, a robust catalyst system capable of high turnover numbers and resistance to N-coordination is essential. We recommend starting with a modern palladium precatalyst system known for its high activity with heteroaryl halides.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommended Reagent/ConditionMolar Equiv. / LoadingRationale & Causality
Substrate 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one1.0N/A
Coupling Partner Aryl/Heteroaryl Boronic Acid or Ester1.2 - 1.5A slight excess is used to drive the reaction to completion. Boronic esters (e.g., neopentyl or pinacol) can offer improved stability and solubility.
Pd Precatalyst [Pd(cinnamyl)Cl]₂ with a suitable ligand, or a pre-formed G3/G4 precatalyst1-3 mol %Precatalysts ensure the reliable formation of the active Pd(0) species. Buchwald G3/G4 precatalysts are highly effective.[6]
Ligand SPhos or RuPhos1.1 - 1.2 x Pd loadingThese are bulky, electron-rich phosphine ligands that promote fast oxidative addition and reductive elimination, which can outcompete catalyst decomposition pathways. They are known to be effective for challenging heteroaryl couplings.
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0A strong, non-nucleophilic base is required to activate the boronic acid.[4] These bases are often effective in reactions with N-H containing substrates.
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 ratio) or Toluene / H₂O0.1 - 0.2 MThe aqueous component is often crucial for dissolving the base and facilitating the catalytic cycle.[1]
Temperature 80 - 110 °CN/AHeating is typically required to achieve a reasonable reaction rate.
Atmosphere Inert (Nitrogen or Argon)N/AEssential to prevent oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to homocoupling of the boronic acid.[6]
  • To a dry reaction vial, add 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one (1.0 equiv), the boronic acid (1.3 equiv), and K₃PO₄ (2.5 equiv).

  • Seal the vial with a septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., 2 mol %) and ligand (e.g., 4.4 mol % SPhos) in the degassed organic solvent.

  • Add the degassed solvent mixture (e.g., Dioxane/H₂O) to the reaction vial containing the solids, followed by the catalyst solution via syringe.

  • Place the vial in a preheated block and stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (monitor by LC-MS or TLC).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., EtOAc or CH₂Cl₂), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q3: My Suzuki coupling has stalled or given a low yield. How should I troubleshoot it?

Low yields are common during initial screening. A systematic approach to optimization is key. The following flowchart outlines a logical troubleshooting workflow.

troubleshooting_suzuki start Low Yield / No Reaction check_reagents Verify Reagent Quality (Degassed Solvents, Dry Base, Boronic Acid Purity) start->check_reagents screen_ligands Screen Ligands (XPhos, RuPhos, cataCXium A) check_reagents->screen_ligands Reagents OK screen_bases Screen Bases (K₂CO₃, Cs₂CO₃, K-TMSOK) screen_ligands->screen_bases No Improvement result Optimized Yield screen_ligands->result Improved screen_solvents Screen Solvents (Toluene, 2-MeTHF, DMF) (Consider anhydrous conditions) screen_bases->screen_solvents No Improvement screen_bases->result Improved increase_temp Increase Temperature (up to 120-140 °C, sealed tube) screen_solvents->increase_temp No Improvement screen_solvents->result Improved increase_temp->result Improved catalytic_cycle Pd0 L₂Pd(0) OA L₂Pd(II)(Ar)(Br) Pd0->OA Oxidative Addition Amine L₂Pd(II)(Ar)(NR₂) OA->Amine Amine Binding & Deprotonation Amine->Pd0 Reductive Elimination Product Ar-NR₂ Amine->Product sub Ar-Br amine_reagent HNR₂ + Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira & Heck Couplings (C-C Bond Formation)

The Sonogashira coupling introduces a valuable alkyne moiety, while the Heck reaction installs an alkene. [7][8][9][10] Q6: Can I perform Sonogashira or Heck couplings on this substrate, and what are the key considerations?

Yes, both reactions are feasible. The key is to select conditions that are compatible with the heterocyclic core.

  • Sonogashira Coupling: This reaction typically uses a dual catalyst system of palladium and a copper(I) co-catalyst. [8][10][11] * Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are classic choices.

    • Co-catalyst: CuI (typically 2-5 mol %).

    • Base: An amine base like Et₃N or i-Pr₂NH is used, which also often serves as the solvent.

    • Challenge: Homocoupling of the alkyne (Glaser coupling) is a common side reaction, promoted by oxygen. Maintaining strictly anaerobic conditions is critical. Copper-free Sonogashira protocols exist and may be advantageous for complex substrates. [7]

  • Heck Coupling: This reaction couples the aryl bromide with an alkene.

    • Catalyst: Pd(OAc)₂ is a common precursor.

    • Ligand: Often performed "ligand-free," though phosphine ligands can be beneficial. For a substrate like this, using a ligand such as P(o-tol)₃ may improve results.

    • Base: A mild organic base like Et₃N or an inorganic base like NaOAc or K₂CO₃ is typically used. [9] * Challenge: Regioselectivity of addition to the alkene can be an issue with unsymmetrical alkenes. A study on the related thieno[2,3-d]pyrimidine system showed that the catalyst, solvent, and base choice were all highly influential on the outcome. [12]

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Transition metal catalysed direct construction of 2-pyridone scaffolds through C–H bond functionalizations. (2017). Organic & Biomolecular Chemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. (2015). RSC Publishing. [Link]

  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. (2011). National Institutes of Health (NIH). [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. (2024). National Institutes of Health (NIH). [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2014). RSC Publishing. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. [Link]

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. (2024). Journal of the American Chemical Society. [Link]

  • The Suzuki Reaction. Myers, Chem 115. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). National Institutes of Health (NIH). [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2021). National Institutes of Health (NIH). [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]

  • A self-assembled Pd6L8 nanoball for Suzuki–Miyaura coupling reactions in both homogeneous and heterogeneous formats. (2016). Green Chemistry. [Link]

  • Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

  • Blue LED-driven C-N Bond formation for Synthesis of Imidazopyridines. (2024). ChemRxiv. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Efficient synthesis of some-[6][13]oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. (2022). National Institutes of Health (NIH). [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group Meeting. [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (2014). RSC Publishing. [Link]

  • Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. (2024). Organic Letters. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2014). National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. (2022). MDPI. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health (NIH). [Link]

  • Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. (2016). RSC Advances. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2022). Organic Chemistry Frontiers. [Link]

  • Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. (2021). PubMed Central. [Link]

  • Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one and Derivatives. ResearchGate. [Link]

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Technical Support Center: Purifying 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and provide you with the causal logic behind each step. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team commonly encounters, helping you navigate the unique challenges presented by this polar, basic heterocycle.

Section 1: Foundational Knowledge & Initial Setup

This section addresses the fundamental properties of your compound and how they dictate our starting strategy.

Q1: What are the key structural features of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one that influence its chromatographic behavior?

Answer: The chromatographic behavior of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one is governed by three primary structural features:

  • High Polarity: The presence of the lactam (cyclic amide) and ether functionalities, specifically the N-H and C=O groups, makes the molecule highly polar and capable of strong hydrogen bonding interactions with the stationary phase.

  • Basicity: The nitrogen atom in the pyridine ring is basic. This is a critical factor, as it can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, often leading to purification challenges.[1]

  • Moderate Size and Rigidity: The fused ring system provides a rigid structure, which generally leads to more predictable chromatographic behavior compared to flexible molecules.

Understanding these features allows us to anticipate potential issues like poor elution and peak tailing and proactively design a robust purification method.

Q2: Why is silica gel the standard stationary phase, and what are its potential drawbacks for this specific molecule?

Answer: Silica gel is the workhorse of normal-phase chromatography due to its high resolving power for a wide range of compounds, excellent mechanical stability, and cost-effectiveness.[2] Separation occurs based on the principle of adsorption and desorption; polar compounds adsorb more strongly to the polar silica surface and thus elute later than non-polar compounds.[3]

However, for a basic compound like 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one, standard silica gel presents a significant drawback: surface acidity . The free silanol groups (Si-OH) on the silica surface are weakly acidic and can form strong, sometimes irreversible, ionic interactions with the basic pyridine nitrogen. This leads to several common problems:

  • Severe Peak Tailing: The compound "smears" down the column, resulting in broad fractions and poor separation.[1]

  • Low Recovery: The compound binds so strongly that it fails to elute completely from the column, potentially decomposing over time.[4]

  • Irreproducible Results: The number and activity of silanol sites can vary between batches of silica, leading to inconsistent results.

Q3: How do I develop an effective mobile phase system using Thin-Layer Chromatography (TLC)?

Answer: TLC is an indispensable tool for rapidly developing your column chromatography method. The goal is to find a solvent system that provides a retention factor (Rf) for your target compound between 0.2 and 0.5 .[5] An Rf in this range typically ensures that the compound will elute from the column in a reasonable volume without being too close to the solvent front or sticking to the top of the column.

Experimental Protocol: TLC Method Development

  • Prepare a Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing your chosen mobile phase. Start with a moderately polar system, such as 70:30 Hexane:Ethyl Acetate.

  • Visualize: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm).

  • Calculate Rf: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front).

  • Optimize:

    • If Rf is too low (<0.2): Your solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., move to 50:50 Hexane:Ethyl Acetate or add a small amount of Methanol).

    • If Rf is too high (>0.5): Your solvent system is too polar. Increase the proportion of the less polar solvent (e.g., move to 90:10 Hexane:Ethyl Acetate).

  • Confirm Separation: Ensure your target compound has a distinct spot, well-separated from major impurities. A good separation (ΔRf) between spots on TLC is a strong indicator of successful column separation.

Section 2: Troubleshooting Common Purification Problems

This section provides solutions to the most frequent issues encountered during the purification of this and similar heterocyclic compounds.

Q4: My compound is tailing badly on the column. What's happening and how do I fix it?

Answer: This is the most common issue for basic compounds on silica gel. As discussed in Q2, tailing is caused by the strong interaction between the basic pyridine nitrogen and acidic silanol sites on the stationary phase.[1]

Solution: Deactivate the Stationary Phase The most effective solution is to "shield" the acidic silanol sites by adding a small amount of a competing base to your mobile phase. Triethylamine (TEA) is the standard choice.

Experimental Protocol: Using a TEA-Modified Mobile Phase

  • Determine Your Optimal Eluent: First, find the best solvent system (e.g., 80:20 Dichloromethane:Methanol) using the TLC protocol in Q3.

  • Add Triethylamine: Prepare your bulk mobile phase and add TEA to a final concentration of 0.1-1% by volume . For example, for 1 liter of eluent, add 1-10 mL of TEA.

  • Equilibrate the Column: It is crucial to flush the packed column with this TEA-modified mobile phase (at least 2-3 column volumes) before loading your sample. This ensures the entire silica bed is deactivated.

  • Run the Column: Proceed with the purification. You should observe a significant improvement in peak shape and faster elution.

G cluster_0 Standard Silica Column cluster_1 TEA-Modified System Compound Basic Pyridine Compound Silanol Acidic Silanol Site (Si-OH) Compound->Silanol Strong, Undesirable Interaction Result1 Peak Tailing & Poor Recovery Silanol->Result1 Compound2 Basic Pyridine Compound Silanol2 Acidic Silanol Site (Si-OH) Compound2->Silanol2 Interaction Blocked Result2 Symmetrical Peak & Good Recovery Compound2->Result2 Elutes cleanly TEA Triethylamine (TEA) (Competing Base) TEA->Silanol2 TEA shields the acidic site

Caption: Mechanism of peak tailing and its mitigation using Triethylamine (TEA).

Q5: I'm getting poor separation between my product and an impurity. What are my options?

Answer: Poor separation, or co-elution, occurs when two compounds have very similar affinities for the stationary phase in the chosen mobile phase. A systematic approach is needed to improve resolution.

Troubleshooting Workflow:

  • Re-evaluate TLC: Is the separation on the TLC plate truly adequate? If the spots are very close (ΔRf < 0.1), you must optimize the mobile phase first. Try different solvent combinations (e.g., switch from Ethyl Acetate to Acetone as the polar component, or use a ternary system like Hexane/DCM/Methanol).

  • Use a Gradient Elution: If the compounds are separable but the separation is challenging, a gradient elution is superior to an isocratic (constant solvent) elution.[6] Start with a less polar mobile phase to allow the compounds to bind to the top of the column, then gradually increase the polarity to elute them one by one.

  • Check for Column Overload: Loading too much sample is a common cause of poor separation.[1] As a rule of thumb, the mass of crude material should be about 1-5% of the mass of the silica gel. If you overloaded the column, the bands will broaden significantly and overlap.

  • Change the Stationary Phase: If optimizing the mobile phase on silica doesn't work, the impurity may have very similar polarity. Switching to a different stationary phase, like alumina (which is basic and offers different selectivity) or a bonded phase like Diol or Cyano, can alter the interaction mechanism and improve separation.[4][7]

G start Poor Separation (Co-elution) check_tlc Is ΔRf on TLC > 0.1? start->check_tlc optimize_mp Optimize Mobile Phase (Try different solvents) check_tlc->optimize_mp No check_load Is Column Overloaded? (Sample > 5% of Silica Mass) check_tlc->check_load Yes optimize_mp->start Re-evaluate reduce_load Reduce Sample Load check_load->reduce_load Yes use_gradient Use Gradient Elution check_load->use_gradient No success Separation Achieved reduce_load->success change_sp Change Stationary Phase (e.g., Alumina, Diol) use_gradient->change_sp Still Fails use_gradient->success change_sp->success

Caption: Troubleshooting workflow for resolving co-eluting compounds.

Q6: My compound won't elute, or the recovery is very low. What could be the cause?

Answer: This frustrating issue typically points to one of two problems: your mobile phase is not polar enough, or your compound is decomposing on the column.[4]

Troubleshooting Steps:

  • Test for Compound Stability: Before running a large-scale column, test your compound's stability on silica. Spot your purified compound (from a previous attempt, if available) or crude mix on a TLC plate. Let the plate sit on the bench for 1-2 hours, then elute it. If you see new spots or significant streaking that wasn't there before, your compound is likely decomposing on the silica. In this case, you must use a less acidic stationary phase like deactivated silica or alumina.

  • Increase Mobile Phase Polarity: If the compound is stable, the issue is almost certainly solvent strength. Don't be afraid to significantly increase the polarity. If a Hexane/EtOAc system isn't working, switch to a stronger Dichloromethane/Methanol system. If that still fails, you can use up to 10-20% Methanol in DCM.

  • "Flush" the Column: If you've run a long gradient and still don't see your product, you can try to "flush" it off with a very polar solvent. Replace the collection flask and push 2-3 column volumes of 100% Methanol or even 95:5 Methanol:Acetic Acid through the column. This will elute almost everything. If your compound comes out with the flush, it confirms the initial mobile phase was too weak. If nothing comes out, it likely decomposed.[8]

Section 3: Data & Protocols
Recommended Starting Conditions

The following tables provide a starting point for your method development.

Table 1: Stationary Phase Selection Guide

Stationary PhasePrimary Use CaseAdvantages for this CompoundDisadvantages
Silica Gel (Standard) General purpose, most commonHigh resolution, well-understoodAcidic; causes tailing/degradation
Silica Gel + 1% TEA Purification of basic compoundsMitigates tailing, improves recoveryRequires column pre-equilibration
Alumina (Neutral or Basic) Purification of acid-sensitive compoundsBasic surface prevents interactionLower resolution than silica
Diol-Bonded Silica Intermediate polarity compoundsLess acidic than silica, unique selectivityMore expensive, lower capacity

Table 2: Common Mobile Phase Systems (in order of increasing polarity)

SystemPolarityRecommended Use
Hexane / Ethyl AcetateLow to MediumGood starting point for TLC development.
Dichloromethane (DCM) / Methanol (MeOH)Medium to HighExcellent, strong system for highly polar compounds.
Ethyl Acetate / MethanolMedium to HighAlternative polar system.
Detailed Protocol: Dry Loading the Sample

Dry loading is highly recommended when a compound has poor solubility in the starting eluent, as it leads to sharper bands and better separation.[6]

  • Dissolve the Sample: Dissolve your crude material (e.g., 500 mg) in a minimum amount of a volatile solvent in which it is soluble (e.g., 10-20 mL of Dichloromethane or Methanol).

  • Add Silica Gel: In the flask, add about 2-3 times the mass of your crude material in silica gel (e.g., 1-1.5 g).

  • Evaporate to a Free-Flowing Powder: Swirl the slurry and remove the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder of your crude material adsorbed onto the silica.

  • Load the Column: Carefully add this powder as a neat, level layer on top of your packed and equilibrated column bed.

  • Protect the Layer: Gently add a thin layer of sand (approx. 0.5 cm) on top of the sample layer to prevent it from being disturbed when you add the eluent.[9]

  • Begin Elution: Carefully add your starting mobile phase and proceed with the chromatography.

References
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?[Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • Reddit. (2022). troubleshooting column chromatography. [Link]

  • Cossignani, L., et al. (2022). Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. PMC - NIH. [Link]

  • Chemistry For Everyone. (2025). How To Tell Which Compound Is More Polar In Chromatography?[Link]

Sources

Navigating Anomalous Resonances: A Troubleshooting Guide for 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one and its derivatives. This guide is designed to address the nuanced and often unexpected NMR spectral behavior of this unique heterocyclic scaffold. As researchers, scientists, and drug development professionals, you are likely aware that while NMR is a powerful tool for structural elucidation, certain molecular features can introduce complexities. The presence of a bromine atom on the electron-rich pyridoxazinone core is a prime example, often leading to chemical shifts that defy initial predictions.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios. Each section aims to provide not just a solution, but a deeper understanding of the underlying chemical principles at play. Our goal is to empower you to interpret your data with confidence and troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: The proton on the carbon bearing the bromine (C-6) is significantly deshielded than I predicted. Why is this?

This is a common observation. While halogens are electronegative, the effect of bromine on the chemical shift of a directly attached aromatic proton is more complex than simple induction. The phenomenon you're observing is likely due to a combination of factors:

  • Inductive Effect: Bromine is indeed more electronegative than carbon and will withdraw electron density through the sigma bond. This deshields the attached proton to some extent.

  • Magnetic Anisotropy: This is often the dominant factor for heavier halogens like bromine. The C-Br bond has its own magnetic field. Depending on the orientation of the proton relative to this bond, it can experience either a shielding or a deshielding effect. For protons on an aromatic ring, the deshielding effect is common.[1]

  • "Heavy Atom Effect": The large electron cloud of the bromine atom can influence the shielding of nearby nuclei through space. This effect can be significant and is not always easily predicted by standard models.

Question 2: I'm seeing broadening of the signal for the proton at C-7. Is this a purity issue?

While sample purity should always be the first consideration, signal broadening in proximity to a bromine atom can have other origins. Bromine has two NMR-active isotopes, ⁷⁹Br and ⁸¹Br, both of which are quadrupolar nuclei.[2] This means they have a non-spherical distribution of charge in their nucleus.

  • Quadrupolar Relaxation: Although you are observing the ¹H spectrum, the quadrupolar bromine nucleus can induce a relaxation pathway for the adjacent C-7 proton. This efficient relaxation shortens the lifetime of the excited spin state of the proton, leading to a broader signal in the NMR spectrum. This effect is distance-dependent and will be most pronounced for the protons closest to the bromine.

Troubleshooting Steps:

  • Confirm Purity: Run a high-resolution mass spectrum and a 2D NMR experiment like a COSY or HSQC to confirm the connectivity and rule out the presence of impurities.

  • Variable Temperature NMR: Acquiring the ¹H NMR spectrum at a different temperature can sometimes sharpen quadrupolar-broadened signals.[3][4]

Question 3: My observed ¹³C chemical shift for the carbon directly attached to bromine (C-6) is significantly different from the value predicted by my software. What could be the cause?

This is a well-documented challenge in computational NMR prediction. Standard DFT calculations often struggle to accurately predict the chemical shifts of carbons bonded to heavy atoms like bromine.[5]

  • Relativistic Effects: The electrons in heavy atoms like bromine move at speeds that are a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in quantum chemical calculations for accurate predictions. Standard basis sets used in many software packages do not adequately account for this, leading to large discrepancies between calculated and experimental values.[5]

  • Spin-Orbit Coupling: This is a relativistic effect where the magnetic moment of an electron's spin interacts with the magnetic field generated by its orbit around the nucleus. This interaction significantly influences the shielding of the carbon nucleus and is often underestimated in standard calculations.[5]

Practical Advice:

When comparing experimental data with computational predictions for brominated compounds, expect a larger error for the carbon directly attached to the bromine. It is often more reliable to use empirical data from closely related known structures for comparison.

Troubleshooting Guide: Unexpected Shifts in the Heterocyclic Ring

Scenario: The chemical shifts of the methylene protons (H-4) are highly sensitive to the choice of NMR solvent.

This is a strong indication of specific solvent-solute interactions. The 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one scaffold has several sites capable of forming hydrogen bonds, particularly the N-H at position 1 and the carbonyl oxygen at C-2.

  • Solvent-Induced Shifts: Solvents like DMSO-d₆, being strong hydrogen bond acceptors, will interact significantly with the N-H proton. This interaction can induce changes in the electron density throughout the molecule, which in turn affects the chemical shifts of other protons, including the methylene group at C-4. In contrast, a non-polar solvent like CDCl₃ will have a much weaker interaction, resulting in different chemical shifts.[6][7]

Solvent Expected Interaction Potential Effect on H-4 Protons
DMSO-d₆ Strong H-bond acceptorSignificant deshielding due to electronic changes from N-H interaction.
CDCl₃ Weak H-bond acceptorLess pronounced deshielding compared to DMSO.
Methanol-d₄ H-bond donor and acceptorComplex effects, may form H-bonds with both N-H and C=O.
Experimental Workflow for Investigating Solvent Effects

The following workflow can be used to systematically investigate and understand solvent-induced shifts in your derivatives.

Caption: Workflow for Investigating Solvent Effects on NMR Shifts.

Advanced Troubleshooting: Conformational Isomerism

Question 4: I'm observing two sets of signals for my compound, suggesting the presence of two species. Is this due to decomposition?

While degradation is a possibility, especially if the sample is old or has been handled improperly, the presence of two sets of signals could also indicate the presence of slowly exchanging conformers or tautomers on the NMR timescale.

  • Tautomerism: The lactam-lactim tautomerism in the oxazinone ring is a possibility to consider, although the lactam form is generally more stable.

  • Rotational Isomers (Rotamers): If you have a bulky substituent on the nitrogen at position 1, rotation around the N-C bond might be hindered, leading to the observation of distinct rotamers.

  • Ring Conformation: The oxazinone ring is not planar and can exist in different conformations (e.g., boat, chair). If the energy barrier between these conformations is high enough, you might observe them as separate species in the NMR spectrum at room temperature.

Definitive Experiment: Variable Temperature (VT) NMR

A VT-NMR experiment is the gold standard for investigating dynamic processes like conformational exchange.[3][4]

Step-by-Step VT-NMR Protocol:

  • Sample Preparation: Prepare a sample of your compound in a suitable solvent that has a wide temperature range (e.g., toluene-d₈ for high temperatures, or dichloromethane-d₂ for low temperatures).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Heating/Cooling: Gradually increase or decrease the temperature of the NMR probe in increments of 10-20 K.

  • Acquisition at Each Temperature: Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes before each acquisition.

  • Data Analysis:

    • Coalescence: If the two sets of signals begin to broaden and eventually merge into a single set of averaged signals as the temperature is increased, this is a clear indication of conformational exchange.

    • Sharpening: Conversely, if broad signals at room temperature resolve into two distinct sets of sharper signals at lower temperatures, this also confirms the presence of conformers that are rapidly exchanging at room temperature.

Caption: Effect of Temperature on NMR Signals of Exchanging Conformers.

By systematically applying these troubleshooting strategies and understanding the underlying principles, you can confidently navigate the complexities of the NMR spectra of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one derivatives and accelerate your research and development efforts.

References

  • Abraham, R. J., Warne, M. A., & Griffiths, L. (1997). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (11), 2151-2157. [Link]

  • Novel pyrido[2,3-b][8][9]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). RSC Medicinal Chemistry. [Link]

  • (Br) Bromine NMR. James Keeler. [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). Molecules. [Link]

  • Synthesis and Characterization of Some 1,3-Oxazine -6-One , 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives. (2015). Journal of Al-Nahrain University. [Link]

  • Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a] and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. (2007). Magnetic Resonance in Chemistry. [Link]

  • Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. (2014). Oriental Journal of Chemistry. [Link]

  • 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. (1982). Magnetic Resonance in Chemistry. [Link]

  • Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. (2007). Magnetic Resonance in Chemistry. [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004). Modgraph. [Link]

  • Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates. (2022). Magnetochemistry. [Link]

  • 1H NMR Characterization of Two New Pyridoxine Derivatives. (2016). BioNanoScience. [Link]

  • Shielding in H-NMR. University of Calgary. [Link]

  • 1H NMR Characterization of Two New Pyridoxine Derivatives. (2016). ResearchGate. [Link]

  • Calculated 13C NMR Shifts of brominated Carbons. (2015). Chemistry Stack Exchange. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2024). Molecules. [Link]

  • NMR shift prediction from small data quantities. (2022). Magnetic Resonance in Chemistry. [Link]

  • Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. A New Approach to Cl. (1972). Acta Chemica Scandinavica. [Link]

  • Chapter 5 Chlorine, Bromine, and Iodine Solid-State NMR Spectroscopy. (2009). eMagRes. [Link]

  • Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline. (2022). Arkivoc. [Link]

  • Historical NMR shift predictions and bibliography. nmrshiftdb2. [Link]

  • Solvent Effects on Nitrogen Chemical Shifts. (2016). ResearchGate. [Link]

  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. (2010). Journal of Pharmaceutical Sciences. [Link]

  • Accurate prediction of 11B NMR chemical shift of BODIPYs via machine learning. (2023). New Journal of Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]

  • Synthesis, Characterization, and Catalytic Exploration of Mononuclear Mo(VI) Dioxido Complexes of (Z)-1-R-2-(4′,4′-Dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ates. (2022). Molecules. [Link]

  • Synthesis and Characterization of 4-amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide and its Cu(II), Ni(II), Zn(II) and Mn(II) complexes. (2023). ResearchGate. [Link]

Sources

managing reaction exotherms in the synthesis of 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Reaction Exotherms for Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists with extensive experience in heterocyclic chemistry and process safety, we have compiled this technical support guide to address the critical challenge of managing reaction exotherms during the synthesis of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the safety, efficiency, and reproducibility of your experiments.

Understanding the Key Exothermic Steps

The synthesis of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one typically involves two key transformations that are known to be exothermic and require careful management:

  • Bromination of the Pyridine Ring: The introduction of a bromine atom onto the pyridine ring, a crucial step in forming the key intermediate, 2-amino-5-bromopyridine-3-carboxylic acid, can be highly exothermic.[1] The reactivity of the pyridine ring towards electrophilic bromination is significant, and the formation of stable C-Br bonds releases a substantial amount of heat.[2]

  • Cyclization of 2-amino-5-bromopyridine-3-carboxylic acid: The formation of the oxazinone ring, often employing highly reactive cyclizing agents such as triphosgene, is another critical step with a significant exothermic profile. Triphosgene, a safer solid substitute for phosgene gas, still presents considerable thermal hazards.[3][4][5] Its reaction with the amino and carboxylic acid functionalities is rapid and can lead to a runaway reaction if not properly controlled.[6][7][8]

This guide will address each of these steps in a detailed question-and-answer format.

Troubleshooting Guide & FAQs: Managing Reaction Exotherms

Part 1: Bromination of the Pyridine Precursor

Q1: We are observing a rapid and difficult-to-control temperature spike during the bromination of our 2-aminopyridine-3-carboxylic acid precursor. What is the primary cause, and how can we mitigate this?

A1: A rapid temperature increase during bromination is a classic sign of an uncontrolled exothermic reaction. The primary cause is the rate of heat generation exceeding the rate of heat removal. This can be due to several factors:

  • Rate of Brominating Agent Addition: Adding the brominating agent (e.g., liquid bromine or N-Bromosuccinimide) too quickly leads to a rapid accumulation of unreacted reagents and a sudden release of heat.

  • Inadequate Cooling: An inefficient cooling bath or poor heat transfer from the reaction vessel will fail to dissipate the heat generated by the reaction.

  • Insufficient Stirring: Poor mixing can create localized "hot spots" where the reaction rate is significantly higher, leading to a potential runaway.

Mitigation Strategies:

  • Controlled Addition: Add the brominating agent dropwise or in small portions over an extended period. The use of a syringe pump for liquid bromine is highly recommended for precise control.

  • Effective Cooling: Ensure your reaction vessel is adequately immersed in a well-maintained cooling bath (e.g., ice-salt or dry ice-acetone). Monitor the bath temperature throughout the addition.

  • Vigorous Stirring: Use a properly sized stir bar or overhead stirrer to ensure efficient mixing and uniform temperature distribution throughout the reaction mixture.

Q2: We are experiencing the formation of a significant amount of di-brominated byproducts. Is this related to poor exotherm control?

A2: Yes, the formation of di-brominated impurities is often a direct consequence of poor temperature control.[1] As the temperature of the reaction mixture increases, the rate of the second bromination reaction can increase significantly, leading to over-bromination of your desired product. To minimize this:

  • Maintain Low Temperatures: Strictly adhere to the recommended reaction temperature, typically between 0 °C and 10 °C for this type of reaction.[9]

  • Stoichiometric Control: Use a precise amount of the brominating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will favor di-bromination.

Q3: Can we use N-Bromosuccinimide (NBS) as a safer alternative to liquid bromine, and does it affect the exotherm?

A3: Yes, NBS is a solid and generally considered a safer and easier-to-handle brominating agent than liquid bromine.[2] However, reactions involving NBS are also exothermic and require careful temperature control. While it may offer a more controlled release of bromine, the overall enthalpy of the reaction remains similar. Therefore, all the precautions for managing exotherms still apply.

ParameterLiquid BromineN-Bromosuccinimide (NBS)
Physical State LiquidSolid
Handling Corrosive, volatile, requires a fume hoodEasier to handle, less volatile
Exothermicity Highly exothermicExothermic
Control Requires slow addition (syringe pump recommended)Portion-wise addition

Experimental Protocol: Controlled Bromination of 2-Aminopyridine-3-carboxylic Acid

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminopyridine-3-carboxylic acid in a suitable solvent (e.g., glacial acetic acid).

  • Cooling: Cool the flask to 0 °C using an ice-salt bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of liquid bromine (1.05 equivalents) in the same solvent.

  • Controlled Addition: Add the bromine solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench any excess bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Proceed with the appropriate work-up and purification steps to isolate the 2-amino-5-bromopyridine-3-carboxylic acid.

Caption: Workflow for controlled bromination.

Part 2: Cyclization with Triphosgene

Q4: We are planning to use triphosgene for the cyclization step. What are the primary thermal hazards associated with this reagent?

A4: Triphosgene (bis(trichloromethyl) carbonate) is a stable solid at room temperature, but it poses significant thermal and chemical hazards.[4]

  • Decomposition to Phosgene: Above 130°C, or in the presence of moisture or catalysts (like amines), triphosgene can decompose to release two equivalents of highly toxic phosgene gas.[5] This decomposition can be exothermic.

  • Highly Exothermic Reaction: The reaction of triphosgene with the amino and carboxylic acid groups of your precursor is highly exothermic. The formation of the stable oxazinone ring and the liberation of HCl and CO2 gas contribute to the overall heat release.

  • Gas Evolution: The reaction generates a significant amount of gas (HCl and CO2), which can lead to a rapid pressure buildup in a closed system, especially if the reaction temperature is not controlled.

Q5: How can we safely control the exotherm during the triphosgene-mediated cyclization?

A5: The key to a safe cyclization with triphosgene is to control the reaction rate through slow addition and efficient cooling.

  • Solution of Triphosgene: Never add solid triphosgene directly to your reaction mixture. Instead, prepare a solution of triphosgene in an inert, dry solvent (e.g., THF, dioxane) and add it slowly to the solution of your precursor.

  • Low-Temperature Addition: Perform the addition at a low temperature, typically -10 °C to 0 °C, to moderate the reaction rate.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of triphosgene by moisture.

  • Proper Venting: Ensure the reaction vessel is equipped with a proper venting system (e.g., a bubbler) to safely release the generated gases.

Q6: What are the signs of a runaway reaction during the cyclization, and what is the emergency response?

A6: The signs of a runaway reaction include:

  • A rapid, uncontrolled increase in internal temperature.

  • A sudden and vigorous evolution of gas.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • An increase in pressure in the reaction vessel.

Emergency Response:

  • Stop Reagent Addition: Immediately cease the addition of the triphosgene solution.

  • Enhance Cooling: If possible and safe to do so, add more coolant to the cooling bath.

  • Dilution: If the reaction is still in its early stages, the addition of more pre-chilled solvent can help to absorb some of the heat and slow the reaction.

  • Evacuate: If the reaction appears to be uncontrollable, evacuate the area immediately and alert your safety personnel.

Experimental Protocol: Controlled Cyclization using Triphosgene

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet connected to a bubbler, suspend 2-amino-5-bromopyridine-3-carboxylic acid in a dry, inert solvent (e.g., anhydrous THF).

  • Cooling: Cool the suspension to -10 °C using a dry ice-acetone bath.

  • Reagent Preparation: In the dropping funnel, dissolve triphosgene (0.4 equivalents) in the same dry solvent.

  • Controlled Addition: Add the triphosgene solution dropwise to the stirred suspension over 1-2 hours, ensuring the internal temperature does not exceed -5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench any unreacted triphosgene by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: This will generate a significant amount of gas.

  • Work-up: Proceed with the appropriate work-up and purification steps to isolate the 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one.

Caption: Workflow for controlled cyclization.

References

  • Cho, S.-D., et al. (2003). A One-Pot Synthesis of Pyrido[2,3-b][10][11]oxazin-2-ones. The Journal of Organic Chemistry, 68(19), 7433-7435. [Link]

  • Cho, S.-D., et al. (2003). A One-Pot Synthesis of Pyrido[2,3-b][10][11]oxazin-2-ones. ResearchGate. [Link]

  • Singh, R. P., et al. (2010). Synthesis of some novel annulated pyrido[2,3-d]pyrimidines via stereoselective intramolecular hetero Diels–Alder reactions of 1-oxa-1,3-butadienes. Beilstein Journal of Organic Chemistry, 6, 13. [Link]

  • Barton, J., & Laird, R. (1996). Runaway reaction during production of an Azo dye intermediate. IChemE Symposium Series No. 141, 1-14. [Link]

  • Baciocchi, E., & Giffreda, A. (1988). Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution. The Journal of Organic Chemistry, 53(16), 3853-3857. [Link]

  • Wang, H., et al. (2014). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Research Publications, 4(11), 1-3. [Link]

  • Wohl, A. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development, 21(9), 1355-1358. [Link]

  • Li, G., et al. (2011). Synthesis of 2-Amino-5-bromopyridine. 2011 International Conference on Advanced in Control Engineering and Information Science. [Link]

  • University of Toronto. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Department of Chemistry. [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Some 1,3-Oxazine -6-One , 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives. [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. [Link]

  • Copelli, S., et al. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 91, 421-426. [Link]

  • al-Rashida, M., et al. (2010). 3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3081. [Link]

  • Pipzine Chemicals. (2026). 2-amino-5-bromopyridine-3-carboxylic acid. [Link]

  • Kamal, A., et al. (2020). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 16, 1095–1139. [Link]

  • Gil, C., et al. (2013). Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. Molecules, 18(10), 12264-12281. [Link]

  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • BASF. (n.d.). Emergency Runaway Reaction - What Precedes? What Follows?. AIDIC. [Link]

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  • Li, Z., et al. (2018). One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. Organic Chemistry Frontiers, 5(18), 2633-2637. [Link]

  • Guillon, J., et al. (2018). Crystal structure and identification of a pyrimido[6,1-b][10][12]oxazin-6-one derivative from the reaction of acrolein with 5-(phenoxymethyl)-2-amino-2-oxazoline. Comptes Rendus Chimie, 21(10), 987-992. [Link]

  • Wang, Y., et al. (2025). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Journal of Loss Prevention in the Process Industries, 93, 105462. [Link]

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  • Der Pharma Chemica. (2015). Synthesis and Biological Activities of[10][12]-Oxazine Derivatives. [Link]

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solvent effects on the reactivity of 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are utilizing this versatile heterocyclic building block. Here, we address common challenges and questions regarding its reactivity, with a special focus on the critical role of solvent effects. Our goal is to provide you with the expertise and practical guidance necessary to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one?

The two primary sites of reactivity on this molecule are the bromine-substituted carbon on the pyridine ring and the ester linkage within the oxazinone ring. The pyridine ring is electron-deficient, making the C6-Br bond susceptible to nucleophilic aromatic substitution (SNAr). The oxazinone ring contains a carbamate-like ester, which can be prone to hydrolysis under certain conditions.[1]

Q2: How does the electronic nature of the pyrido[2,3-d]oxazin-2(4H)-one ring system influence the reactivity of the C6-bromo substituent?

The fused ring system, particularly the electron-withdrawing nature of the pyridone and oxazinone components, activates the C6-bromo substituent towards nucleophilic attack.[2] This is a classic example of nucleophilic aromatic substitution on an electron-poor heteroaromatic system. The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing groups.[2]

Q3: What is the general order of reactivity for halogens in nucleophilic aromatic substitution (SNAr) reactions on this type of scaffold?

For SNAr reactions, the reactivity of the leaving group typically follows the order F > Cl > Br > I.[3] However, brominated purine nucleosides, which share electronic similarities with our compound of interest, have been shown to undergo facile SNAr reactions.[3] Therefore, the bromo-substituent on 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one is expected to be a viable leaving group for a variety of nucleophiles.

Troubleshooting Guide: Solvent Effects on Reactivity

The choice of solvent is paramount when working with 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one. It not only influences the rate and efficiency of the desired nucleophilic substitution but also affects the stability of the starting material and the formation of byproducts.

Issue 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)

Scenario: You are attempting a nucleophilic substitution at the C6 position with an amine, thiol, or alcohol, but you observe low conversion of your starting material.

Root Cause Analysis & Solution:

The most likely culprit is the use of an inappropriate solvent. SNAr reactions are highly sensitive to the solvent environment.

  • Inappropriate Solvent Choice: Protic solvents (e.g., methanol, ethanol, water) can solvate the nucleophile through hydrogen bonding, which significantly reduces its nucleophilicity and slows down the reaction.[4]

  • Recommended Solvents: Polar aprotic solvents are the preferred choice for SNAr reactions. These solvents can dissolve the reactants but do not strongly solvate the nucleophile, leaving it "naked" and more reactive.[5]

Solvent Selection Table for SNAr Reactions

Solvent ClassExamplesSuitability for SNArRationale
Polar Aprotic DMF, DMSO, Acetonitrile, THFExcellent Solubilizes reactants without strongly solvating the nucleophile, leading to faster reaction rates.[5]
Polar Protic Methanol, Ethanol, WaterPoor to Moderate Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity.[4] Can be used in some cases with strong nucleophiles or high temperatures.
Non-Polar Toluene, Hexane, BenzenePoor Low solubility of the polar starting material and nucleophile often leads to heterogeneous mixtures and very slow reaction rates.[6]

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

  • To a solution of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one (1.0 eq.) in anhydrous DMF (0.1 M) under an inert atmosphere (N2 or Ar), add the amine nucleophile (1.2-1.5 eq.).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0 eq.) to scavenge the HBr generated.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Issue 2: Decomposition of Starting Material or Product

Scenario: You observe the formation of multiple new spots on your TLC plate, some of which are very polar, and you have difficulty isolating the desired product. You may also notice a decrease in the pH of your reaction mixture if unbuffered.

Root Cause Analysis & Solution:

This issue often points to the instability of the oxazinone ring, which can undergo hydrolysis.

  • Presence of Water: The oxazinone ring is susceptible to hydrolysis, especially in the presence of acid or base.[1] Trace amounts of water in your solvents or reagents can lead to ring-opening.

  • Inappropriate pH: Strongly acidic or basic conditions can catalyze the hydrolysis of the oxazinone ring.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Always use freshly dried solvents, especially when heating the reaction for extended periods.

  • Control Basicity: While a base is often necessary for SNAr reactions, a large excess of a strong base (e.g., NaOH, KOH) should be avoided. Use a milder base like K2CO3 or an organic base like DIPEA.

  • Buffer the Reaction: If your reaction is sensitive to pH changes, consider using a buffered system.

  • Reaction Temperature and Time: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of degradation.

Visualization of Reaction Pathways

cluster_0 Desired S_NAr Pathway cluster_1 Undesired Hydrolysis Pathway SM 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one Product C6-Substituted Product SM->Product  + Nucleophile (Polar Aprotic Solvent) Hydrolysis_Product Ring-Opened Byproducts SM->Hydrolysis_Product  + H2O (Acid or Base Catalyzed)

Caption: Competing reaction pathways for 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one.

Issue 3: Formation of Side Products from Solvent Participation

Scenario: You are running a reaction in a solvent like methanol or ethanol at elevated temperatures and notice the formation of a methoxy or ethoxy substituted byproduct.

Root Cause Analysis & Solution:

At elevated temperatures, some protic solvents can act as nucleophiles, competing with your intended nucleophile.

  • Solvent as a Nucleophile: Alcohols can participate in nucleophilic substitution, especially if your primary nucleophile is weak or sterically hindered.

Preventative Measures:

  • Switch to a Non-nucleophilic Solvent: The most straightforward solution is to use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.

  • Use a Bulky Protic Solvent: If a protic solvent is necessary, consider a more sterically hindered alcohol like tert-butanol, which is less likely to act as a nucleophile.

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature will disfavor the competing solvent substitution.

Visualization of Solvent Choice Impact

cluster_good Favorable Outcome cluster_bad Potential Issues Solvent_Choice Solvent Selection Crucial for Reaction Outcome Polar_Aprotic Polar Aprotic (e.g., DMF, DMSO) Naked Nucleophile Faster S_NAr Minimized Side Reactions Solvent_Choice->Polar_Aprotic Recommended Polar_Protic Polar Protic (e.g., MeOH, EtOH) Solvated Nucleophile Slower S_NAr Potential for Solvent Nucleophilicity Solvent_Choice->Polar_Protic Caution Advised Non_Polar Non-Polar (e.g., Toluene) Poor Solubility Slow/No Reaction Solvent_Choice->Non_Polar Not Recommended

Caption: Impact of solvent class on the reactivity of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one.

References

  • Rasheed, M. K., & Aldoori, M. (2015). Synthesis and Characterization of Some 1,3-Oxazine-6-One , 1,3-Oxazine-6,6- Dione and N-Bromo Amines Derivatives. Journal of Applicable Chemistry, 4(6), 1725-1731. [Link]

  • den Hertog, H. J., & van der Plas, H. C. (1954). The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. Recueil des Travaux Chimiques des Pays-Bas, 73(5), 331-336. [Link]

  • Moloney, G. P., Craik, D. J., & Iskander, M. N. (1992). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences, 81(7), 692-697. [Link]

  • Van der Poel, H., van der Goot, H., & Nauta, W. T. (1980). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. European Journal of Medicinal Chemistry, 15(4), 349-354. [Link]

  • Smith, J. G. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Mancini, P. M. E., Terenzani, A. J., & Vottero, L. R. (1993). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (1), 43-47. [Link]

  • Harris, P. A., & Robins, M. J. (2001). 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis. The Journal of Organic Chemistry, 66(25), 8525-8533. [Link]

  • Al-Obaidi, A. S. M. (2021). Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Acta Scientific Pharmaceutical Sciences, 5(6), 33-39. [Link]

  • Barlin, G. B., & Brown, W. V. (1967). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society B: Physical Organic, 648-652. [Link]

  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. [Link]

  • El-Gazzar, A. B. A., et al. (2024). Exploring Phenoxazinone Synthase Activities. Molecules, 29(9), 2153. [Link]

  • LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Koji, H., et al. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 8(12), 7936-7947. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • de Vreese, R., et al. (2022). Redox and Spin States Series of an Organometallic Heme Analogue Based on a Non-Innocent NHC/N-Donor Hybrid Macrocycle. Inorganic Chemistry, 61(10), 4346-4359. [Link]

  • El-Sayed, A. A., & El-Nahas, A. M. (2007). Solvent polarizability and anisotropy effects on the photophysical behavior of oxazine 1: an appropriate polarizability indicator dye. Journal of Photochemistry and Photobiology A: Chemistry, 185(2-3), 287-293. [Link]

  • van der Plas, H. C. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

  • Cindrić, M., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules, 27(1), 297. [Link]

  • Chilin, A., et al. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 29(23), 5432. [Link]

  • MolPort. (n.d.). 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

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Validation & Comparative

A Guide to the ¹H and ¹³C NMR Spectral Assignment of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one

A Guide to the ¹H and ¹³C NMR Spectral Assignment of 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed analysis and predicted spectral assignment for 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one, a heterocyclic compound of interest in medicinal chemistry. This guide will delve into the theoretical basis for the predicted chemical shifts and coupling constants, offering a robust framework for interpreting experimental data.

The Structure and Its Implications for NMR Spectroscopy

6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one (CAS No. 335032-38-7) is a fused heterocyclic system comprising a pyridine ring and a 1,3-oxazin-2-one ring.[3] The presence of a bromine atom, two nitrogen atoms, and an ester-like carbonyl group significantly influences the electronic environment of the molecule, leading to a predictable and interpretable NMR spectrum.

Key Structural Features Influencing NMR Spectra:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, generally deshielding the adjacent protons and carbons.

  • Bromine Atom: As an electronegative substituent, bromine deshields adjacent nuclei. Its "heavy atom effect" can also lead to broadening of the signal of the carbon to which it is attached.

  • Oxazinone Ring: This ring contains an amide-like nitrogen and a carbamate (ester-like) carbonyl group. The lone pair of the nitrogen atom can participate in resonance, influencing the electron density of the pyridine ring. The carbonyl group will have a characteristic downfield chemical shift in the ¹³C NMR spectrum.

  • Protons on Nitrogen and Methylene Group: The protons on the amide nitrogen (N1) and the methylene group (C4) will exhibit characteristic chemical shifts and may show coupling to each other.

Predicted ¹H NMR Spectral Assignment

The predicted ¹H NMR spectrum of 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one in a common solvent like DMSO-d₆ is expected to show four distinct signals. The predicted chemical shifts, multiplicities, and coupling constants are detailed in the table below.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-58.2 - 8.4Doublet~2.5This proton is ortho to the pyridine nitrogen and is significantly deshielded. It is coupled to H-7, resulting in a doublet.
H-77.8 - 8.0Doublet~2.5This proton is deshielded by the adjacent bromine atom and the pyridine nitrogen. It is coupled to H-5, resulting in a doublet.
NH (N1)11.0 - 12.0Singlet-The amide proton is typically downfield and often appears as a broad singlet due to quadrupole broadening and potential exchange.
CH₂ (C4)4.5 - 4.7Singlet-The methylene protons are adjacent to an oxygen and a nitrogen atom, leading to a downfield chemical shift. They are not expected to show coupling to other protons.

Predicted ¹³C NMR Spectral Assignment

The predicted ¹³C NMR spectrum will provide further confirmation of the structure. The table below outlines the expected chemical shifts for each carbon atom.

Carbon Predicted Chemical Shift (ppm) Rationale
C-2150 - 155The carbonyl carbon of the carbamate is expected in this downfield region.
C-445 - 50The methylene carbon adjacent to oxygen and nitrogen.
C-4a145 - 150A quaternary carbon in an aromatic environment, deshielded by the adjacent nitrogen.
C-5140 - 145This aromatic carbon is deshielded by the adjacent pyridine nitrogen.
C-6115 - 120The carbon atom directly attached to the bromine atom. The chemical shift is influenced by the heavy atom effect.
C-7140 - 145This aromatic carbon is deshielded by the adjacent bromine and the resonance effects of the fused ring system.
C-8a110 - 115A quaternary carbon, shielded relative to other aromatic carbons in the pyridine ring.

Experimental Protocol for NMR Analysis

For researchers seeking to acquire experimental data, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can affect chemical shifts.[4]

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • For unambiguous assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

3. Data Processing and Analysis:

  • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to establish connectivity.

  • Compare the experimental data with the predicted spectra for assignment.

Logical Framework for Spectral Interpretation

The following diagram illustrates the logical workflow for the NMR spectral assignment of 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one.

Caption: Workflow for NMR spectral assignment.

Comparative Analysis with Similar Structures

The predicted chemical shifts can be benchmarked against known data for similar structural motifs. For instance, in 2-amino-6-bromopyridine, the pyridine protons are found in a similar chemical shift range.[5] Furthermore, studies on related benzoxazinones and pyridoxazinones provide valuable comparative data for the oxazinone ring protons and carbons.[6][7] The presence of the bromine atom at position 6 is expected to cause a downfield shift of H-5 and H-7 compared to the unsubstituted analog.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR spectral assignment for 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one. By understanding the influence of the various functional groups and the heterocyclic core on the NMR parameters, researchers can confidently interpret experimental data and confirm the structure of this and related molecules. The provided experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reproducible results.

References

  • Osborne, A. G., & Goolamali, Z. (2000). ¹H and ¹³C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1090. [Link]

  • ResearchGate. ¹H and ¹³C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. [Link]

  • Oriental Journal of Chemistry. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. [Link]

Deconstructing the Signature: A Guide to Interpreting the Mass Spectrum of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into a molecule's mass and structural integrity. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one, a heterocyclic scaffold of interest in medicinal chemistry. We will dissect the fragmentation patterns, compare the utility of mass spectrometry against other spectroscopic methods, and provide a robust experimental protocol for data acquisition.

The Molecular Blueprint: Understanding the Mass Spectrum

The mass spectrum of a compound is a unique fingerprint, representing the mass-to-charge ratio (m/z) of the parent molecule and its fragments. For 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one (C₇H₅BrN₂O₂), with a molecular weight of approximately 229.03 g/mol , the mass spectrum provides a wealth of structural information.

The Molecular Ion Peak: A Tale of Two Isotopes

A key feature in the mass spectrum of any brominated compound is the distinctive isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic doublet for the molecular ion peak (M⁺) and any bromine-containing fragments, with the peaks separated by two m/z units and having almost equal intensity.[1]

For 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one, we anticipate a molecular ion peak cluster around m/z 228 and 230, corresponding to the [C₇H₅⁷⁹BrN₂O₂]⁺ and [C₇H₅⁸¹BrN₂O₂]⁺ ions, respectively. The presence of this nearly 1:1 doublet is a strong confirmation of the presence of a single bromine atom in the molecule.

Fragmentation Pathways: Unraveling the Structure

Electron ionization is a high-energy technique that causes the molecular ion to fragment in predictable ways, offering clues to the molecule's connectivity. Based on the fragmentation of similar heterocyclic systems, we can propose the following key fragmentation pathways for 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one.

A primary and highly characteristic fragmentation for lactone and lactam-containing heterocycles is the loss of a neutral carbon monoxide (CO) molecule (28 Da). This would result in fragment ions at m/z 200 and 202.

G M [M]⁺˙ m/z 228/230 F1 [M - CO]⁺˙ m/z 200/202 M->F1 - CO

Caption: Initial loss of carbon monoxide from the molecular ion.

Subsequent fragmentation could involve the loss of the bromine atom, leading to a fragment at m/z 121. Alternatively, the bromo-pyridone fragment could undergo further rearrangements and cleavages. The loss of a hydrogen cyanide (HCN) molecule from the pyridine ring is another common fragmentation pathway for such systems.

G F1 [M - CO]⁺˙ m/z 200/202 F2 [C₆H₅N₂O]⁺ m/z 121 F1->F2 - Br F3 [C₅H₄BrN]⁺˙ m/z 173/175 F1->F3 - HCN

Caption: Secondary fragmentation pathways of the [M - CO]⁺˙ ion.

A Comparative Analysis: Mass Spectrometry in Context

While mass spectrometry is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques. Here, we compare mass spectrometry with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Information Provided Molecular weight and formula, fragmentation patternsDetailed connectivity of atoms (¹H, ¹³C), stereochemistryPresence of functional groups
Sensitivity Very high (picomole to femtomole)[2][3]Moderate to low (micromole to nanomole)[2][3]Moderate
Sample Requirement Very small (micrograms or less)MilligramsMilligrams
Structural Detail Inferred from fragmentationDirect evidence of atom connectivityGeneral functional group identification
Quantitative Analysis Can be quantitative with standardsInherently quantitative[2]Can be quantitative with calibration[4]
Key Strengths High sensitivity, molecular weight determinationUnambiguous structure determination[5]Rapid, non-destructive, good for functional group analysis[6][7]
Limitations Isomers can be difficult to distinguish, fragmentation can be complexLower sensitivity, larger sample requirement[2][3]Limited structural information, complex spectra can be difficult to interpret

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

The following protocol outlines the steps for acquiring an electron ionization mass spectrum of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one in a volatile organic solvent such as methanol or acetonitrile (1 mL).

  • Ensure the sample is fully dissolved. If necessary, sonicate the solution for a few minutes.

2. Instrument Setup (Typical EI-MS Parameters):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 50-500

  • Introduction Method: Direct insertion probe or gas chromatography (if the compound is sufficiently volatile and thermally stable).

3. Data Acquisition:

  • Inject a small volume (typically 1 µL) of the sample solution into the instrument.

  • Acquire the mass spectrum.

  • Acquire a background spectrum of the solvent alone to subtract from the sample spectrum.

4. Data Analysis:

  • Process the raw data by subtracting the background spectrum.

  • Identify the molecular ion peaks (m/z 228 and 230) and confirm the 1:1 isotopic pattern for bromine.

  • Identify and analyze the major fragment ions to propose fragmentation pathways.

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Analysis Dissolve Dissolve Sample Ensure_Dissolution Ensure Complete Dissolution Dissolve->Ensure_Dissolution Set_Parameters Set EI-MS Parameters Ensure_Dissolution->Set_Parameters Inject Inject Sample Set_Parameters->Inject Acquire_Spectrum Acquire Mass Spectrum Inject->Acquire_Spectrum Acquire_Background Acquire Background Inject->Acquire_Background Process_Data Process Raw Data Identify_Ions Identify Molecular and Fragment Ions Process_Data->Identify_Ions Propose_Pathways Propose Fragmentation Pathways Identify_Ions->Propose_Pathways

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The interpretation of the mass spectrum of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one provides critical information for its structural verification. The characteristic bromine isotope pattern in the molecular ion peak is a definitive indicator of its presence. By analyzing the fragmentation patterns, researchers can confidently piece together the structural puzzle. While mass spectrometry is an indispensable tool, its power is magnified when used in concert with other analytical techniques like NMR and FTIR, providing a comprehensive and validated structural assignment essential for advancing drug discovery and development.

References

  • Emwas, A. M. (2015). The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. Methods in Molecular Biology, 1277, 161–193. [Link]

  • PubChem. (n.d.). 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Minho. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1963). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane.
  • Nanalysis. (2020, January 2). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-((4-(4-(4-methylphenyl)piperazin-1-yl)methyl)-6-(4-hydroxyphenyl)pyridazin-3(2H)-one 3.4 1 H-NMR spectrum -PLGA. Retrieved from [Link]

  • Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, 1277, 161-193.
  • PubChem. (n.d.). 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostath, A., et al. (2020). First derivative ATR-FTIR spectroscopic method as a green tool for the quantitative determination of diclofenac sodium tablets. F1000Research, 9, 178.
  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97.
  • NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2).
  • MySkinRecipes. (n.d.). 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one. Retrieved from [Link]

  • The Analytical Scientist. (2019, May 29). MS and NMR - the Perfect Couple?. Retrieved from [Link]

  • Atta-ur-Rahman. (1989). Structure Elucidation by NMR in Organic Chemistry. Springer.
  • ResearchGate. (n.d.). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][2][8]oxazine as new scaffolds for potential bioactive compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of advantages and limitations of MS and NMR techniques. Retrieved from [Link]

  • Chem Help ASAP. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

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A Comparative Guide to the Biological Activity of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of the Pyrido[2,3-d]oxazinone Scaffold

The quest for novel therapeutic agents has led to a significant focus on heterocyclic compounds, with the pyrido[2,3-d]oxazinone core emerging as a scaffold of considerable interest. The fusion of a pyridine and an oxazinone ring creates a unique electronic and steric environment, making it a promising starting point for the development of new drugs. The introduction of a bromine atom at the 6-position, yielding 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one, further enhances its potential by providing a handle for synthetic modifications and potentially modulating its biological activity.

While direct comparative studies on a wide range of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one derivatives are still emerging in the literature, a comprehensive analysis of structurally related compounds, such as pyrido[2,3-b][1][2]oxazines and benzo[e][1][3]oxazin-4-ones, provides valuable insights into their potential therapeutic applications. This guide synthesizes the available data on analogous heterocyclic systems to present a comparative overview of the potential biological activities of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one derivatives, with a primary focus on their anticancer and anti-inflammatory properties.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of fused pyridyl and oxazine rings have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes in cancer cell signaling pathways. The structural similarity of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one to these active compounds suggests a high probability of analogous anticancer effects.

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

One of the most promising avenues for the anticancer activity of pyrido-oxazine derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). EGFR is a crucial protein in regulating cell growth and proliferation, and its overactivation is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).

A study on novel pyrido[2,3-b][1][2]oxazine-based inhibitors has shown potent activity against EGFR kinase, including mutant forms that confer resistance to existing therapies.[1] These compounds have demonstrated significant anti-proliferative effects against various NSCLC cell lines.[1] The core structure of these inhibitors shares key pharmacophoric features with 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one, suggesting that derivatives of the latter could also bind to the ATP-binding site of EGFR-TK, thereby inhibiting its activity and downstream signaling.

Illustrative Signaling Pathway: EGFR Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Pyrido_Oxazinone 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one Derivative (Inhibitor) Pyrido_Oxazinone->Dimerization Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of a putative 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one derivative.

Comparative Anticancer Activity of Structurally Related Pyrido[2,3-b][1][2]oxazine Derivatives

The following table summarizes the in vitro anticancer activity of novel substituted pyrido[2,3-b][1][2]oxazine compounds against different cancer cell lines, providing a benchmark for the potential efficacy of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one derivatives.[1]

Compound IDTarget Cell LineEGFR Mutation StatusIC50 (µM)[1]
7f HCC827Exon 19 deletion0.09
NCI-H1975L858R/T790M0.89
A-549Wild-type1.10
7g HCC827Exon 19 deletion0.12
NCI-H1975L858R/T790M1.25
A-549Wild-type1.87
7h HCC827Exon 19 deletion0.15
NCI-H1975L858R/T790M1.53
A-549Wild-type2.14
Osimertinib HCC827Exon 19 deletion0.08
(Reference Drug)NCI-H1975L858R/T790M0.75
A-549Wild-type1.05

Experimental Protocol: MTT Assay for Cell Viability

The anticancer efficacy of these compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1]

  • Cell Seeding: Cancer cells (A549, NCI-H1975, HCC827) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Workflow for Anticancer Activity Screening

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one Derivatives mtt MTT Assay (Cell Viability) (e.g., A549, HCC827, NCI-H1975) synthesis->mtt kinase_assay EGFR Kinase Inhibition Assay mtt->kinase_assay Active Compounds apoptosis Apoptosis Assay (e.g., Annexin V/PI) kinase_assay->apoptosis western_blot Western Blot (Phospho-EGFR, Akt, ERK) apoptosis->western_blot cell_cycle Cell Cycle Analysis western_blot->cell_cycle

Caption: A typical workflow for the evaluation of anticancer activity of novel compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The pyridazinone scaffold, which is structurally related to the pyrido[2,3-d]oxazinone core, has been extensively studied for its anti-inflammatory properties. These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Mechanism of Action: COX-1/COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. The discovery of two isoforms, COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible during inflammation), has spurred the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

A study on pyrido[2,3-d]pyridazine-2,8-dione derivatives, which can be considered analogs of the pyrido[2,3-d]oxazinone system, revealed dual COX-1/COX-2 inhibitory activity.[1] This suggests that 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one derivatives could also be designed to target these enzymes, offering a potential avenue for the development of novel anti-inflammatory agents.

Illustrative Signaling Pathway: COX Inhibition

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pyrido_Oxazinone 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one Derivative (Inhibitor) Pyrido_Oxazinone->COX_Enzymes Inhibition Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: The role of COX enzymes in inflammation and the inhibitory action of a putative 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one derivative.

Comparative Anti-inflammatory Activity of Structurally Related Pyridazinone Derivatives

While specific data for 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one derivatives is not available, the following table presents the COX inhibitory activity of related pyridazinone compounds, which can serve as a reference for future studies.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound A 5.20.86.5
Compound B 10.51.28.75
Celecoxib >1000.04>2500
(Reference Drug)

Experimental Protocol: In Vitro COX Inhibition Assay

The ability of compounds to inhibit COX-1 and COX-2 can be determined using a commercially available colorimetric COX inhibitor screening assay kit.

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared according to the manufacturer's instructions.

  • Compound Incubation: The enzyme is incubated with various concentrations of the test compound or a known inhibitor (e.g., celecoxib) for a specified time at room temperature.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Colorimetric Detection: The production of prostaglandin G2, the initial product of the COX reaction, is measured colorimetrically at a specific wavelength.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity: A Potential New Frontier

In addition to anticancer and anti-inflammatory activities, heterocyclic compounds containing the oxazine and pyridine moieties have been reported to possess antimicrobial properties.[4] For instance, certain quinazolinone derivatives, which are structurally analogous to the pyrido[2,3-d]oxazinone core, have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] The presence of a bromine atom in the 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one scaffold could further enhance its antimicrobial potential.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

A common method to screen for antimicrobial activity is the agar well diffusion assay.

  • Bacterial Culture Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread on the surface of a sterile agar plate.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution (at various concentrations) is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion and Future Directions

The 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of structurally related heterocyclic systems, derivatives of this core structure are anticipated to exhibit significant anticancer, anti-inflammatory, and potentially antimicrobial properties.

Future research should focus on the synthesis of a diverse library of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one derivatives with various substitutions at different positions of the heterocyclic ring. A systematic evaluation of these compounds using the experimental protocols outlined in this guide will be crucial to establish a clear structure-activity relationship (SAR) and to identify lead candidates for further preclinical and clinical development. The exploration of their mechanisms of action at a molecular level will provide a deeper understanding of their therapeutic potential and pave the way for the design of more potent and selective drugs.

References

  • Al-Suwaidan, I. A., et al. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 1937-1951. [Link]

  • Mohammed, E. U. R., et al. (2022). Synthesis and biological evaluation of 4H-benzo[e][1][3]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Bioorganic & Medicinal Chemistry, 69, 116832. [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - One. Medires, 6(1), 1-6. [Link]

  • Al-Ghorbani, M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1949-1963. [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(8), 1700093. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It underpins our understanding of reactivity, biological activity, and intellectual property. The heterocyclic scaffold of 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one presents a compelling case for a multi-faceted analytical approach. While numerous spectroscopic techniques provide essential pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing a definitive, high-resolution atomic map.

This guide provides an in-depth comparison of X-ray crystal structure analysis with other common analytical techniques for the characterization of 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one. We will explore not just the "how" but the critical "why" behind these experimental choices, offering insights into a holistic and self-validating characterization workflow.

The Foundational Step: Synthesis and Purification

Before any analysis can be performed, a pure sample of the target compound is required. The synthesis of pyridoxazinone derivatives often involves the cyclization of substituted pyridines.[1] For the title compound, a plausible synthetic route could involve the reaction of a suitably substituted aminopyridine with a carbonylating agent.

Following synthesis, purification is paramount. Crystallization is not only a method for purification but also the essential first step for single-crystal X-ray diffraction.[2] The process relies on the principle that compounds are typically more soluble in a hot solvent than in a cold one.[3] By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, crystals of the pure compound form, leaving impurities behind in the solution.[3]

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive analytical technique that provides precise information about the internal lattice of a crystal, including unit cell dimensions, bond lengths, and bond angles.[4] It is the only method that can determine the absolute structure of a molecule unambiguously.[5]

While a published crystal structure for 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one is not publicly available, we can use the closely related structure of 6′-Bromo-1′H-spiro[cyclohexane-1,2′-pyrido[2,3-d]pyrimidin]-4′(3′H)-one as a case study to illustrate the power and process of the technique.[6] This related molecule shares the critical bromo-substituted pyridopyrimidine core.

Experimental Protocol: A Step-by-Step Guide to SCXRD
  • Crystal Selection and Mounting : A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope. The crystal must be well-formed, without cracks or defects. It is then mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer.[4] A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[7] The interaction of the X-rays with the crystal's electron cloud produces a diffraction pattern of spots.[8]

  • Structure Solution and Refinement : The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.[9] This initial model is then refined to best fit the experimental data.

SCXRD_Workflow cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Processing Data Processing Data_Collection->Processing Solution Structure Solution Processing->Solution Refinement Refinement Solution->Refinement Validation Validation Refinement->Validation

Data from a Related Structure

The crystal structure of 6′-Bromo-1′H-spiro[cyclohexane-1,2′-pyrido[2,3-d]pyrimidin]-4′(3′H)-one reveals key structural information that we would expect to be similar in our target compound.[6]

ParameterValue for 6′-Bromo-1′H-spiro[cyclohexane-1,2′-pyrido[2,3-d]pyrimidin]-4′(3′H)-one[6]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.591 (3)
b (Å)12.359 (3)
c (Å)9.116 (3)
β (°)97.951 (4)
Volume (ų)1181.7 (6)

This data provides the precise dimensions of the unit cell. The analysis would further provide the exact coordinates of each atom, allowing for the determination of all bond lengths, bond angles, and torsional angles.

Alternative and Complementary Analytical Techniques

While SCXRD is definitive, it is not always feasible if suitable crystals cannot be obtained. Furthermore, other techniques provide complementary information and are essential for routine characterization.

Analytical_Techniques Compound 6-Bromo-1H-pyrido [2,3-d]oxazin-2(4H)-one SCXRD SCXRD Compound->SCXRD Provides 3D Structure, Absolute Configuration NMR NMR Compound->NMR Provides Connectivity, Chemical Environment MS MS Compound->MS Provides Molecular Weight, Isotopic Information FTIR FTIR Compound->FTIR Provides Functional Group Information

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[10] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

  • ¹H NMR : Would confirm the number of different types of protons and their connectivity through spin-spin coupling. For our target molecule, we would expect to see distinct signals for the aromatic protons and the methylene protons in the oxazinone ring.

  • ¹³C NMR : Would show the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the lactam would have a characteristic downfield chemical shift.

  • Advanced 2D NMR (COSY, HSQC, HMBC) : These techniques would be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).[11] For 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one, MS is particularly useful due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[12] This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a clear signature for the presence of a single bromine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13] For our target compound, we would expect to see characteristic absorption bands for:

  • N-H stretch : In the region of 3200-3400 cm⁻¹.

  • C=O stretch (lactam) : A strong absorption around 1650-1690 cm⁻¹. The exact position can be influenced by ring strain and conjugation.[14][15]

  • C=C and C=N stretches : In the aromatic region of 1450-1600 cm⁻¹.[16]

  • C-Br stretch : In the fingerprint region, typically below 700 cm⁻¹.[17]

Comparative Analysis of Techniques

TechniqueInformation ProvidedSample RequirementsStrengthsLimitations
Single-Crystal X-ray Diffraction (SCXRD) Definitive 3D structure, bond lengths/angles, stereochemistry, crystal packing.[9]Single crystal (0.1-0.3 mm), high purity.Unambiguous and highly detailed structural information.[5]Requires high-quality single crystals, which can be difficult to grow.[18]
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemical relationships in solution.[10]5-10 mg, soluble in a deuterated solvent.Provides detailed structural information in solution, which is often biologically relevant.Does not provide bond lengths/angles; complex spectra can be difficult to interpret fully.
Mass Spectrometry (MS) Molecular weight, elemental composition (high resolution), isotopic information.[11]Micrograms to nanograms, soluble or volatile.Extremely sensitive, provides clear evidence for the presence of halogens.[12]Does not provide information on connectivity or stereochemistry.
FTIR Spectroscopy Presence of functional groups.[13]Milligrams, solid or liquid.Fast, easy to use, provides a quick "fingerprint" of the molecule.Provides limited information on the overall structure; interpretation can be ambiguous.

Conclusion: An Integrated Approach for Unquestionable Integrity

While single-crystal X-ray diffraction provides the ultimate structural proof, a comprehensive and trustworthy characterization of a novel compound like 6-Bromo-1H-pyrido[2,3-D]oxazin-2(4H)-one relies on an integrated analytical approach. NMR spectroscopy establishes the covalent framework in solution, mass spectrometry confirms the molecular formula and the presence of key elements, and FTIR spectroscopy verifies the functional groups.

When these techniques are used in concert, they provide a self-validating system. The data from each method should be consistent with the proposed structure. The culmination of this process with a successful single-crystal X-ray analysis provides an unassailable, high-resolution picture of the molecule, which is indispensable for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC - NIH. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. (2023). Available at: [Link]

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Available at: [Link]

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  • FTIR study of five complex beta-lactam molecules. PubMed. Available at: [Link]

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A Comparative Guide to the Reactivity of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one and Other Bromo-Heterocycles in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic incorporation of unique heterocyclic scaffolds is paramount for the generation of novel chemical entities with desirable pharmacological profiles. Among the vast arsenal of synthetic building blocks, bromo-heterocycles stand out as versatile intermediates, amenable to a wide array of powerful cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one against other commonly employed bromo-heterocycles, namely 3-bromopyridine, 5-bromopyrimidine, and 5-bromoindole. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of Bromo-Heterocycles in Drug Discovery

Bromo-heterocycles are indispensable tools in medicinal chemistry due to their ability to participate in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have revolutionized the synthesis of complex molecules by allowing for the precise and efficient connection of molecular fragments. The reactivity of the bromo-heterocycle in these transformations is a critical factor, influencing reaction efficiency, yield, and overall synthetic strategy. The choice of the heterocyclic core and the position of the bromine atom can dramatically alter the electronic properties and, consequently, the reactivity of the C-Br bond.

This guide focuses on the unique characteristics of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one, a bicyclic heteroaromatic compound with potential for scaffolding diverse pharmacophores. Its reactivity will be benchmarked against a selection of widely used monocyclic and bicyclic bromo-heterocycles to provide a clear and objective comparison.

Synthesis of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one: A Versatile Scaffold

The synthesis of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one is typically achieved through a two-step sequence starting from the commercially available 2-aminonicotinic acid.

Synthesis cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization A 2-Aminonicotinic Acid B 2-Amino-5-bromonicotinic Acid A->B NBS, Acetonitrile C 2-Amino-5-bromonicotinic Acid D 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one C->D Triphosgene, Dioxane

Figure 1: Synthetic scheme for 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one.

The initial bromination of 2-aminonicotinic acid at the electron-rich 5-position is a high-yielding transformation. The subsequent cyclization of the resulting 2-amino-5-bromonicotinic acid with a carbonylating agent such as triphosgene affords the desired pyrido[2,3-d]oxazin-2(4H)-one core. This synthetic route provides a straightforward and scalable method to access this valuable building block.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of a bromo-heterocycle is largely defined by its performance in cross-coupling reactions. This section provides a comparative analysis of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one against 3-bromopyridine, 5-bromopyrimidine, and 5-bromoindole in three key palladium-catalyzed transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. The reactivity of the bromo-heterocycle in the oxidative addition step of the catalytic cycle is a key determinant of the reaction's success.

Suzuki_Mechanism Ar-Br Bromo-heterocycle Ar-Pd(II)-Br(L2) Oxidative Addition Intermediate Ar-Br->Ar-Pd(II)-Br(L2) Oxidative Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Intermediate Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-B(OR)2 Boronic Acid/Ester Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid:

Bromo-heterocycleCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1001288
3-BromopyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O1001292[1]
5-BromopyrimidinePd(PPh₃)₄K₂CO₃Dioxane/H₂O1001278[2]
5-Bromoindole (N-Boc protected)Pd(dppf)Cl₂K₂CO₃Dioxane901685[3]

Analysis of Reactivity:

6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one demonstrates excellent reactivity in the Suzuki-Miyaura coupling, comparable to that of 3-bromopyridine. The electron-withdrawing nature of the pyridone and oxazinone rings likely enhances the electrophilicity of the C-Br bond, facilitating oxidative addition to the palladium(0) catalyst. In contrast, 5-bromopyrimidine, with two nitrogen atoms in the ring, can sometimes act as a ligand for the palladium catalyst, potentially leading to lower yields. 5-Bromoindole, while also reactive, often requires protection of the indole nitrogen to prevent side reactions.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines, a common motif in pharmaceuticals. The success of this reaction is highly dependent on the choice of ligand and base, as well as the electronic nature of the bromo-heterocycle.[4][5]

Buchwald_Hartwig Ar-Br Bromo-heterocycle Ar-Pd(II)-Br(L) Oxidative Addition Ar-Br->Ar-Pd(II)-Br(L) HNR'R'' Amine Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation HNR'R''->Ar-Pd(II)-NR'R''(L) Pd(0)L Pd(0) Catalyst Pd(0)L->Ar-Pd(II)-Br(L) Base Base Base->Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-Br(L)->Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L)->Pd(0)L Ar-NR'R'' Coupled Product Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' Reductive Elimination

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Data for Buchwald-Hartwig Amination with Aniline:

Bromo-heterocycleCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane1101882
3-BromopyridinePd(OAc)₂ / BINAPNaOt-BuToluene1001685[6]
5-BromopyrimidinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1102465
5-Bromoindole (N-Boc protected)Pd₂(dba)₃ / XPhosK₃PO₄Toluene1001279[3]

Analysis of Reactivity:

6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one exhibits good reactivity in the Buchwald-Hartwig amination, providing a high yield of the desired arylamine. The electron-deficient nature of the heterocyclic core is again advantageous. 3-Bromopyridine also performs well under standard conditions. 5-Bromopyrimidine can be a more challenging substrate due to potential catalyst inhibition, often requiring longer reaction times or more specialized catalyst systems.[7] The N-protected 5-bromoindole shows good reactivity, highlighting the importance of protecting the N-H group to achieve high yields.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[8][9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Sonogashira cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Ar-Br Bromo-heterocycle Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Br->Ar-Pd(II)-Br(L2) Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2)->Pd(0)L2 Ar-C≡C-R Coupled Product Ar-Pd(II)-Br(L2)->Ar-C≡C-R Reductive Elimination H-C≡C-R Terminal Alkyne Cu-C≡C-R Copper Acetylide H-C≡C-R->Cu-C≡C-R Cu(I)X Cu(I) Co-catalyst Cu(I)X->Cu-C≡C-R Base Base Base->Cu-C≡C-R Cu-C≡C-R->Ar-Pd(II)-Br(L2) Transmetalation

Sources

A Comparative Guide to the Synthesis of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one: A Novel Approach Versus Established Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing the Synthesis of a Key Pharmaceutical Intermediate.

The heterocyclic scaffold, 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one, is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif is found in compounds targeting a range of diseases, making its efficient and scalable synthesis a topic of significant interest in medicinal chemistry and drug development. This guide provides an in-depth comparison between a plausible established synthetic route and a novel, more streamlined approach for the preparation of this important intermediate. The analysis focuses on the underlying chemical principles, experimental protocols, and a critical evaluation of performance metrics to inform methodological choices in a research and development setting.

The Significance of the Pyrido[2,3-d]oxazin-2-one Core

The pyrido[2,3-d]oxazin-2-one core is a privileged structure in medicinal chemistry, often associated with kinase inhibitory activity. The bromo-substituent at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery. Given its importance, the development of robust and efficient synthetic routes is paramount.

Established Synthesis: A Multi-Step Approach

A common and logical approach to the synthesis of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one involves a multi-step sequence starting from readily available 2-aminopyridine. This established method, while reliable, presents certain challenges in terms of step economy and the use of hazardous reagents.

The synthesis commences with the regioselective bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine[1][2]. Subsequently, the introduction of a hydroxyl group at the 3-position is a critical step, which can be achieved through a diazotization-hydrolysis sequence of an appropriately protected precursor. The final and key step is the cyclization of the resulting 2-amino-5-bromo-3-hydroxypyridine with a phosgene equivalent to form the desired oxazinone ring. Safer alternatives to phosgene gas, such as 1,1'-carbonyldiimidazole (CDI), are typically employed in modern laboratory settings to mitigate safety concerns[3].

Reaction Pathway for the Established Method

established_method A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2-Amino-5-bromo-3-hydroxypyridine B->C Hydroxylation D 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one C->D Cyclization (CDI)

Caption: Established multi-step synthesis of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one.

Experimental Protocol: Established Method

Step 1: Synthesis of 2-Amino-5-bromopyridine

  • Dissolve 2-aminopyridine in a suitable solvent such as dichloromethane or chloroform.[1][2]

  • Add a brominating agent, for instance, phenyltrimethylammonium tribromide, portion-wise at room temperature.[1][2]

  • Stir the reaction mixture for 1-3 hours at 30-50 °C.[1][2]

  • Upon completion, quench the reaction and extract the product.

  • Purify by column chromatography to obtain 2-amino-5-bromopyridine.

Step 2: Synthesis of 2-Amino-5-bromo-3-hydroxypyridine

  • Protect the amino group of 2-amino-5-bromopyridine, for example, through acetylation.

  • Perform a directed ortho-lithiation followed by reaction with an oxygen source, or alternatively, a diazotization reaction followed by hydrolysis to introduce the hydroxyl group.

  • Deprotect the amino group to yield 2-amino-5-bromo-3-hydroxypyridine.

Step 3: Cyclization to 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one

  • Dissolve 2-amino-5-bromo-3-hydroxypyridine in an aprotic solvent like tetrahydrofuran (THF).

  • Add 1,1'-carbonyldiimidazole (CDI) and stir the mixture at room temperature until the reaction is complete.[3]

  • The cyclization is often acid- or base-catalyzed to facilitate the intramolecular reaction.[4]

  • Isolate the product by precipitation or extraction and purify by recrystallization or column chromatography.

A Novel Synthesis: A More Convergent and Efficient Approach

In the spirit of process intensification and green chemistry, a novel synthetic strategy is proposed. This new method aims to improve upon the established route by reducing the number of steps, avoiding hazardous intermediates, and potentially enabling a more scalable process, for instance, through the application of flow chemistry.

This innovative approach could involve a late-stage C-H activation/bromination of a pre-formed pyrido[2,3-d]oxazin-2(4H)-one scaffold. Alternatively, a more convergent one-pot synthesis could be envisioned. A particularly promising direction is the use of continuous flow technology for the cyclization step, which can enhance safety when dealing with reactive intermediates and improve reaction control and scalability.

Reaction Pathway for the Novel Method

novel_method cluster_0 One-Pot Synthesis A 2-Amino-3-hydroxypyridine B Intermediate A->B Cyclization (CDI) C 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one B->C In-situ C-H Bromination

Caption: Proposed novel one-pot synthesis of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one.

Experimental Protocol: Novel Method (Hypothetical)

One-Pot Cyclization and Bromination:

  • In a continuous flow reactor, a solution of 2-amino-3-hydroxypyridine in a suitable solvent is mixed with a solution of 1,1'-carbonyldiimidazole (CDI).

  • The reaction mixture is passed through a heated coil to facilitate the rapid formation of the pyrido[2,3-d]oxazin-2(4H)-one intermediate.

  • Downstream, a solution of a suitable brominating agent (e.g., N-bromosuccinimide with a catalyst) is introduced into the flow stream.

  • The mixture then passes through a second reactor coil, where the regioselective C-H bromination occurs at the 6-position.

  • The product stream is collected, and the final product is isolated after a simple work-up procedure.

Comparative Analysis

ParameterEstablished MethodNovel Method (Proposed)Rationale for Improvement
Number of Steps 3-4 steps1-2 steps (potentially one-pot)Increased efficiency and reduced waste.
Overall Yield ModeratePotentially HigherFewer isolation steps lead to lower material loss.
Safety Involves multiple isolations of intermediates. Use of safer phosgene alternatives is an improvement.Flow chemistry enhances safety by minimizing the volume of reactive intermediates at any given time. Avoids isolation of potentially unstable intermediates.
Scalability Batch processing can be challenging to scale.Continuous flow is inherently more scalable.
Atom Economy Lower due to multiple steps and protecting group chemistry.Higher in a one-pot or streamlined flow process.More efficient use of starting materials.
Reaction Time Can be lengthy due to multiple reaction and work-up times.Significantly shorter, especially with flow chemistry.Increased throughput.

Conclusion

While the established multi-step synthesis of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one is a viable route, the proposed novel approach, leveraging modern synthetic methodologies such as one-pot reactions and continuous flow chemistry, offers significant advantages. The reduction in the number of synthetic steps, improved safety profile, and enhanced scalability make the new method a compelling alternative for industrial and large-scale academic applications. The development and validation of such innovative synthetic strategies are crucial for accelerating the drug discovery and development pipeline. Further experimental validation of the proposed novel method is warranted to fully realize its potential benefits.

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A Senior Application Scientist's Comparative Guide to Catalytic Functionalization of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its strategic functionalization is paramount for the generation of diverse compound libraries for screening and the synthesis of targeted therapeutic agents. The bromine atom at the 6-position serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

This guide provides a comparative analysis of various catalytic systems for the functionalization of this core structure, drawing upon established methodologies for similar heterocyclic systems. We will delve into the nuances of catalyst and ligand selection for key C-C and C-N bond-forming reactions, supported by representative experimental data to inform your synthetic strategies.

Introduction to the 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one Core

The pyrido[2,3-d]oxazinone core is a key pharmacophore found in a range of biologically active molecules. The presence of the bromine atom allows for late-stage diversification, a crucial strategy in modern drug development. The primary methods for functionalizing this position involve palladium- and copper-catalyzed cross-coupling reactions, which offer a broad scope and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium catalysis is the cornerstone of modern cross-coupling chemistry, offering a diverse toolkit for C-C and C-N bond formation.[1] The choice of the palladium precursor and, more critically, the ancillary ligand is determinative of the reaction's success, influencing catalytic activity, stability, and selectivity.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and vinyl-aryl bonds.[2][3][4] For a substrate like 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one, the selection of the palladium catalyst and ligand is critical to overcome potential challenges such as catalyst inhibition by the nitrogen atoms in the heterocyclic core.

Catalyst and Ligand Comparison:

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄Triphenylphosphine (integral)Na₂CO₃ or K₂CO₃Toluene/H₂O or Dioxane/H₂O80-10012-2470-85
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane or Toluene100-1104-1285-95
PEPPSI-IPrIPr (NHC)Cs₂CO₃ or K₃PO₄t-AmylOH or Toluene100-1202-890-98

Experimental Insight:

  • Pd(PPh₃)₄: This classical catalyst is often a reliable starting point due to its commercial availability and ease of handling. However, for electron-rich or sterically hindered coupling partners, its performance may be suboptimal.

  • Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos): The use of electron-rich, bulky phosphine ligands like SPhos significantly enhances the rates of both oxidative addition and reductive elimination, leading to higher yields and faster reactions, especially for challenging substrates.[5]

  • PEPPSI-IPr (Palladium-N-Heterocyclic Carbene): NHC ligands offer superior thermal stability and often higher catalytic activity compared to phosphine ligands, making them excellent choices for difficult couplings. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system provides a convenient and air-stable precatalyst.

Representative Experimental Protocol (Suzuki-Miyaura Coupling):

  • To a dried reaction vial, add 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the ligand (e.g., SPhos (4 mol%)).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-Dioxane).

  • Heat the reaction mixture at the specified temperature with stirring for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix Reactants: - 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one - Arylboronic Acid - Base B Add Catalyst System: - Palladium Precursor - Ligand A->B C Inert Atmosphere: Evacuate & Backfill (Ar/N2) B->C D Add Degassed Solvent C->D E Heat & Stir D->E Monitor by TLC/LC-MS F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Characterize Product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6] For the 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one core, this reaction allows for the introduction of a diverse range of primary and secondary amines.

Catalyst and Ligand Comparison:

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene80-10012-2460-80
Pd(OAc)₂ / XantphosXantphosCs₂CO₃1,4-Dioxane100-1108-1675-90
G3-XPhos PalladacycleXPhos (integral)K₃PO₄ or LiHMDSt-BuOH or Toluene80-1104-1285-95

Experimental Insight:

  • First-Generation Ligands (e.g., BINAP): While historically important, bidentate phosphine ligands like BINAP often require higher catalyst loadings and longer reaction times.

  • Bulky Monodentate Ligands (e.g., Xantphos): Ligands with a large bite angle, such as Xantphos, are often highly effective in promoting C-N bond formation, particularly for less reactive amines.[7]

  • Palladacycle Precatalysts (e.g., G3-XPhos): Third-generation Buchwald palladacycles are highly active and air-stable precatalysts that allow for low catalyst loadings and broad substrate scope.

Representative Experimental Protocol (Buchwald-Hartwig Amination):

The experimental protocol is similar to the Suzuki-Miyaura coupling, with the arylboronic acid being replaced by the corresponding amine. The choice of base is crucial, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium hexamethyldisilazide often being preferred.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)-Br(Ln) Pd0->ArPdBr Oxidative Addition Product Ar-NR'R'' AmineComplex Ar-Pd(II)-NHR'R'' ArPdBr->AmineComplex Ligand Exchange AmineComplex->Pd0 Reductive Elimination Base Base Amine HNR'R'' ArBr Ar-Br

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Sonogashira and Heck Couplings for C-C Bond Elaboration

Sonogashira Coupling: This reaction is invaluable for the introduction of alkyne moieties, which can serve as versatile handles for further transformations such as click chemistry or cyclization reactions.[8] A typical catalyst system involves a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine.[9]

Heck Reaction: The Heck reaction allows for the coupling of the aryl bromide with alkenes to form substituted olefins.[10] The choice of catalyst, ligand, and additives can influence the regioselectivity of the reaction.

Copper-Catalyzed Cross-Coupling Reactions: A Cost-Effective Alternative

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a more economical alternative to palladium-catalyzed methods for C-N and C-O bond formation.[11] While often requiring higher temperatures and catalyst loadings, recent advances in ligand development have significantly improved their efficiency and scope.

Ullmann Condensation for C-N and C-O Bond Formation

The Ullmann condensation is a classical method for forming C-N and C-O bonds using a copper catalyst.[12] Modern protocols often employ copper(I) salts in combination with ligands such as 1,10-phenanthroline or various diamines in a polar aprotic solvent like DMF or DMSO.

Catalyst and Ligand Comparison:

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
CuINone (or substrate-assisted)K₂CO₃ or Cs₂CO₃DMF or NMP120-16024-4840-70
CuI / 1,10-Phenanthroline1,10-PhenanthrolineK₃PO₄Toluene or Dioxane100-12012-2460-85
Cu₂O / SalicylaldoximeSalicylaldoximeCs₂CO₃DMSO110-13012-2470-90

Experimental Insight:

  • Ligandless Systems: While feasible, ligandless Ullmann reactions often require harsh conditions and may suffer from low yields and poor substrate scope.

  • N,N- and N,O-Bidentate Ligands: The use of ligands like 1,10-phenanthroline or salicylaldoxime can significantly accelerate the reaction and allow for milder conditions by stabilizing the copper catalyst and facilitating the coupling process.

Conclusion and Future Outlook

The functionalization of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one is readily achievable through a variety of palladium- and copper-catalyzed cross-coupling reactions. For C-C bond formation, Suzuki-Miyaura coupling using modern palladium/ligand systems offers the broadest scope and highest efficiency. For C-N bond formation, the Buchwald-Hartwig amination with palladacycle precatalysts provides a reliable and versatile route. Copper-catalyzed Ullmann-type reactions present a cost-effective alternative, particularly for C-N and C-O bond formation, with ongoing ligand development continuing to enhance their applicability.

The choice of the optimal catalytic system will ultimately depend on the specific coupling partners, desired scale, and economic considerations. The data and protocols presented in this guide provide a solid foundation for researchers to develop efficient and robust synthetic routes for the diversification of this important heterocyclic scaffold.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • D’Alterio, M.; Casals-Cruañas, E.; Tzouras, N.; Talarico, G.; Nolan, S.; Poater, A. Mechanistic aspects of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Chemistry – A European Journal, 2021 , 27(46), 13481–13493. [Link]

  • Johansson Seechurn, C. C. C.; Kitching, M. O.; Colacot, T. J.; Snieckus, V. Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 2012 , 51(21), 5062–5085. [Link]

  • Barrios-Landeros, F.; Hartwig, J. F. Distinct Roles of Toluene and Dioxane in the Arylation of Amines and Ketones. Journal of the American Chemical Society, 2005 , 127(19), 6944–6945. [Link]

  • Lakshminarayana, G.; et al. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 2010 , 352(10), 1728-1734. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874–922. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100(8), 3009–3066. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]

  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 2009 , 48(38), 6954-6971. [Link]

  • Rayadurgam, J.; Sana, S.; Sasikumar, M.; Gu, Q. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 2021 , 8(2), 384-414. [Link]

  • The role of copper in the Ullmann reaction. Mapping Ignorance. [Link]

  • Zimmer, R.; Schmidt, E.; Andrae, M.; Reissig, H.-U. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Tetrahedron Letters, 2009 , 50(42), 5809-5811. [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 2021 , 26(24), 7629. [Link]

  • Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 2008 , 73(20), 8107-8110. [Link]

  • Surry, D. S.; Buchwald, S. L. Buchwald-Hartwig Amination. Angewandte Chemie International Edition, 2008 , 47(34), 6338-6361. [Link]

  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 2014 , 43(10), 3468-3492. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 2020 , 25(12), 2779. [Link]

Sources

A Comparative Guide to High-Resolution Mass Spectrometry of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one: Q-TOF vs. Orbitrap Platforms

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation and characterization of novel heterocyclic compounds are paramount. 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one, a member of the pyridoxazinone class of N-heterocycles, represents a scaffold of significant interest due to the prevalence of such motifs in medicinally active compounds. The unequivocal confirmation of its elemental composition and structure necessitates the use of high-resolution mass spectrometry (HRMS), a powerful analytical technique capable of delivering exact mass measurements.[1] This guide provides an in-depth comparison of two leading HRMS platforms, Quadrupole Time-of-Flight (Q-TOF) and Orbitrap, for the analysis of this target compound. The discussion is grounded in established mass spectrometry principles and will utilize hypothetical, yet realistic, experimental data to illustrate the relative strengths and weaknesses of each approach.

The Analyte: 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one

Before delving into the analytical comparison, it is essential to understand the key properties of the target molecule.

PropertyValueSource
Molecular Formula C₇H₅BrN₂O₂[Calculated]
Average Molecular Weight 229.03 g/mol [Calculated]
Monoisotopic Molecular Weight 227.95886 Da[Calculated using isotopic masses from MSU Chemistry][2]
Exact Mass of [M+H]⁺ 228.96669 Da[Calculated using isotopic masses from MSU Chemistry][2]
Isotopic Pattern Presence of bromine results in a characteristic M+2 peak with nearly equal intensity to the monoisotopic peak.[3]

The presence of nitrogen atoms in the heterocyclic system makes it amenable to positive mode electrospray ionization (ESI), where it is expected to be readily detected as the protonated molecule, [M+H]⁺.[1]

Comparative Experimental Workflow

To objectively compare the performance of Q-TOF and Orbitrap mass spectrometers for the analysis of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one, a standardized experimental workflow is proposed. This ensures that any observed differences in data quality can be attributed to the instrumentation rather than variations in sample handling or introduction.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_platforms Mass Spectrometry Platforms cluster_data Data Acquisition & Analysis stock Stock Solution (1 mg/mL in DMSO) working Working Solution (10 µg/mL in ACN/H₂O) stock->working Dilution lc UHPLC Separation (C18 Column) esi Electrospray Ionization (Positive Mode) lc->esi qtof ESI-QTOF HRMS esi->qtof Parallel Analysis orbitrap ESI-Orbitrap HRMS esi->orbitrap ms1_qtof Q-TOF Full Scan (MS1) qtof->ms1_qtof ms2_qtof Q-TOF MS/MS qtof->ms2_qtof ms1_orbitrap Orbitrap Full Scan (MS1) orbitrap->ms1_orbitrap ms2_orbitrap Orbitrap MS/MS orbitrap->ms2_orbitrap analysis Data Comparison (Mass Accuracy, Resolution, Sensitivity) ms1_qtof->analysis ms2_qtof->analysis ms1_orbitrap->analysis ms2_orbitrap->analysis

Figure 1: Proposed experimental workflow for the comparative HRMS analysis.
Experimental Protocols

Sample Preparation:

  • Stock Solution: Accurately weigh approximately 1 mg of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one and dissolve it in 1 mL of dimethyl sulfoxide (DMSO) to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 10 µg/mL. The formic acid aids in the protonation of the analyte.

  • Serial Dilutions: Prepare a series of dilutions from the working solution (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL, and 1 ng/mL) to assess the sensitivity and dynamic range of each instrument.

Liquid Chromatography:

  • System: A standard Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure the analyte is well-retained and separated from any potential impurities (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry:

The following are representative starting parameters for each instrument, which would be optimized during method development.

ParameterESI-QTOFESI-Orbitrap
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Capillary Voltage 3.5 kV3.5 kV
Source Temperature 120 °C120 °C
Desolvation Gas Temp. 350 °C350 °C
Desolvation Gas Flow 800 L/hr12 L/min
MS1 Mass Range 50-500 m/z50-500 m/z
MS1 Resolution > 30,000 FWHM70,000 @ m/z 200
MS/MS Activation Collision-Induced Dissociation (CID)Higher-Energy C-trap Dissociation (HCD)
Collision Energy Ramped (e.g., 10-40 eV)Stepped Normalized Collision Energy (e.g., 20, 30, 40)

Performance Comparison: Hypothetical Data

The following table presents a realistic comparison of the expected performance of a mid-range Q-TOF and a modern Orbitrap instrument for the analysis of the [M+H]⁺ ion of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one at a concentration of 100 ng/mL.

Performance MetricESI-QTOFESI-OrbitrapRationale for Comparison
Theoretical [M+H]⁺ (m/z) 228.96669228.96669The theoretical exact mass is the benchmark for accuracy.
Measured [M+H]⁺ (m/z) 228.9678228.9669Orbitrap instruments generally offer superior mass accuracy.[4]
Mass Accuracy (ppm) 4.850.92Sub-1 ppm mass accuracy is often achievable with Orbitrap systems, while Q-TOFs typically provide 1-5 ppm accuracy.[4]
Resolution (FWHM) 35,000 @ m/z 22970,000 @ m/z 229Orbitrap analyzers provide higher resolving power at a given m/z compared to many Q-TOF instruments.[5]
Sensitivity (S/N at 10 ng/mL) 150:1300:1The higher resolution and lower noise of Orbitrap systems can lead to better signal-to-noise ratios for low-abundance ions.[6]

Fragmentation Analysis: Elucidating the Structure

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. By isolating the precursor ion ([M+H]⁺ at m/z 228.96669) and subjecting it to fragmentation, we can generate a characteristic fragmentation pattern. The presence of the bromine atom will be evident in the isotopic pattern of the fragment ions that retain it.[3]

A plausible fragmentation pathway for protonated 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one is proposed below. The fragmentation is initiated by common losses from the heterocyclic ring system.

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 M [M+H]⁺ m/z 228.9667 C₇H₆BrN₂O₂⁺ F1 m/z 200.9718 C₇H₆BrN₂O⁺ M->F1 - CO F3 m/z 185.9612 C₆H₄BrN₂O⁺ M->F3 - CH₂O F2 m/z 172.9768 C₆H₅BrN₂⁺ F1->F2 - CO F5 m/z 149.9768 C₅H₄BrN⁺ F2->F5 - HCN F4 m/z 157.9662 C₅H₃BrN₂⁺ F3->F4 - CO

Figure 2: Proposed fragmentation pathway for protonated 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one.

Interpretation of the Fragmentation Pathway:

  • Loss of CO (Carbon Monoxide): A common fragmentation for lactam-containing structures, leading to the fragment ion at m/z 200.9718.

  • Sequential Loss of CO: Further loss of a second carbonyl group as CO from the fragment at m/z 200.9718 could lead to the ion at m/z 172.9768.

  • Loss of CH₂O (Formaldehyde): Cleavage of the oxazine ring can result in the neutral loss of formaldehyde, producing the fragment at m/z 185.9612.

  • Loss of HCN (Hydrogen Cyanide): The pyridine ring can undergo fragmentation by losing HCN, a characteristic loss for nitrogen-containing aromatic rings, leading to the fragment at m/z 149.9768 from the ion at m/z 172.9768.

Both Q-TOF and Orbitrap instruments are capable of generating high-quality MS/MS spectra to confirm these fragments. The high mass accuracy of both platforms would allow for the confident assignment of elemental compositions to each fragment ion, further solidifying the structural elucidation.

Concluding Remarks: Choosing the Right Tool for the Job

Both ESI-QTOF and ESI-Orbitrap HRMS platforms are highly capable of providing the accurate mass measurements and fragmentation data required for the definitive characterization of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one.

  • ESI-Orbitrap: For applications demanding the highest level of confidence in elemental composition, the superior mass accuracy (typically sub-1 ppm) and higher resolution of the Orbitrap are distinct advantages.[4][5] This can be particularly crucial in complex matrices where isobaric interferences may be present. The potentially higher sensitivity is also a benefit for trace-level analysis.

  • ESI-QTOF: Q-TOF instruments offer a robust and reliable alternative, providing excellent mass accuracy (typically 1-5 ppm) and high resolution.[4] They are often lauded for their fast acquisition speeds, which can be advantageous in high-throughput screening environments. For routine structural confirmation where sub-1 ppm accuracy is not a strict requirement, a Q-TOF is an excellent and often more cost-effective choice.

Ultimately, the choice between these two powerful technologies will depend on the specific requirements of the research. For de novo structural elucidation of a novel compound and the establishment of a reference standard, the unparalleled mass accuracy of an Orbitrap system provides the highest degree of certainty. For routine quality control or screening purposes where the structure is already known, the performance of a modern Q-TOF is more than sufficient.

References

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. [Link]

  • ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. [Link]

  • BMRB. (n.d.). Molecular Mass Calculator. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Fuhrer, T. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. Metabolomics Blog. [Link]

  • Reddit. (2022). Deciding between QTOF and Orbitrap options for intact mass. r/massspectrometry. [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6586. [Link]

  • LabRulez LCMS. (2021). TOF vs. Orbitrap for Intact Protein Structural Insights. [Link]

  • ResearchGate. (n.d.). MS/MS spectra and the proposed fragmentation pathways. [Link]

  • YouTube. (2022). Electrospray Mass Spectrometry. [Link]

  • Hernández, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 53-67. [Link]

  • YouTube. (2015). Mass Spectrometry Fragmentation Part 1. [Link]

  • ACS Publications. (2022). Cyclometalated Ru(II) Complexes Derived from Dibasic CNO Pincer Ligands as Molecular Catalysts for Electrocatalytic Hydrogen Evolution in Alkaline Medium. [Link]

  • ResearchGate. (2015). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Sci-Hub. (1969). The mass spectra of some 1,3,2‐oxazaborolidines. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Masses. [Link]

  • ResearchGate. (2010). ChemInform Abstract: 1-Bromo-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-diones as α-Bromoglycine Templates. [Link]

  • NIST. (n.d.). Search for Species Data by Molecular Weight. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one Analogs: A Predictive Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual endeavor. The 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one scaffold has emerged as a promising, yet underexplored, chemotype. While direct and extensive structure-activity relationship (SAR) studies on its analogs are nascent, a wealth of information from structurally related heterocyclic systems provides a strong foundation for a predictive SAR analysis. This guide offers a comparative overview of the potential biological activities of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one analogs, drawing insights from published data on similar scaffolds to inform future drug discovery efforts.

The Core Scaffold: 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one

The 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one core is a rigid, fused heterocyclic system that presents multiple points for chemical modification. The bromine atom at the 6-position offers a handle for cross-coupling reactions, while the lactam nitrogen (N1) and the aromatic ring system provide opportunities for substitution to modulate the compound's physicochemical properties and biological activity. The inherent planarity and potential for hydrogen bonding interactions make this scaffold an attractive starting point for the design of inhibitors targeting various enzymes, particularly kinases.

Caption: The core chemical structure of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one.

Predicted Biological Activities: Insights from Related Heterocycles

Based on the biological activities reported for structurally similar compounds, analogs of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one are predicted to exhibit a range of pharmacological effects, most notably as anticancer and anti-inflammatory agents, likely through the inhibition of protein kinases.

Anticancer Activity: Targeting Kinase Signaling Pathways

The pyrido[2,3-d]pyrimidine scaffold, a close structural relative, is a well-established pharmacophore in the development of anticancer agents, particularly kinase inhibitors.[1][2] These compounds often target key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]

A recent study on pyrido[2,3-b][3][5]oxazine-based inhibitors demonstrated potent activity against EGFR kinase, including resistant mutants.[4] This suggests that the oxazine ring in our target scaffold is compatible with kinase inhibition. The SAR from this study highlights the importance of specific substitutions on the fused ring system for achieving high potency.[4]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P P EGFR->P Autophosphorylation Analog Pyrido[2,3-d]oxazinone Analog Analog->EGFR Inhibition Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation

Caption: Predicted mechanism of action for anticancer activity via EGFR inhibition.

Anti-inflammatory Activity

The pyrido[2,3-d]pyridazine scaffold has been explored for its anti-inflammatory properties through the dual inhibition of cyclooxygenase-1 (COX-1) and COX-2.[6] This suggests that modifications of the 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one core could lead to potent anti-inflammatory agents.

Predictive Structure-Activity Relationship (SAR)

Based on the analysis of related heterocyclic systems, we can infer a predictive SAR for the 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one scaffold.

Table 1: Predicted SAR of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one Analogs

Position of ModificationPredicted Effect on ActivityRationale from Related Scaffolds
N1-Position Introduction of small alkyl or substituted aryl groups may enhance potency.In pyrido[2,3-d]pyrimidine-2,4-dione derivatives, substitutions at the N1 and N3 positions significantly influenced inhibitory activity against eEF-2K.[2][7]
C4-Position Not a primary point for modification in the parent scaffold.N/A
C5, C7, C8-Positions Substitution with small, electron-withdrawing or -donating groups on the pyridine ring could modulate kinase selectivity and overall activity.In cyanopyridone derivatives, substitutions on the phenyl ring attached to the pyridone core significantly impacted anticancer activity.[3]
C6-Position (Bromo) The bromine atom serves as a key handle for introducing diverse substituents via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Aryl or heteroaryl groups are predicted to enhance kinase inhibitory activity by forming additional interactions in the ATP-binding pocket.In pyrido[2,3-b][3][5]oxazine-based EGFR inhibitors, Suzuki cross-coupling at a bromo-position was a key step in synthesizing potent analogs.[4]

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"N1" [label="N1", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "C6" [label="C6", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "PyridineRing" [label="C5, C7, C8", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"scaffold" -> "N1" [pos="2.5,0.5!"]; "scaffold" -> "C6" [pos="0.5,2!"]; "scaffold" -> "PyridineRing" [pos="1.5,2.5!"]; }

Caption: Key positions for chemical modification on the core scaffold.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities and SAR of novel 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one analogs, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the potency of the synthesized compounds against specific kinase targets.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of relevant kinases (e.g., EGFR, VEGFR-2, Src).

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Obtain highly purified recombinant kinase enzymes and their corresponding specific peptide or protein substrates.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, substrate, ATP, and necessary cofactors (e.g., MgCl2) in a suitable kinase buffer.

  • Compound Addition: Add the test compounds at a range of concentrations (typically a serial dilution) to the reaction wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation reaction to proceed.

  • Detection: Quantify the extent of substrate phosphorylation. This can be achieved through various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • ELISA-Based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Luminescence-Based Assay: Using a system where kinase activity is coupled to light output (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50) in various cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the compound concentration to determine the GI50 value.

Conclusion and Future Directions

The 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors for the treatment of cancer. While direct experimental data is currently limited, a predictive SAR analysis based on structurally related heterocycles provides a valuable roadmap for the design and synthesis of new analogs. The strategic modification of the N1-position and the C6-position (via the bromo handle) are anticipated to be key for optimizing biological activity. The experimental protocols outlined in this guide provide a robust framework for evaluating the synthesized compounds and validating the predicted SAR. Future research should focus on the synthesis of a focused library of analogs and their systematic evaluation in relevant biological assays to unlock the full therapeutic potential of this intriguing scaffold.

References

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.
  • Novel pyrido[2,3-b][3][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC - NIH.

  • Anticancer activity of some newly synthesized pyrano[2,3-d][1][3][4]triazine derivatives using 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone as synthon. ResearchGate.

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Deriv
  • Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents.
  • Novel pyrido[2,3- b][3][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed.

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione deriv
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Telescopic one-pot synthesis of pyrido[2,3-a]phenazin-5-amines. Self-published.
  • Kinase inhibitions in pyrido[4,3-h] and [3,4-g]quinazolines: Synthesis, SAR and molecular modeling studies. PubMed.
  • 5H-Pyrido(2,3-d)(1,2)oxazine. PubChem.
  • Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. Academia.edu.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry (RSC Publishing).

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the molecular integrity of every component is paramount. Novel heterocyclic compounds, such as 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one, are frequently synthesized as key intermediates for Active Pharmaceutical Ingredients (APIs).[1] The pyridoxazine core, for instance, is explored in the development of novel kinase inhibitors for cancer therapy.[2] The purity of these intermediates directly impacts the safety and efficacy of the final drug product. Even minute impurities can alter biological activity, introduce toxicity, or compromise the stability of the API. Therefore, rigorous analytical characterization is not merely a quality control checkpoint; it is a foundational element of sound pharmaceutical science.

This guide provides an in-depth, experience-driven approach to confirming the purity of synthesized 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, present a detailed experimental protocol, and compare HPLC with alternative techniques to provide a comprehensive framework for researchers, scientists, and drug development professionals.

The Analytical Challenge: Anticipating Impurities

A robust analytical method is one that is designed to separate the main compound from its probable impurities. The synthesis of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one typically involves the cyclization of a substituted aminopyridine carboxylic acid. Potential impurities may therefore include:

  • Unreacted Starting Materials: Such as 2-amino-5-bromopyridine-3-carboxylic acid.

  • Reagents: For instance, residual brominating agents used in the synthesis.[3]

  • Side-Products: Arising from incomplete reactions or alternative reaction pathways, such as isomeric byproducts.

  • Degradation Products: Resulting from instability of the product under the reaction or purification conditions.

The goal of the HPLC method is to resolve the main peak of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one from all these potential minor components.

Primary Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in the pharmaceutical industry.[4][5] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for this application.[6][7] We will focus on Reversed-Phase HPLC (RP-HPLC), the most common mode of HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.[5][8] This technique is exceptionally well-suited for separating non-polar to moderately polar compounds like our target molecule.[5][8]

Causality Behind Experimental Choices

The development of a successful HPLC method is a systematic process. Here, we justify the selection of each parameter for the analysis of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one:

  • Column: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and an excellent starting point.[4][9] Its long alkyl chains provide strong hydrophobic interactions, which are ideal for retaining and separating a moderately polar heterocyclic compound from both more polar starting materials and potentially less polar byproducts.

  • Mobile Phase: A combination of water (or buffer) and an organic solvent like acetonitrile or methanol is standard for RP-HPLC.[5][8] Acetonitrile is often preferred due to its lower UV cutoff and viscosity. A gradient elution (where the proportion of organic solvent is increased over time) is chosen over an isocratic (constant composition) elution. This is crucial because it allows for the elution of a wider range of compounds with varying polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable timeframe.[7] The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte and impurities.[10]

  • Detector: A UV-Vis detector is the most common choice for HPLC. The target molecule, with its aromatic and conjugated system, is expected to have a strong UV absorbance. A preliminary scan of the compound's UV spectrum would determine the optimal wavelength for detection (λmax), ensuring maximum sensitivity. For many aromatic and heterocyclic compounds, a wavelength in the range of 220-280 nm is typically effective.[11]

  • System Suitability: Before analyzing any samples, a system suitability test must be performed. This is a non-negotiable step to ensure the chromatographic system is performing as expected. This typically involves injecting a standard solution multiple times to check for consistency in retention time, peak area, and parameters like peak asymmetry and theoretical plates. This practice is a core tenet of method validation as outlined in guidelines like ICH Q2(R1).[12][13][14][15]

Experimental Protocol: HPLC Purity Determination

This protocol is a robust starting point for the analysis of 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one.

1. Materials and Reagents:

  • 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one reference standard and synthesized sample.

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA), HPLC grade.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or predetermined λmax).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner and at the same concentration as the standard solution.

4. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (injection of the sample solvent) to ensure there are no interfering peaks.

  • Perform at least five replicate injections of the standard solution to establish system suitability. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

  • Inject the sample solution.

  • After the run, integrate all peaks in the chromatogram.

5. Data Interpretation: The purity of the synthesized compound is typically calculated using the area percent method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

This calculation assumes that all compounds have a similar response factor at the chosen wavelength. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) Equilibrate Equilibrate System (30 min) MobilePhase->Equilibrate SamplePrep Prepare Sample and Reference Standard (0.5 mg/mL) SystemSuit System Suitability Test (5x Standard Inj.) SamplePrep->SystemSuit Equilibrate->SystemSuit SampleInj Inject Sample SystemSuit->SampleInj RSD < 2% Integrate Integrate Chromatogram SampleInj->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report Decision_Tree Start What is the Analytical Goal? Q1 Quick reaction check? Start->Q1 Q2 Quantitative purity for release? Q1->Q2 No TLC Use TLC Q1->TLC Yes Q3 Identify an unknown peak? Q2->Q3 No HPLC Use HPLC Q2->HPLC Yes Q3->HPLC If no MS available LCMS Use LC-MS Q3->LCMS Yes No_TLC No No_HPLC No

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 6-Bromo-1H-pyrido[2,3-d]oxazin-2(4H)-one: A Framework for Safe Laboratory Operations

A Senior Application Scientist's Guide to Handling 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one: A Framework for Safe Laboratory Operations

Welcome to a comprehensive guide designed for the discerning researcher. In our shared pursuit of scientific advancement, the bedrock of innovation is, and must always be, an unwavering commitment to safety. This document addresses the safe handling of 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one (CAS No. 335032-38-7), a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development.[3]

The core philosophy of this guide is proactive risk mitigation. Due to a lack of exhaustive, publicly available toxicological data for this specific molecule, we will adopt a strategy grounded in the principles of chemical analogy and stringent control. The presence of a bromine atom and a complex heterocyclic structure necessitates that we handle this compound with the caution afforded to substances of unknown but potential biological activity. This guide provides the procedural and intellectual framework to do so with confidence.

Hazard Assessment: An Evidence-Based Approach

One supplier has classified the compound with the following Globally Harmonized System (GHS) hazard statements:

  • H302: Harmful if swallowed[4]

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

These classifications form the basis of our safety protocols. The potential for skin, eye, and respiratory irritation is a clear directive for the use of comprehensive barrier protection.[5][6] The "harmful if swallowed" warning underscores the need for strict hygiene and containment measures to prevent ingestion.

Hazard Summary Table
Hazard StatementGHS PictogramPotential EffectImplication for Handling
H302 - Harmful if swallowed

May cause illness or harm if ingested.Prevent hand-to-mouth contact; do not eat, drink, or smoke in the lab.[6]
H315 - Causes skin irritation

May cause redness, itching, or inflammation upon skin contact.Avoid all skin contact by using appropriate gloves and lab coats.[6]
H319 - Causes serious eye irritation

Can cause significant, potentially damaging eye irritation.Mandates the use of chemical splash goggles and, where appropriate, a face shield.
H335 - May cause respiratory irritation

Inhalation of dust may irritate the respiratory tract, causing coughing or shortness of breath.All handling of the solid must be done in a certified chemical fume hood or with appropriate respiratory protection.[5]
Risk Assessment Workflow

The following diagram illustrates the logical flow for establishing safety protocols when a comprehensive SDS is unavailable.

AIdentify Compound:6-Bromo-1H-pyrido[2,3-d][1,3]oxazin-2(4H)-oneBSearch for SpecificSafety Data Sheet (SDS)A->BCResult: No ComprehensiveSDS FoundB->CDAssess Hazards Based on:1. Supplier GHS Data2. Structural AnaloguesC->DEPrinciple of Prudence:Assume Potential for HarmD->EFImplement Stringent Controls:Engineering, PPE, andProcedural SafeguardsE->F

Caption: Risk assessment process for chemicals with limited safety data.

Core Directive: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and a potential hazard. It must be used in conjunction with, not as a substitute for, robust engineering controls.

Prerequisite: Engineering Controls

All procedures involving the handling of solid 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one, including weighing, transferring, and preparing solutions, must be performed within a certified chemical fume hood.[7] This is the primary method for preventing respiratory exposure.[8]

Step-by-Step PPE Selection and Use
  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended for All Liquid Handling: Chemical splash goggles that form a seal around the eyes. This is mandated by the H319 "serious eye irritation" classification.

    • Recommended for Large Quantities (>5g) or Splash Risk: A full-face shield worn over chemical splash goggles.

  • Skin and Body Protection:

    • Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a common and appropriate choice for incidental contact with powders and many solvents. Always double-check the compatibility of your glove type with the solvent being used.

      • Causality: The H315 classification (skin irritation) and the unknown potential for dermal absorption make glove use non-negotiable.

      • Protocol: Inspect gloves for defects before each use. Remove gloves using the proper technique (without touching the outer surface with bare skin) and wash hands thoroughly after removal.[7]

    • Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is required at all times. Ensure the cuffs are snug to prevent skin exposure.

  • Respiratory Protection:

    • Standard Operations: When working within a certified chemical fume hood, additional respiratory protection is typically not required.

    • Outside of a Fume Hood: The use of this compound outside of a fume hood is strongly discouraged. In the rare event this is necessary (e.g., equipment malfunction), a NIOSH-approved respirator with a P100 (HEPA) filter for particulates is required. If organic vapors are also a concern, a combination organic vapor/P100 cartridge should be used.

      • Causality: The H335 classification (may cause respiratory irritation) dictates that inhalation of the powder must be prevented.[5]

PPE Requirements by Task
TaskEye/Face ProtectionGlovesLab CoatRespiratory Protection (if outside fume hood)
Weighing Solid Chemical Splash GogglesNitrile GlovesRequiredNIOSH P100 Respirator
Preparing Solution Chemical Splash GogglesNitrile GlovesRequiredNIOSH P100/OV Respirator
Reaction Workup Chemical Splash GogglesNitrile GlovesRequiredNIOSH P100/OV Respirator
Small Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesRequiredNIOSH P100/OV Respirator

Operational and Disposal Plans

Safe handling extends beyond PPE to include the procedures for use, storage, and disposal.

Standard Operating Procedure: Weighing and Solution Preparation
  • Preparation: Don all required PPE as outlined above. Ensure the chemical fume hood sash is at the appropriate working height.

  • Containment: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Transfer: Carefully transfer the desired amount of 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one to the weigh boat using a clean spatula. Avoid creating airborne dust.

  • Dissolution: Place the weigh boat containing the powder into the destination flask. Using a funnel, carefully add the desired solvent to wash the powder into the flask.

  • Cleaning: Decontaminate the spatula and any surfaces with a suitable solvent-moistened wipe. Dispose of the wipe and weigh boat as hazardous waste.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, as recommended for similar compounds.[1][7] Some suppliers suggest refrigeration (2-8°C).[4]

Spill Response Workflow

In the event of a small spill (<5g) within a fume hood:

ASPILL DETECTEDBAlert PersonnelRestrict AccessA->BCDon Additional PPE:- Face Shield- Double GlovesB->CDGently Cover Spill withAbsorbent Material(e.g., Vermiculite)C->DEApply DecontaminatingSolvent (if applicable)Work from outside inD->EFCollect All Materialsinto a LabeledWaste ContainerE->FGWipe Spill Area Cleanwith SolventF->GHDispose of All Materialsas Halogenated Organic WasteG->HIWash Hands ThoroughlyH->I

Caption: Step-by-step workflow for small chemical spill response.

Waste Disposal Plan

All materials contaminated with 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one, including excess solid, contaminated solutions, and disposable labware, must be disposed of as hazardous chemical waste.

  • Waste Stream: Halogenated Organic Waste.

  • Method: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing to handle the bromine content.[1]

  • Prohibition: Do not discharge this chemical or its containers into sewer systems or general waste streams.[1]

Emergency First Aid Procedures

In case of accidental exposure, immediate and correct action is crucial.

  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][6]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[6]

Your commitment to these protocols is a commitment to your safety and the safety of your colleagues. By treating 6-Bromo-1H-pyrido[2,3-d][1][2]oxazin-2(4H)-one with the respect and caution it deserves, you enable the responsible pursuit of scientific discovery.

References

  • ChemicalBook. (2025). 7-bromo-2H-pyrido[3,2-b][1][5]oxazin-3(4H)-one Safety Data Sheet. Retrieved from ChemicalBook.

  • ACS Omega. (2022). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Bromo-2-cyclohexen-1-one. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Some 1,3-Oxazine -6-One , 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrido[2,3-E][1][2][5]oxadiazine. Retrieved from [Link]

  • Regulations.gov. (2014). Material Safety Data Sheet I. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.